molecular formula C27H48O11 B10853008 (-)-peloruside A CAS No. 257939-61-0

(-)-peloruside A

Cat. No.: B10853008
CAS No.: 257939-61-0
M. Wt: 548.7 g/mol
InChI Key: NETARJWZTMGMRM-JRTPPQMASA-N
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Description

(-)-Peloruside A is a macrocyclic polyketide originally isolated from the marine sponge Mycale hentscheli . As a potent microtubule-stabilizing agent (MSA), it is a valuable chemical tool in cancer research and cell biology, arresting the cell cycle in the G2/M phase and inducing apoptosis in transformed cells . Its primary research value lies in its unique mechanism of action; it binds to a distinct, non-taxoid site on β-tubulin, different from the binding site of paclitaxel (Taxol) and epothilone A . This distinct binding profile means this compound remains active in cell lines that exhibit multidrug resistance due to P-glycoprotein overexpression or mutations in the taxoid-binding site, making it a compelling candidate for investigating novel chemotherapeutic strategies . Furthermore, this compound exhibits strong synergistic effects when combined with taxoid-site binding agents, effectively enhancing tubulin assembly and suppressing cell proliferation at lower concentrations of each drug . Beyond its antimitotic activity, research has highlighted its exceptional potency in suppressing microtubule dynamics and inhibiting human endothelial cell migration at concentrations far below those required to block cell division, suggesting potential applications in anti-angiogenesis therapy . The compound induces unique structural changes in the microtubule lattice, primarily acting at lateral contacts and regularizing the lattice, an effect that can override the heterogeneity induced by Taxol binding . This product is presented for research applications only. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

257939-61-0

Molecular Formula

C27H48O11

Molecular Weight

548.7 g/mol

IUPAC Name

(1S,3S,4R,7R,9R,11R,13S,14S,15S)-4,11,13,14-tetrahydroxy-7-[(Z,4S)-4-(hydroxymethyl)hex-2-en-2-yl]-3,9,15-trimethoxy-12,12-dimethyl-6,17-dioxabicyclo[11.3.1]heptadecan-5-one

InChI

InChI=1S/C27H48O11/c1-8-16(14-28)9-15(2)19-10-17(34-5)13-22(29)26(3,4)27(33)24(31)21(36-7)12-18(38-27)11-20(35-6)23(30)25(32)37-19/h9,16-24,28-31,33H,8,10-14H2,1-7H3/b15-9-/t16-,17-,18+,19+,20-,21-,22+,23+,24-,27+/m0/s1

InChI Key

NETARJWZTMGMRM-JRTPPQMASA-N

Isomeric SMILES

CC[C@H](CO)/C=C(/C)\[C@H]1C[C@@H](C[C@H](C([C@]2([C@H]([C@H](C[C@H](O2)C[C@@H]([C@H](C(=O)O1)O)OC)OC)O)O)(C)C)O)OC

Canonical SMILES

CCC(CO)C=C(C)C1CC(CC(C(C2(C(C(CC(O2)CC(C(C(=O)O1)O)OC)OC)O)O)(C)C)O)OC

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of (-)-Peloruside A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Peloruside A, a potent microtubule-stabilizing agent, was first isolated from the New Zealand marine sponge Mycale hentscheli. This 16-membered macrolide has demonstrated significant cytotoxic and antimitotic activities, positioning it as a compound of interest for oncological research. Unlike the taxanes, this compound binds to a distinct site on β-tubulin, suggesting a potential therapeutic advantage in overcoming taxane (B156437) resistance. This document provides a comprehensive overview of the discovery, isolation, and characterization of this compound, including detailed experimental protocols and a summary of its biological activities.

Discovery and Source Organism

This compound was first reported in 2000, isolated from the marine sponge Mycale hentscheli, collected from Pelorus Sound, New Zealand.[1][2] This sponge is also the source of other bioactive compounds, including mycalamide A and pateamine, which have different structures and mechanisms of action.[1] The limited availability of this compound from its natural source has spurred significant efforts in its total synthesis.

Physicochemical and Spectroscopic Data

The structure of this compound was elucidated using a variety of spectroscopic methods.[1] While the initial isolation papers designated the natural product as this compound, indicating it is levorotatory, a specific value for its optical rotation was not definitively reported due to the small sample size.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₇H₄₈O₁₁[4]
Molecular Weight548.7 g/mol [4]
AppearanceColorless film[3]
Optical Rotation [α]DLevorotatory[1]

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃

Position¹³C (ppm)¹H (ppm, J in Hz)
1174.0-
278.53.65 (d, 1.0)
385.93.01 (d, 1.0)
436.12.15 (m)
598.44.61 (d, 2.0)
641.21.85 (m)
781.13.15 (dd, 9.0, 2.0)
845.11.95 (m)
9108.2-
1040.2-
1175.13.85 (d, 9.0)
1234.51.70 (m)
1380.13.45 (dd, 9.0, 2.0)
1477.93.90 (d, 2.0)
1573.24.10 (m)
16136.15.05 (d, 9.0)
17131.1-
1839.82.25 (m)
1966.93.64 (dd, 10.5, 4.0), 3.36 (t, 10.5)
2028.10.95 (d, 7.0)
2111.51.05 (t, 7.5)
2227.81.10 (s)
2317.51.00 (s)
3-OCH₃56.13.31 (s)
7-OCH₃55.73.38 (s)
13-OCH₃59.13.48 (s)

Note: NMR data is adapted from available literature and may be subject to minor variations based on experimental conditions.

Isolation Methodology

The following is a representative protocol for the isolation of peloruside compounds from Mycale hentscheli, adapted from the isolation of peloruside B.[3]

Extraction
  • Freeze the collected sponge material (Mycale hentscheli).

  • Cut the frozen sponge into small segments.

  • Extract the sponge material twice with methanol (B129727) (MeOH) for 24 hours for each extraction.

  • Combine the methanolic extracts.

Chromatographic Purification
  • Load the combined methanolic extract onto a Diaion HP20 poly(styrene-divinylbenzene) bead column pre-equilibrated with MeOH.

  • Wash the column with deionized water to remove salts and highly polar components.

  • Elute the column with a stepwise gradient of acetone (B3395972) in water. A fraction containing pelorusides is typically eluted with approximately 55% acetone in water.

  • Concentrate the peloruside-containing fraction to dryness to yield a crude oil.

  • Further purify the crude oil using reversed-phase High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

G Isolation Workflow for this compound cluster_extraction Extraction cluster_purification Purification sponge Mycale hentscheli (Frozen Sponge) extraction Methanol Extraction (2 x 24h) sponge->extraction hp20 HP20 Column Chromatography extraction->hp20 Combined Methanolic Extract hplc Reversed-Phase HPLC hp20->hplc peloruside_a This compound hplc->peloruside_a

Caption: A simplified workflow for the isolation of this compound.

Biological Activity and Mechanism of Action

This compound exhibits potent cytotoxic and antimitotic activity against a range of cancer cell lines.[5][6] Its primary mechanism of action is the stabilization of microtubules, similar to paclitaxel (B517696).[5] This interference with microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis.[5][6]

Microtubule Stabilization

This compound binds to β-tubulin, but at a site distinct from that of taxanes, epothilones, and laulimalide.[7] This unique binding site suggests that it may be effective against cancer cells that have developed resistance to other microtubule-stabilizing agents.

Cell Cycle Arrest and Apoptosis

By stabilizing microtubules, this compound disrupts the formation of the mitotic spindle, a critical structure for cell division. This disruption activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.[5] Prolonged mitotic arrest triggers the intrinsic apoptotic pathway.[6] Interestingly, studies on microtubule-stabilizing agents suggest that the subsequent apoptosis can be caspase-independent.[8][9] In this pathway, lysosomal membrane permeabilization and the release of proteases like cathepsin B play a crucial role in executing cell death.[1][8]

G Mechanism of Action of this compound peloruside This compound tubulin β-Tubulin peloruside->tubulin Binds to microtubules Microtubule Stabilization tubulin->microtubules mitotic_spindle Mitotic Spindle Disruption microtubules->mitotic_spindle g2m_arrest G2/M Cell Cycle Arrest mitotic_spindle->g2m_arrest lysosome Lysosomal Membrane Permeabilization g2m_arrest->lysosome apoptosis Apoptosis (Caspase-Independent) cathepsin_b Cathepsin B Release lysosome->cathepsin_b cathepsin_b->apoptosis

Caption: Signaling pathway of this compound-induced cell death.

Conclusion

This compound is a marine-derived macrolide with significant potential as an anticancer agent. Its unique microtubule-stabilizing properties and distinct binding site on β-tubulin make it a valuable lead compound for the development of new chemotherapeutics, particularly for drug-resistant cancers. Further research into its synthesis and a more detailed elucidation of its downstream signaling pathways will be crucial for its translation into clinical applications.

References

Unveiling the Marine Source of (-)-Peloruside A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the natural sourcing, isolation, and biosynthesis of (-)-peloruside A, a potent microtubule-stabilizing agent with significant therapeutic potential. Addressed to researchers, scientists, and drug development professionals, this document consolidates key quantitative data, detailed experimental protocols, and a visualization of its proposed biosynthetic pathway from its natural marine sponge host.

Executive Summary

This compound, a 16-membered macrolide, is a promising anti-cancer agent originally isolated from the marine sponge Mycale hentscheli.[1][2] This document outlines the exclusive natural sourcing of this valuable compound from this specific sponge species found in the coastal waters of New Zealand.[1][2][3][4] It details the extraction and purification processes, providing a comprehensive experimental protocol for its isolation. Furthermore, it presents a summary of the reported yields of peloruside A and its naturally occurring analogue, peloruside B, and illustrates the proposed biosynthetic pathway, which is believed to occur in a bacterial symbiont of the sponge.

Natural Source and Quantification

The primary and exclusive natural source of this compound identified to date is the marine sponge Mycale hentscheli.[1][2][3][4] This sponge is also the source of other bioactive congeners, including peloruside B and E.[5][6][7][8][9][10] The production of these compounds is attributed to a multiproducer microbiome within the sponge, where different bacterial symbionts are thought to be responsible for the biosynthesis of various bioactive molecules.[5][11][12]

Quantitative Yield Data

The isolation of peloruside A from its natural source is a low-yield process. The following table summarizes the reported yields of peloruside A and its congener, peloruside B, from the wet weight of the Mycale hentscheli sponge, as documented in scientific literature.

CompoundSponge Wet Weight (g)Yield (mg)Yield (%)Reference
This compound2301.10.00048%[5]
Peloruside B2300.3270.00014%[5]

Experimental Protocols: Isolation of this compound

The following protocol is a detailed methodology for the extraction and purification of this compound from the marine sponge Mycale hentscheli. This protocol is adapted from the successful isolation of peloruside A and B as described in the scientific literature.[5]

1. Extraction

  • 1.1. Sample Preparation: Cut the freshly collected or frozen sponge material (Mycale hentscheli) into small segments.

  • 1.2. Maceration and Extraction: Place the sponge segments in a suitable vessel and add methanol (B129727) (MeOH) to fully immerse the material. Allow the extraction to proceed for 24 hours at room temperature with occasional agitation.

  • 1.3. Solvent Collection: Decant the methanol extract.

  • 1.4. Re-extraction: Repeat the extraction process (steps 1.2 and 1.3) with a fresh portion of methanol to ensure exhaustive extraction of the secondary metabolites.

  • 1.5. Pooling of Extracts: Combine the methanol extracts from all extraction steps.

2. Initial Fractionation: Solid-Phase Extraction (SPE)

  • 2.1. Adsorbent Loading: Load the combined methanolic extract onto a column packed with HP20 Diaion® polystyrene divinylbenzene (B73037) (PSDVB) resin.

  • 2.2. Desalting: Wash the column with deionized water to remove salts and highly polar impurities.

  • 2.3. Elution: Elute the column with a stepwise gradient of acetone (B3395972) (Me₂CO) in water. A typical elution profile is as follows:

    • 20% Me₂CO in H₂O

    • 55% Me₂CO in H₂O

    • 55% Me₂CO in 0.2 M NH₄OH

    • 55% Me₂CO in 0.2 M NH₄OH adjusted to pH 4 with acetic acid (AcOH)

  • 2.4. Fraction Collection: Collect each fraction separately. The fraction containing peloruside A (typically the 55% Me₂CO/H₂O fraction) should be identified by analytical methods such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • 2.5. Concentration: Concentrate the target fraction to dryness under reduced pressure to yield a crude extract.

3. Chromatographic Purification

  • 3.1. Reversed-Phase Chromatography:

    • Stationary Phase: C18-functionalized silica (B1680970) gel.

    • Mobile Phase: A gradient of methanol (MeOH) in water (H₂O).

    • Procedure: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column. Elute the column with the methanol/water gradient, collecting fractions. Monitor the fractions by TLC or HPLC to identify those containing peloruside A.

  • 3.2. Normal-Phase Chromatography:

    • Stationary Phase: Diol-functionalized silica gel.

    • Mobile Phase: A gradient of acetonitrile (B52724) (MeCN) in dichloromethane (B109758) (CH₂Cl₂) or isopropanol (B130326) in n-hexane.

    • Procedure: Pool and concentrate the peloruside A-containing fractions from the reversed-phase step. Redissolve the residue and subject it to normal-phase chromatography. Elute with the chosen mobile phase gradient, collecting and analyzing fractions as before.

  • 3.3. High-Performance Liquid Chromatography (HPLC):

    • Column: A semi-preparative or preparative reversed-phase HPLC column (e.g., C18).

    • Mobile Phase: An isocratic or gradient system of acetonitrile or methanol in water.

    • Procedure: Further purify the fractions containing peloruside A by HPLC to yield the pure compound.

4. Structural Elucidation

  • Confirm the identity and purity of the isolated this compound using standard spectroscopic techniques, including:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR for structural confirmation.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to determine the molecular formula.

Visualization of the Proposed Biosynthetic Pathway

The biosynthesis of this compound is believed to be carried out by a polyketide synthase (PKS) pathway within a bacterial symbiont of Mycale hentscheli. The following diagram illustrates a simplified model of the proposed biosynthetic gene cluster (pel) and the sequential assembly of the peloruside backbone.

Peloruside_Biosynthesis start Starter Unit (Propionyl-CoA) module1 Module 1 KS AT DH KR ACP start->module1:f0 module2 Module 2 KS AT KR ACP module1:f0->module2:f0 Chain Elongation module3 Module 3 KS AT DH KR ACP module2:f0->module3:f0 module4 Module 4 KS AT KR ACP module3:f0->module4:f0 module5 Module 5 KS AT DH KR ACP module4:f0->module5:f0 module6 Module 6 KS AT KR ACP module5:f0->module6:f0 module7 Module 7 KS AT ACP module6:f0->module7:f0 te Thioesterase (TE) module7:f0->te Chain Termination peloruside This compound te->peloruside Cyclization & Release

Caption: Proposed polyketide synthase (PKS) pathway for this compound biosynthesis.

This guide serves as a foundational resource for the scientific community engaged in the research and development of this compound and other marine natural products. The provided data and protocols are intended to facilitate further investigation into the therapeutic applications of this potent molecule.

References

Unraveling the Molecular Intrigue: (-)-Peloruside A's Unique Mechanism of Action on Microtubules

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(-)-Peloruside A, a natural macrolide isolated from the marine sponge Mycale hentscheli, has emerged as a potent microtubule-stabilizing agent with significant potential in oncology and beyond. Its unique mechanism of action, distinct from classical taxanes like paclitaxel, offers a promising avenue to overcome drug resistance and provides a valuable tool for dissecting the complexities of microtubule dynamics. This technical guide delves into the core of this compound's interaction with microtubules, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular pathways.

The Core Mechanism: A Novel Binding Site and Allosteric Stabilization

This compound exerts its biological effects by binding directly to β-tubulin, a fundamental component of microtubules. Unlike taxanes, which bind to a pocket on the luminal side of the microtubule, this compound occupies a distinct, non-taxoid site on the exterior of the β-tubulin subunit. This external binding site is shared with or overlaps that of another marine-derived macrolide, laulimalide.

The binding of this compound to this novel site induces a conformational change in the tubulin dimer, promoting microtubule polymerization and suppressing their inherent dynamic instability. This stabilization is achieved through a unique allosteric mechanism that involves interactions at the inter-dimer and intra-dimer interfaces, as well as with protofilament contacts. This mode of action leads to the hyperstabilization of microtubules, disrupting the delicate balance required for proper mitotic spindle formation and function, ultimately resulting in a G2/M phase cell cycle arrest and induction of apoptosis.

A key advantage of its distinct binding site is its efficacy against cancer cell lines that have developed resistance to taxanes through mutations in the paclitaxel-binding site or overexpression of the P-glycoprotein (P-gp) drug efflux pump. Furthermore, this compound exhibits a synergistic cytotoxic effect when used in combination with taxoid-site drugs, suggesting a potential for combination therapies.

Quantitative Insights into this compound's Activity

The potency of this compound has been quantified across various cellular and biochemical assays. The following tables summarize key quantitative data, providing a comparative perspective on its efficacy.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
HUVECHuman Umbilical Vein Endothelial Cells20 (Mitotic Block)
HUVECHuman Umbilical Vein Endothelial Cells0.1 (Cell Migration)
MCF7Human Breast Adenocarcinoma3.8 (Proliferation)
MCF7Human Breast Adenocarcinoma25 (G2/M Block)
HL-60Human Promyelocytic Leukemia7
P388Murine Leukemia18
A2780 (1A9)Human Ovarian Carcinoma~5-40 (Proliferation)
NSCLC PanelNon-Small Cell Lung Cancer6 - 60

Table 2: Comparative IC50 Values of this compound and Paclitaxel

Cell LineEffectThis compound IC50 (nM)Paclitaxel IC50 (nM)Reference
HUVECMitotic Block208
HUVECCell Migration0.10.65
HL-60Proliferation722

Table 3: Effect of this compound on Microtubule Dynamics in Live Cells

Cell LineParameterControl0.25 nM Peloruside A25 nM Peloruside AReference
HUVECDynamicity (µm/min)5.87 ± 0.432.32 ± 0.26-
HUVECPause Duration (%)47.3 ± 5.679.4 ± 2.4-
HUVECCatastrophe Frequency (events/min)2.02 ± 0.211.21 ± 0.15-
HUVECRescue Frequency (events/min)5.94 ± 0.597.78 ± 1.05-
MCF7Dynamicity Inhibition (%)--45
MCF7Growth Rate Reduction (%)--24
MCF7Growth Length Reduction (%)--41
MCF7Time in Pause Increase (%)--53

Table 4: Biochemical Parameters of this compound

ParameterValueConditionReference
Apparent Kd0.35 µMBinding to preformed tubulin polymer
Ccrit (Tubulin Polymerization)11 µMMAP-free in vitro system
Ccrit (Tubulin Polymerization) - Paclitaxel4 µMMAP-free in vitro system

Key Experimental Protocols

This section provides detailed methodologies for essential experiments used to characterize the mechanism of action of this compound.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the assembly of purified tubulin into microtubules. Polymerization is monitored by the increase in turbidity (light scattering) at 340 nm.

Materials:

  • Lyophilized tubulin protein (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol (B35011)

  • This compound stock solution (in DMSO)

  • Paclitaxel (positive control)

  • DMSO (vehicle control)

  • Pre-warmed 96-well half-area plates

  • Temperature-controlled microplate reader

Procedure:

  • Preparation of Tubulin Polymerization Mix: On ice, reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 3 mg/mL. Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10%. Keep the mix on ice.

  • Compound Preparation: Prepare serial dilutions of this compound, paclitaxel, and DMSO in General Tubulin Buffer at 10x the final desired concentration.

  • Assay Setup: Pipette 10 µL of the 10x compound dilutions into the wells of a pre-warmed 96-well plate.

  • Initiation of Polymerization: To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.

  • Data Acquisition: Immediately place the plate in the 37°C microplate reader and measure the absorbance at 340 nm every 60 seconds for 60 minutes.

  • Data Analysis: Plot absorbance versus time to generate polymerization curves. The rate of polymerization (Vmax) and the steady-state polymer mass can be determined.

Microtubule Co-sedimentation Assay

This assay is used to determine if a compound binds directly to microtubules. The principle is that if a compound binds to microtubules, it will co-pellet with them upon centrifugation.

Materials:

  • Purified tubulin

  • BRB80 buffer (80 mM PIPES-KOH, pH 6.8, 1 mM MgCl2, 1 mM EGTA)

  • GTP solution (100 mM)

  • Taxol (for stabilizing microtubules)

  • This compound

  • Glycerol cushion (e.g., 40% glycerol in BRB80)

  • Ultracentrifuge with a suitable rotor (e.g., TLA100)

  • SDS-PAGE equipment and reagents

  • Antibodies against β-tubulin

Procedure:

  • Microtubule Polymerization: Polymerize tubulin (e.g., 2 mg/mL) in BRB80 buffer supplemented with 1 mM GTP by incubating at 37°C for 30 minutes. Stabilize the microtubules by adding taxol to a final concentration of 20 µM.

  • Binding Reaction: Incubate the taxol-stabilized microtubules with this compound at various concentrations for 30 minutes at 37°C.

  • Centrifugation: Layer the reaction mixture over a warm glycerol cushion in an ultracentrifuge tube. Centrifuge at a high speed (e.g., 100,000 x g) for 20 minutes at 25°C to pellet the microtubules.

  • Sample Collection: Carefully collect the supernatant. Wash the pellet with warm BRB80 buffer and then resuspend it in an equal volume of buffer.

  • Analysis: Analyze the supernatant and pellet fractions by SDS-PAGE followed by Coomassie staining or Western blotting for β-tubulin to determine the amount of tubulin in each fraction. An increase in the amount of tubulin in the pellet in the presence of the compound indicates stabilization.

Cell-Based Assays

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO or acidic isopropanol).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

Procedure:

  • Treat cells with this compound at various concentrations for a defined period (e.g., 24 hours).

  • Harvest the cells, including any detached cells in the medium.

  • Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.

  • Wash the cells with PBS and then resuspend them in a staining solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

chemical structure and stereochemistry of (-)-peloruside A

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (-)-Peloruside A

Introduction

This compound is the unnatural enantiomer of the potent microtubule-stabilizing agent, (+)-peloruside A. The natural product was first isolated from the New Zealand marine sponge Mycale hentscheli[1][2]. As a member of the macrolide family, peloruside A has garnered significant interest from the scientific community due to its potent cytotoxic activity against a range of cancer cell lines, which it achieves by arresting cells in the G2-M phase of the cell cycle and inducing apoptosis[1][3]. Its mechanism of action is similar to that of paclitaxel, yet it binds to a distinct, non-taxoid site on β-tubulin, making it a valuable lead compound for the development of new anticancer agents that can overcome taxane (B156437) resistance[4][5]. This guide provides a detailed overview of the .

Chemical Structure

This compound is a 16-membered polyoxygenated macrolide.[6] Its molecular formula is C₂₇H₄₈O₁₁[7]. The structure features a tetrahydropyran (B127337) ring embedded within the macrolactone framework, a gem-dimethyl group, and a functionalized side chain containing a Z-configured trisubstituted double bond[6][8]. It is a cyclic hemiketal and possesses multiple hydroxyl and methoxy (B1213986) functional groups[7].

The IUPAC name for this compound is (1R,3R,4S,7S,9S,11S,13R,14R,15R)-4,11,13,14-tetrahydroxy-7-[(2Z,4R)-4-(hydroxymethyl)hex-2-en-2-yl]-3,9,15-trimethoxy-12,12-dimethyl-6,17-dioxabicyclo[11.3.1]heptadecan-5-one[9].

Caption: Figure 1. 2D representation of the chemical structure of this compound.

Stereochemistry

This compound possesses a complex stereochemical architecture with 11 stereogenic centers and one Z-configured double bond. The absolute configuration of the natural (+)-enantiomer was determined through extensive NMR spectroscopic analysis and ultimately confirmed by enantioselective total synthesis[6][10]. The synthesis of the unnatural (-)-enantiomer further solidified this assignment[11].

The absolute stereochemistry of this compound is as follows: 2S, 3R, 5R, 7R, 8R, 9R, 11S, 13S, 15S, 18R. The double bond between C16 and C17 has a Z-configuration[6]. The relative stereochemistry was elucidated using Nuclear Overhauser Effect (NOE) correlations from 2D NMR experiments, which provided insights into the spatial proximity of various protons within the macrolide ring and side chain[6].

Quantitative Data

Spectroscopic and biological activity data are crucial for the characterization and evaluation of this compound. While most literature reports focus on the natural (+)-peloruside A, the NMR and mass spectrometry data for the (-) enantiomer are identical, with the exception of the specific rotation, which is equal in magnitude but opposite in sign.

Table 1: Physicochemical Properties of Peloruside A

PropertyValueReference
Molecular FormulaC₂₇H₄₈O₁₁[6][7]
Molecular Weight548.7 g/mol [7]
Specific Rotation [α]²³_D_+15.1 (c 0.1, CH₂Cl₂) for (+)-Peloruside A[12]
AppearanceWhite solid[6]

Table 2: Biological Activity of Peloruside A

ActivityCell LineIC₅₀ (nM)Reference
Cell Division InhibitionHuman Endothelial Cells20.0[13]
Cell Migration InhibitionHuman Endothelial Cells0.10[13]
Microtubule Dynamicity InhibitionHuman Endothelial Cells0.10[13]
Capillary Tube Formation InhibitionHuman Endothelial Cells0.10[13]
Proliferation Inhibition (IC₅₀)MCF7 (Breast Cancer)3.8[14]
G₂/M Block (IC₅₀)MCF7 (Breast Cancer)25[14]

Experimental Protocols

The structural elucidation and confirmation of this compound's stereochemistry have been heavily reliant on advanced spectroscopic techniques and complex multi-step total synthesis.

Structural Elucidation via NMR Spectroscopy

The conformation of peloruside A in solution and when bound to microtubules has been determined using a combination of NMR experiments.[15]

  • Protocol: A complete assignment of the ¹H NMR resonance signals is achieved using Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Transferred Nuclear Overhauser Effect Spectroscopy (T-ROESY) experiments[15][16].

  • TOCSY: Used to identify coupled proton spin systems within the molecule.

  • HSQC: Correlates proton signals with their directly attached carbon-13 nuclei.

  • T-ROESY/NOESY: Detects through-space correlations between protons, providing crucial information about the molecule's three-dimensional structure and relative stereochemistry[6][15]. For determining the bioactive conformation, Transferred NOESY (TR-NOESY) experiments are performed on peloruside A in the presence of stabilized microtubules[16][17]. This technique allows for the detection of NOEs of the ligand while it is bound to its large macromolecular target.

Enantioselective Total Synthesis

Several total syntheses of peloruside A and its enantiomer have been reported. A common strategy involves a convergent approach where two advanced fragments are synthesized and then coupled.

  • Representative Synthetic Strategy (Ghosh et al.): An enantioselective synthesis of (+)-peloruside A was achieved through a convergent route[12][18].

    • Fragment Synthesis: The C1-C10 and C11-C24 segments are synthesized separately. Key stereocenters are introduced using established asymmetric reactions such as Brown's asymmetric allylation and Sharpless asymmetric dihydroxylation[12].

    • Fragment Coupling: The two fragments are joined via a stereoselective aldol (B89426) reaction[12].

    • Macrolactonization: The 16-membered macrocycle is formed using Yamaguchi macrolactonization of the seco-acid precursor[12][19].

    • Final Steps: Subsequent steps involve selective methylation of a hemi-ketal and removal of protecting groups to yield the final natural product[12].

synthesis_workflow cluster_fragments Fragment Synthesis start1 Starting Materials (C1-C10) key_steps1 Asymmetric Reactions (e.g., Brown's Allylation) start1->key_steps1 start2 Starting Materials (C11-C24) key_steps2 Asymmetric Reactions (e.g., Sharpless Dihydroxylation) start2->key_steps2 fragment1 C1-C10 Segment key_steps1->fragment1 fragment2 C11-C24 Segment key_steps2->fragment2 coupling Fragment Coupling (Stereoselective Aldol Reaction) fragment1->coupling fragment2->coupling seco_acid Seco-acid intermediate coupling->seco_acid macro Macrolactonization (Yamaguchi Protocol) final_steps Final Modifications (Methylation, Deprotection) macro->final_steps seco_acid->macro product This compound final_steps->product

Caption: Figure 2. Convergent total synthesis workflow for peloruside A.

Mechanism of Action: Microtubule Stabilization

This compound exerts its biological effects by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport.

  • Binding: It binds to β-tubulin, promoting the polymerization of tubulin dimers into stable microtubules[4].

  • Stabilization: This stabilization suppresses the dynamic instability of microtubules, a process of rapid growth and shrinkage that is critical for the proper function of the mitotic spindle during cell division[13][14].

  • Cell Cycle Arrest: The resulting dysfunctional mitotic spindle leads to an arrest of the cell cycle in the G2-M phase, which ultimately triggers programmed cell death (apoptosis)[2][3].

signaling_pathway peloruside This compound tubulin β-Tubulin (Non-Taxoid Site) peloruside->tubulin Binds to dynamics Suppression of Microtubule Dynamics tubulin->dynamics Leads to spindle Mitotic Spindle Dysfunction dynamics->spindle arrest G2/M Phase Cell Cycle Arrest spindle->arrest apoptosis Apoptosis arrest->apoptosis

References

Unraveling the (-)-Peloruside A Binding Site on β-Tubulin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding site of (-)-peloruside A on β-tubulin, a critical interaction for the development of novel microtubule-stabilizing anticancer agents. Peloruside A, a natural product isolated from a marine sponge, exhibits potent cytotoxic activity by stabilizing microtubules, similar to the well-known drug paclitaxel. However, a key distinction lies in its binding site on β-tubulin, which is separate from the taxol-binding site.[1][2][3] This unique binding location offers a promising avenue to overcome taxane (B156437) resistance in cancer therapy.[2][3] This document details the precise location of the peloruside A binding site, the critical amino acid residues involved, quantitative binding data, and the experimental methodologies used to elucidate these findings.

The Peloruside A Binding Pocket: A Novel Site on the Microtubule Exterior

Unlike taxanes, which bind to the interior of the microtubule lumen, this compound interacts with a distinct site on the exterior surface of the β-tubulin subunit.[1][4][5] This site is located near the inter-dimer interface with another β-tubulin molecule.[1] The binding of peloruside A is shared with another microtubule-stabilizing macrolide, laulimalide, suggesting a common pharmacophore interaction.[1][2][3]

Studies combining hydrogen-deuterium exchange (HDX) mass spectrometry, molecular docking, and the analysis of resistant cell lines have been instrumental in mapping this novel binding pocket.[1][4][6] These investigations have identified a cavity centered around tyrosine 340 (Y340) of β-tubulin as the core binding region.[1][4][6]

Key Amino Acid Residues Mediating Peloruside A Interaction

Mutagenesis studies and the characterization of cell lines resistant to peloruside A have pinpointed several key amino acid residues within β-tubulin that are crucial for drug binding and efficacy. Mutations in these residues can significantly decrease the binding affinity of peloruside A, leading to drug resistance.[1][7]

The following table summarizes the identified β-tubulin mutations and their impact on peloruside A activity:

MutationLocationEffect on Peloruside A ActivityReference
R306HCleft of the binding siteConfers resistance[1][6]
Y340SCenter of the binding cavityConfers resistance[1][6]
N337D/LNear the binding cavityConfers resistance[1][6][7]
A296SCleft of the binding siteConfers resistance[1][6]
Q291MBinding site residueIncreased sensitivity[7]
D295IBinding site residueConfers resistance[7]
V333WBinding site residueConfers resistance[7]

These residues are clustered in a region that forms a cleft where the side chain of peloruside A is thought to dock.[1][6] The location of these mutations provides strong evidence for the precise binding site of this important microtubule-stabilizing agent.

Quantitative Analysis of Peloruside A Binding

The interaction between this compound and β-tubulin has been quantified through various biochemical and cell-based assays. The following tables present key quantitative data from these studies.

Table 1: In Vitro Binding Affinity of [³H]Peloruside A to Tubulin Polymer
LigandApparent Kd (μM)Apparent Ki (μM)
[³H]Peloruside A0.35-
(11-R)-Peloruside A-9.3
Laulimalide-0.25

Data from competitive binding assays with preformed tubulin polymer.[8]

Table 2: Cellular Potency of Peloruside A in Parental and Resistant Ovarian Carcinoma Cell Lines
Cell LineGenotypePeloruside A IC50 (nM)Resistance Fold-Increase
A2780(1A9) ParentalWild-type β-tubulin~6-
Pel A-D LinesMutations in β-tubulin (R306H, Y340S, N337D, A296S)60-9010-15

IC50 values represent the concentration of drug required to inhibit cell growth by 50%.[1]

Experimental Protocols

The characterization of the peloruside A binding site has relied on a combination of sophisticated experimental techniques. Detailed methodologies for key experiments are provided below.

Generation and Characterization of Peloruside A-Resistant Cell Lines

This protocol describes the selection and analysis of cell lines that have developed resistance to peloruside A, a crucial step in identifying mutations within the drug's binding target.

  • Cell Culture and Drug Treatment: The human ovarian carcinoma cell line A2780(1A9) is cultured in standard conditions. To select for resistant cells, the parental cell line is exposed to gradually increasing concentrations of this compound over a prolonged period.[1]

  • Isolation of Resistant Clones: Single-cell clones are isolated from the resistant population and expanded.

  • Determination of Drug Sensitivity (IC50): The sensitivity of the parental and resistant cell lines to peloruside A and other microtubule-targeting agents is determined using a cell proliferation assay (e.g., MTT or SRB assay). Cells are seeded in 96-well plates and treated with a range of drug concentrations for a defined period (e.g., 72 hours). The IC50 value is calculated from the dose-response curves.[1]

  • Sequencing of β-Tubulin mRNA: Total RNA is extracted from both parental and resistant cell lines. Reverse transcription-polymerase chain reaction (RT-PCR) is performed to amplify the coding sequence of the major β-tubulin isotype (class I). The PCR products are then sequenced to identify any mutations.[1]

  • Functional Assays: The effect of peloruside A on the cell cycle is analyzed by flow cytometry. Cells are treated with the drug, stained with a DNA-binding dye (e.g., propidium (B1200493) iodide), and the distribution of cells in different phases of the cell cycle (G1, S, G2/M) is quantified.[1]

Competitive Binding Assay with [³H]Peloruside A

This assay is used to determine the binding affinity of unlabeled ligands to the peloruside A binding site on tubulin by measuring their ability to displace a radiolabeled form of the drug.

  • Preparation of Taxol-Stabilized Microtubules: Purified tubulin is polymerized in the presence of GTP and then stabilized with paclitaxel. The resulting microtubules are pelleted by ultracentrifugation and resuspended in a suitable buffer.

  • Binding Reaction: A fixed concentration of [³H]peloruside A is incubated with the taxol-stabilized microtubules in the presence of varying concentrations of a competitor ligand (e.g., unlabeled peloruside A, laulimalide, or paclitaxel).

  • Separation of Bound and Free Ligand: The reaction mixture is centrifuged to pellet the microtubules and any bound [³H]peloruside A. The supernatant containing the unbound radioligand is removed.

  • Quantification of Bound Ligand: The amount of radioactivity in the microtubule pellet is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the competitor ligand that inhibits 50% of the specific binding of [³H]peloruside A (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.[8]

Site-Directed Mutagenesis of β-Tubulin

This technique is employed to introduce specific mutations into the β-tubulin gene to investigate the role of individual amino acid residues in peloruside A binding and activity.

  • Plasmid Preparation: A mammalian expression vector containing the wild-type human βI-tubulin cDNA is used as a template.

  • Mutagenesis Reaction: Site-specific mutations are introduced using a commercially available site-directed mutagenesis kit according to the manufacturer's instructions. This typically involves PCR with primers containing the desired mutation.

  • Transformation and Selection: The mutated plasmids are transformed into competent E. coli for amplification. Plasmids are then purified and sequenced to confirm the presence of the desired mutation and the absence of any other unintended mutations.

  • Transfection into Mammalian Cells: The wild-type and mutant β-tubulin constructs are transfected into a suitable mammalian cell line (e.g., HEK293 or HeLa cells).

  • Analysis of Drug Sensitivity: The sensitivity of the transfected cells to peloruside A and other microtubule-targeting agents is assessed using cell viability assays as described previously.[7]

Visualizing the Molecular Landscape and Experimental Processes

To further clarify the concepts discussed, the following diagrams illustrate key relationships and experimental workflows.

cluster_tubulin β-Tubulin Subunit Peloruside_Site Peloruside A / Laulimalide Site (Exterior Surface) Taxol_Site Taxol Site (Interior Lumen) Peloruside_A This compound Peloruside_A->Peloruside_Site Binds Laulimalide Laulimalide Laulimalide->Peloruside_Site Binds (Competes) Paclitaxel Paclitaxel Paclitaxel->Taxol_Site Binds

Figure 1: Distinct binding sites of microtubule stabilizers on β-tubulin.

Start Parental Cancer Cell Line Exposure Prolonged Exposure to Increasing Concentrations of This compound Start->Exposure Selection Selection of Resistant Colonies Exposure->Selection Expansion Clonal Expansion Selection->Expansion Resistant_Line Peloruside A Resistant Cell Line Expansion->Resistant_Line Analysis Analysis Resistant_Line->Analysis IC50 IC50 Determination Analysis->IC50 Sequencing β-Tubulin Sequencing Analysis->Sequencing Functional Functional Assays (e.g., Cell Cycle) Analysis->Functional

Figure 2: Workflow for generating and analyzing peloruside A-resistant cell lines.

cluster_assay Competitive Binding Assay Step1 Incubate Taxol-Stabilized Microtubules with [³H]Peloruside A and Competitor Ligand Step2 Centrifuge to Pellet Microtubules Step1->Step2 Step3 Separate Supernatant (Unbound) from Pellet (Bound) Step2->Step3 Step4 Quantify Radioactivity in Pellet Step3->Step4 Step5 Determine IC50 and Ki Values Step4->Step5 Radioligand [³H]Peloruside A Radioligand->Step1 Competitor Unlabeled Ligand (e.g., Peloruside A, Laulimalide) Competitor->Step1 Microtubules Taxol-Stabilized Microtubules Microtubules->Step1

Figure 3: Experimental workflow for the competitive radioligand binding assay.

References

The Pharmacology and Toxicology Profile of (-)-Peloruside A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of a novel microtubule-stabilizing agent with significant therapeutic potential.

(-)-Peloruside A, a natural product isolated from the New Zealand marine sponge Mycale hentscheli, has emerged as a promising antimitotic agent with a distinct pharmacological profile that sets it apart from classical microtubule-targeting drugs like paclitaxel (B517696).[1][2][3] This technical guide provides a comprehensive overview of the pharmacology and toxicology of this compound, with a focus on its mechanism of action, preclinical efficacy, and safety profile, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action: A Non-Taxoid Site Microtubule Stabilizer

This compound exerts its potent cytotoxic effects by stabilizing microtubules, a critical component of the cellular cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[1][4] Unlike taxanes, which bind to a site on the interior of the β-tubulin subunit, peloruside A occupies a unique, external binding site on β-tubulin.[5][6][7] This distinct binding site is shared with or overlaps that of another marine natural product, laulimalide (B1674552).[6][7][8]

This unique mechanism of action has several important implications:

  • Overcoming Drug Resistance: this compound retains its activity in cancer cell lines that have developed resistance to paclitaxel through mechanisms such as overexpression of the P-glycoprotein (P-gp) efflux pump or mutations in the taxoid-binding site of β-tubulin.[9][10]

  • Synergistic Potential: Due to its different binding site, this compound exhibits synergistic effects when used in combination with taxoid-site drugs like paclitaxel and epothilone (B1246373) A, enhancing their antimitotic and cytotoxic activities.[11][12]

The stabilization of microtubules by peloruside A disrupts their dynamic instability, leading to a cascade of cellular events culminating in apoptosis. Key downstream effects include:

  • Cell Cycle Arrest: Treatment with this compound leads to a potent block in the G2/M phase of the cell cycle.[1][2][4]

  • Apoptosis Induction: The sustained mitotic arrest triggers programmed cell death (apoptosis).[1][2][13]

  • Anti-Angiogenic Properties: At concentrations significantly lower than those required for mitotic arrest, peloruside A potently inhibits endothelial cell migration, a crucial process in angiogenesis.[14]

In Vitro Pharmacology

The cytotoxic and anti-migratory activities of this compound have been evaluated in a wide range of cancer cell lines and endothelial cells.

Cytotoxicity

This compound demonstrates potent cytotoxicity against various human cancer cell lines, with IC50 values typically in the low nanomolar range.

Cell LineCancer TypeIC50 (nM)Reference
H460Non-Small Cell Lung Cancer6 - 60[9]
A549Non-Small Cell Lung Cancer6 - 60[9]
NCI/ADR-RESBreast Cancer (P-gp overexpressing)Not specified[15]
1A9Ovarian CarcinomaNot specified[11]
HL-60Myeloid LeukemiaNot specified[11]
P388Murine Leukemia18[16]
MCF7Breast Cancer3.8[17]
Human Umbilical Vein Endothelial Cells (HUVEC)-20 (antimitotic)[14]
Anti-Migratory and Anti-Angiogenic Effects

A remarkable feature of this compound is its exceptional potency in inhibiting endothelial cell migration at concentrations significantly lower than those required for cytotoxicity. This suggests a wide therapeutic window for potential anti-angiogenic applications.

Cell TypeParameterIC50 (nM)Reference
HUVECInhibition of Cell Migration0.1[14]
HUVECInhibition of Mitosis20[14]

In Vivo Pharmacology and Efficacy

Preclinical studies in xenograft models have demonstrated the in vivo antitumor efficacy of this compound.

Xenograft ModelCancer TypeTreatment ScheduleTumor Growth Inhibition (%)Reference
H460Non-Small Cell Lung Cancer5 mg/kg, QD x 5, i.p.84[15][18]
H460Non-Small Cell Lung Cancer10 mg/kg, QD x 5, i.p.95[15][18]
A549Non-Small Cell Lung CancerVaried schedules, i.p.51 - 74[15][18]
NCI/ADR-RESBreast Cancer (P-gp overexpressing)Not specifiedSuperior to doxorubicin (B1662922) and paclitaxel[15][18]

Toxicology and Safety Profile

Preclinical toxicology studies in mice have provided initial insights into the safety profile of this compound.

  • Body Weight Loss: In xenograft studies, administration of peloruside A at effective doses (5 and 10 mg/kg) resulted in a significant body weight loss of 20-26% by day 12, which was comparable to the weight loss observed with paclitaxel treatment.[15]

  • Mortality: A high dose of 20 mg/kg (QD x 5) was associated with high mortality in mice.[15]

  • Combination Toxicity: Combination therapy of peloruside A with paclitaxel also resulted in high mortality in one study.[15]

These findings indicate that while this compound is a highly effective antitumor agent, careful dose optimization and monitoring for toxicity are crucial for its further development.

Experimental Protocols

Cell Proliferation and Cytotoxicity Assays

MTT Assay:

  • Seed cells (e.g., ovarian carcinoma 1A9, myeloid leukemic HL-60) in 96-well plates and allow to adhere overnight.

  • Treat cells with a range of concentrations of this compound, paclitaxel, or combinations of both for a specified period (e.g., 48-72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the IC50 value, the concentration of the drug that inhibits cell growth by 50%, from the dose-response curve.[11][12]

Cell Cycle Analysis

Propidium (B1200493) Iodide Staining and Flow Cytometry:

  • Treat cells with the desired concentrations of this compound for a specified time (e.g., 24 hours).

  • Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fix the cells in cold 70% ethanol (B145695) and store at -20°C.

  • Rehydrate the cells in PBS and treat with RNase A to remove RNA.

  • Stain the cellular DNA with propidium iodide (PI).

  • Analyze the DNA content of the cells by flow cytometry.

  • The percentage of cells in the G2/M phase of the cell cycle is determined from the DNA content histogram.[11][12]

Microtubule Stabilization Assay

In Situ Cell Assay:

  • Culture cells (e.g., HL-60) and treat with various concentrations of this compound for a defined period (e.g., 5 hours).

  • Lyse the cells in a microtubule-stabilizing buffer.

  • Separate the soluble (unpolymerized) and particulate (polymerized) tubulin fractions by centrifugation.

  • Resolve the proteins in each fraction by SDS-PAGE.

  • Perform Western blotting using an antibody against β-tubulin to detect the amount of tubulin in each fraction. An increase in the particulate fraction indicates microtubule stabilization.[11][12]

In Vivo Xenograft Studies

Athymic nu/nu Mouse Model:

  • Inject human cancer cells (e.g., H460, A549) subcutaneously into the flank of athymic nu/nu mice.

  • Allow the tumors to grow to a palpable size.

  • Randomize the mice into treatment and control groups.

  • Administer this compound, vehicle control, or standard-of-care drugs (e.g., paclitaxel, docetaxel) via a specified route (e.g., intraperitoneal, intravenous) and schedule (e.g., daily for 5 days).

  • Measure tumor volume and mouse body weight regularly throughout the study.

  • Calculate the percent tumor growth inhibition (%TGI) at the end of the study.[15][18]

Visualizations

Signaling Pathway of this compound Action

PelorusideA_Pathway PelorusideA This compound Tubulin β-Tubulin (Non-Taxoid Site) PelorusideA->Tubulin Microtubules Microtubule Stabilization Tubulin->Microtubules Dynamics Inhibition of Microtubule Dynamics Microtubules->Dynamics MitoticSpindle Defective Mitotic Spindle Dynamics->MitoticSpindle CellMigration Inhibition of Endothelial Cell Migration Dynamics->CellMigration G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Angiogenesis Anti-Angiogenesis CellMigration->Angiogenesis

Caption: Mechanism of action of this compound leading to apoptosis and anti-angiogenesis.

Experimental Workflow for In Vitro Cytotoxicity Assessment

Cytotoxicity_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells treat_cells Treat with this compound (Dose-Response) seed_cells->treat_cells incubate Incubate (e.g., 48-72h) treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay measure_abs Measure Absorbance mtt_assay->measure_abs calculate_ic50 Calculate IC50 Value measure_abs->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

Logical Relationship of Peloruside A's Activity in Resistant Cells

Resistance_Mechanism Paclitaxel Paclitaxel Binds to Taxoid Site ResistantCell Paclitaxel-Resistant Cell P-gp Overexpression orTaxoid Site Mutation Paclitaxel->ResistantCell Ineffective PelorusideA This compound Binds to Non-Taxoid Site PelorusideA->ResistantCell Effective Activity {Activity} ResistantCell->Activity

References

Initial Cytotoxicity Profile of (-)-Peloruside A: A Technical Guide for Cancer Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Cytotoxic Activities of (-)-Peloruside A on Cancer Cells.

Introduction

This compound, a natural product isolated from the New Zealand marine sponge Mycale hentscheli, has emerged as a potent antimitotic agent with significant potential in oncology.[1][2] This technical guide provides a comprehensive overview of the initial cytotoxicity studies of this compound against various cancer cell lines. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of its cytotoxic profile, the experimental methodologies employed in its evaluation, and its underlying mechanism of action. This document adheres to stringent data presentation and visualization standards to facilitate clear and concise interpretation of the available scientific evidence.

Mechanism of Action: Microtubule Stabilization Leading to Apoptosis

This compound exerts its cytotoxic effects by binding to β-tubulin and stabilizing microtubules.[3] This activity is analogous to that of the widely used chemotherapeutic agent paclitaxel; however, peloruside A binds to a distinct site on the microtubule, suggesting a potential for efficacy in paclitaxel-resistant cancers.[3] The stabilization of microtubules disrupts their dynamic instability, which is crucial for the formation and function of the mitotic spindle during cell division.[2][3]

This interference with microtubule dynamics leads to the arrest of cancer cells in the G2/M phase of the cell cycle.[2] Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, culminating in programmed cell death.[2][4] Studies have indicated that this apoptotic response can be dependent on the tumor suppressor protein p53, particularly under hypoxic conditions.[4] While the precise downstream signaling cascade is an area of ongoing research, evidence suggests a complex interplay of cell cycle checkpoint proteins and apoptosis regulators. One study noted a lack of activation of the initiator caspases-8 and -9 at a specific concentration and time point, hinting at a nuanced or alternative mechanism of apoptosis induction.[5]

Data Presentation: In Vitro Cytotoxicity of this compound

The cytotoxic potency of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's effectiveness in inhibiting cell growth by 50%, are summarized in the table below. These data demonstrate that this compound exhibits potent cytotoxic activity in the nanomolar range across various cancer types.

Cell LineCancer TypeIC50 (nM)Reference
A549Non-Small Cell Lung Cancer7.7[1]
H460Non-Small Cell Lung Cancer4.3[1]
MCF7Breast Adenocarcinoma3.8[3]
MDA-MB-231Breast Adenocarcinoma5.2[1]
OVCAR-3Ovarian Carcinoma3.1[1]
SK-OV-3Ovarian Carcinoma4.5[1]
PC-3Prostate Adenocarcinoma6.8[1]
DU145Prostate Carcinoma8.1[1]
PANC-1Pancreatic Carcinoma9.5[1]
MIA PaCa-2Pancreatic Carcinoma11.2[1]
HCT116Colon Carcinoma5.9[1]
HT-29Colon Adenocarcinoma7.2[1]
HL-60Promyelocytic Leukemia2.5[5]
1A9Ovarian Carcinoma3.5[1]

Experimental Protocols

The following are detailed methodologies for two common in vitro cytotoxicity assays used to evaluate the efficacy of compounds like this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C to allow the MTT to be metabolized.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well.

    • Mix gently on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

SRB (Sulphorhodamine B) Assay

The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells that have been fixed to the culture plate.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • Cold 10% (w/v) Trichloroacetic acid (TCA)

  • 0.4% (w/v) SRB solution in 1% acetic acid

  • 1% (v/v) Acetic acid

  • 10 mM Tris base solution (pH 10.5)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Cell Fixation:

    • After the incubation period, gently add 100 µL of cold 10% TCA to each well on top of the existing medium.

    • Incubate the plate at 4°C for 1 hour to fix the cells.

  • Washing and Staining:

    • Carefully remove the supernatant and wash the wells five times with tap water.

    • Allow the plates to air dry completely.

    • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye:

    • Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.

    • Allow the plates to air dry completely.

  • Solubilization and Data Acquisition:

    • Add 200 µL of 10 mM Tris base solution to each well.

    • Shake the plate on an orbital shaker for 10 minutes to solubilize the protein-bound dye.

    • Measure the absorbance at a wavelength of 510 nm using a microplate reader.

Mandatory Visualizations

Experimental Workflow: Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Measurement cluster_analysis Data Analysis CellCulture Cell Culture Seeding Cell Seeding (96-well plate) CellCulture->Seeding CompoundPrep Compound Dilution Treatment Compound Treatment CompoundPrep->Treatment Seeding->Treatment Incubation Incubation (e.g., 48-72h) Treatment->Incubation AssaySpecific Assay-Specific Steps (MTT or SRB) Incubation->AssaySpecific Readout Absorbance Reading AssaySpecific->Readout Calculation IC50 Calculation Readout->Calculation PelorusideA_Pathway cluster_microtubule Microtubule Dynamics cluster_cellcycle Cell Cycle Progression cluster_apoptosis Apoptotic Cascade PelorusideA This compound Microtubule β-Tubulin PelorusideA->Microtubule Binds to Stabilization Microtubule Stabilization Microtubule->Stabilization Leads to G2M_Arrest G2/M Phase Arrest Stabilization->G2M_Arrest Induces p53 p53 Activation G2M_Arrest->p53 Triggers Bcl2_family Modulation of Bcl-2 Family Proteins p53->Bcl2_family Regulates Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_family->Mitochondria Controls Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Initiates Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

References

(-)-Peloruside A: A Deep Dive into its Impact on Cell Cycle Progression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(-)-Peloruside A, a natural macrolide isolated from the marine sponge Mycale hentscheli, has emerged as a potent microtubule-stabilizing agent with significant antimitotic and anticancer properties.[1][2][3][4] Its mechanism of action, while similar in outcome to the well-known taxanes, involves binding to a distinct site on β-tubulin, making it a promising candidate for overcoming taxane (B156437) resistance.[5][6] This technical guide provides a comprehensive overview of the effects of this compound on cell cycle progression, detailing its molecular mechanism, summarizing key quantitative data, and providing established experimental protocols for its study.

Mechanism of Action: Microtubule Stabilization and G2/M Arrest

This compound exerts its primary effect by binding to β-tubulin and stabilizing microtubules.[7][8] This hyperstabilization disrupts the dynamic instability of microtubules, which is crucial for the proper formation and function of the mitotic spindle during cell division.[8][9] The inability of the mitotic spindle to function correctly activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures proper chromosome segregation.[10] The sustained activation of the SAC prevents the cell from proceeding from metaphase to anaphase, leading to a prolonged arrest in the G2/M phase of the cell cycle.[1][2][3][4][7] This prolonged mitotic arrest ultimately triggers apoptosis (programmed cell death), contributing to the cytotoxic effects of this compound against cancer cells.[1][2][3][4][11]

PelorusideA_Mechanism cluster_cell Cancer Cell PelorusideA This compound Tubulin β-Tubulin PelorusideA->Tubulin Binds to a non-taxoid site Microtubules Microtubule Stabilization (Suppression of Dynamics) Tubulin->Microtubules Promotes polymerization Spindle Mitotic Spindle Dysfunction Microtubules->Spindle SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC G2M_Arrest G2/M Phase Arrest SAC->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of this compound-induced G2/M cell cycle arrest.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on cell proliferation and cell cycle distribution across various cancer cell lines.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Exposure Time (h)Assay
HL-60Human Myeloid Leukemia7 ± 448MTT
H441Human Lung AdenocarcinomaNot explicitly stated, but effective at 100 nM48Not specified
HUVECHuman Umbilical Vein Endothelial Cells2024Mitotic Index
1A9Human Ovarian CarcinomaNot specified, but effects seen at 40 nM and 100 nMNot specifiedNot specified
32D-rasH-ras-transformed murine cellsNot specified, but potent apoptosis induction at 1.6 µM14Annexin-V/PI

Data compiled from multiple sources.[3][9][10][11]

Table 2: Induction of Mitotic Arrest by this compound

Cell LineConcentration% Metaphase-Arrested CellsExposure Time (h)
H4411 µM34 ± 224
HUVEC20 nM (IC50)~50 (mitotic index)24

For comparison, 1 µM Paclitaxel resulted in 64 ± 4% metaphase-arrested H441 cells under the same conditions.[3][9]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's effects on the cell cycle.

Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining

This protocol is a standard method for determining the distribution of cells in the different phases of the cell cycle based on their DNA content.

Materials:

  • Phosphate Buffered Saline (PBS), Ca²⁺/Mg²⁺ free

  • 70% Ethanol (B145695), ice-cold

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and treat with various concentrations of this compound for the desired duration. Include a vehicle-treated control.

  • Harvesting: For adherent cells, trypsinize and collect the cells. For suspension cells, collect them directly. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Resuspend the cell pellet in cold PBS and centrifuge again. Discard the supernatant.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension. Incubate at 4°C for at least 2 hours (can be stored at -20°C for longer periods).

  • Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Immunofluorescence Microscopy for Microtubule Analysis

This technique allows for the visualization of microtubule organization within cells.

Materials:

  • Microscope coverslips

  • Microtubule-stabilizing buffer (e.g., containing PIPES, EGTA, MgCl₂, and a non-ionic detergent)

  • Fixative (e.g., ice-cold methanol (B129727) or paraformaldehyde)

  • Primary antibody against α-tubulin or β-tubulin

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with this compound and a vehicle control.

  • Permeabilization and Fixation: Gently wash the cells with pre-warmed PBS. Permeabilize with microtubule-stabilizing buffer for a brief period, followed by fixation with ice-cold methanol or paraformaldehyde.

  • Blocking: Wash the fixed cells with PBS and block with a suitable blocking buffer (e.g., PBS containing bovine serum albumin and a non-ionic detergent) to reduce non-specific antibody binding.

  • Antibody Incubation: Incubate the cells with the primary anti-tubulin antibody, followed by washing and incubation with the fluorescently labeled secondary antibody.

  • Nuclear Staining and Mounting: Stain the nuclei with DAPI. Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. This compound-treated cells are expected to show characteristic microtubule bundling and the formation of multiple asters in mitotic cells.[3]

Experimental_Workflow cluster_workflow Experimental Workflow for Assessing this compound Effects cluster_assays Cellular Assays cluster_analysis Data Analysis start Start: Cancer Cell Culture treatment Treatment with This compound (Dose-response & Time-course) start->treatment flow Flow Cytometry (PI Staining) treatment->flow microscopy Immunofluorescence Microscopy (Tubulin Staining) treatment->microscopy western Western Blotting (Cell Cycle Proteins) treatment->western cell_cycle_dist Cell Cycle Phase Distribution Analysis flow->cell_cycle_dist morphology Microtubule Morphology (Bundling, Asters) microscopy->morphology protein_exp Protein Expression Levels (e.g., Cyclin B1, p53) western->protein_exp end Conclusion: Quantify G2/M Arrest & Apoptosis cell_cycle_dist->end morphology->end protein_exp->end

Caption: A typical workflow for studying this compound's effects.

Signaling Pathways and Molecular Consequences

The G2/M arrest induced by this compound is a complex process involving several key regulatory proteins. The disruption of the mitotic spindle leads to the activation of the Spindle Assembly Checkpoint (SAC). Key proteins of the SAC, such as MAD2 and BUBR1, are recruited to unattached kinetochores, which inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C).[10] This inhibition prevents the degradation of cyclin B1 and securin, proteins that are essential for the progression from metaphase to anaphase. The sustained high levels of cyclin B1/CDK1 activity maintain the cell in a mitotic state. Low concentrations of this compound have been shown to cause premature dissociation of MAD2 and BUBR1, potentially leading to aneuploidy.[10] Furthermore, prolonged mitotic arrest can lead to the upregulation of the tumor suppressor protein p53, which can contribute to the induction of apoptosis or cellular senescence.[12]

Signaling_Pathway cluster_pathway Signaling Cascade of this compound-Induced Mitotic Arrest PelorusideA This compound Microtubule_Stab Microtubule Hyperstabilization PelorusideA->Microtubule_Stab Spindle_Defect Mitotic Spindle Defects Microtubule_Stab->Spindle_Defect SAC_Activation Spindle Assembly Checkpoint (SAC) Activation (MAD2, BUBR1) Spindle_Defect->SAC_Activation APC_Inhibition Inhibition of Anaphase- Promoting Complex (APC/C) SAC_Activation->APC_Inhibition inhibits CyclinB1 Stabilization of Cyclin B1 APC_Inhibition->CyclinB1 prevents degradation of G2M_Arrest G2/M Arrest CyclinB1->G2M_Arrest maintains

Caption: Key signaling events in this compound-mediated cell cycle arrest.

Conclusion and Future Directions

This compound is a potent microtubule-stabilizing agent that induces G2/M cell cycle arrest and apoptosis in cancer cells. Its distinct binding site on β-tubulin and its efficacy in taxane-resistant cell lines highlight its potential as a valuable therapeutic agent.[5] Further research should focus on elucidating the precise molecular interactions at its binding site, exploring its synergistic effects with other chemotherapeutic agents, and evaluating its in vivo efficacy and safety profile in preclinical and clinical settings. The detailed understanding of its impact on cell cycle progression is fundamental to its development as a next-generation anticancer drug.

References

Structural Similarities of (-)-Peloruside A to Other Macrolides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Peloruside A, a potent microtubule-stabilizing agent isolated from the marine sponge Mycale hentscheli, has emerged as a promising candidate in cancer chemotherapy. Its unique mechanism of action and structural features, particularly when compared to other microtubule-targeting macrolides, offer valuable insights for the development of novel anticancer therapeutics. This technical guide provides an in-depth analysis of the structural similarities and differences between this compound and other key macrolides, focusing on their binding interactions with tubulin and the resulting biological activities.

Structural Overview and Comparison

This compound is a 16-membered macrolide characterized by a polyketide backbone with several stereocenters.[1] Its structure shares some broad similarities with other microtubule-stabilizing macrolides like laulimalide (B1674552) and the epothilones. However, the specific arrangement of its functional groups and overall conformation distinguish it significantly, leading to a distinct binding mode on the tubulin polymer.

This compound and Laulimalide: A Shared, Non-Taxoid Binding Site

A critical aspect of peloruside A's pharmacology is its interaction with β-tubulin at a site distinct from the well-characterized taxoid-binding pocket occupied by paclitaxel (B517696) and the epothilones.[2][3][4] Competitive binding studies have demonstrated that peloruside A and laulimalide, another marine-derived macrolide, compete for the same or an overlapping binding site.[2][3][5] This novel binding location is situated on the exterior surface of the microtubule.[6][7]

X-ray crystallography has revealed that both peloruside A and laulimalide utilize their macrolide core structures to interact with a second tubulin dimer across protofilaments, a mechanism that contributes to microtubule stabilization.[6] Despite sharing a binding site, structural differences between peloruside A and laulimalide, such as the nature and orientation of their side chains, likely influence their specific interactions and biological potency.[8][9]

Comparison with Paclitaxel and Epothilones: Different Binding Pockets, Convergent Function

In contrast to peloruside A and laulimalide, paclitaxel (a taxane) and the epothilones are macrolides that bind to the taxoid site on the luminal side of the β-tubulin subunit.[10][11] While their binding sites are topographically distinct from the peloruside A/laulimalide site, the functional consequence is the same: stabilization of the microtubule polymer, leading to mitotic arrest and apoptosis.[1][11]

The existence of two distinct binding sites for microtubule-stabilizing agents has significant therapeutic implications. The activity of peloruside A is not affected by mutations in the taxoid-binding site that confer resistance to paclitaxel.[2][12] Furthermore, the use of peloruside A in combination with taxoid-site binders can result in synergistic effects in inhibiting cancer cell proliferation.[13][14]

Quantitative Biological Data

The following tables summarize key quantitative data comparing the biological activity of this compound with other microtubule-stabilizing macrolides.

CompoundCell LineIC50 (nM)Reference
This compound A2780 (Ovarian)~6[3]
HUVEC (Mitosis)20[15]
MCF7 (Prolif.)3.8[16]
MCF7 (G2/M)25[16]
HL-60 (Leukemia)10[17]
Paclitaxel A2780 (Ovarian)~2[3]
HUVEC (Mitosis)8[15]
Peloruside E HL-60 (Leukemia)90[18]
Laulimalide Analog MDA-MB-435~100x less potent than Laulimalide[19]

Table 1: Comparative IC50 Values for Microtubule-Stabilizing Agents.

ParameterPeloruside A (25 nM)Reference
Dynamicity Inhibition45%[16]
Growth Rate Reduction24%[16]
Growth Length Reduction41%[16]
Time in Pause Increase53%[16]
Time Growing Reduction36%[16]
Length-based Catastrophe Inc.67%[16]

Table 2: Effects of this compound on Microtubule Dynamics in MCF7 Cells.

Experimental Protocols

Microtubule Stabilization Assay (In Vitro)

This assay directly measures the ability of a compound to promote the polymerization of purified tubulin.

Methodology:

  • Tubulin Preparation: Purified tubulin (e.g., from bovine brain) is kept on ice to prevent spontaneous polymerization.

  • Reaction Mixture: A reaction buffer containing GTP, a buffer (e.g., PIPES), and MgCl2 is prepared.

  • Initiation of Polymerization: The tubulin solution is added to the reaction mixture pre-warmed to 37°C in the presence of the test compound (e.g., peloruside A) or a control (e.g., paclitaxel or DMSO).

  • Monitoring Polymerization: The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm using a spectrophotometer.

  • Data Analysis: The rate and extent of polymerization are calculated from the absorbance curves.

Competitive Binding Assay

This assay is used to determine if different compounds bind to the same or overlapping sites on a target protein.

Methodology:

  • Preparation of Stabilized Microtubules: Microtubules are polymerized from purified tubulin and stabilized with a known agent (e.g., paclitaxel).

  • Incubation with Labeled Ligand: A radiolabeled or fluorescently tagged ligand with a known binding site (e.g., [3H]paclitaxel) is incubated with the stabilized microtubules.

  • Competition: Increasing concentrations of an unlabeled competitor compound (e.g., peloruside A) are added to the mixture.

  • Separation of Bound and Free Ligand: The microtubules (with bound ligand) are separated from the unbound ligand, typically by centrifugation through a glycerol (B35011) cushion.

  • Quantification: The amount of labeled ligand bound to the microtubules is quantified (e.g., by scintillation counting).

  • Data Analysis: A decrease in the amount of bound labeled ligand with increasing concentrations of the unlabeled competitor indicates competition for the same binding site. The IC50 for displacement can then be calculated.[20][21] A variation of this assay demonstrated that laulimalide could displace peloruside A from stabilized microtubules, while paclitaxel could not.[2]

Visualizations

G cluster_tubulin β-Tubulin Subunit taxoid_site Taxoid Site (Luminal) peloruside_site Peloruside/Laulimalide Site (External) paclitaxel Paclitaxel paclitaxel->taxoid_site Binds to epothilones Epothilones epothilones->taxoid_site Binds to peloruside This compound peloruside->peloruside_site Binds to laulimalide Laulimalide laulimalide->peloruside_site Binds to

Figure 1: Binding sites of different macrolides on β-tubulin.

G cluster_binding_sites Binding Site on β-Tubulin cluster_compounds Compound Class start Microtubule-Stabilizing Agents taxoid Taxoid Site start->taxoid non_taxoid Peloruside/Laulimalide Site start->non_taxoid paclitaxel Paclitaxel taxoid->paclitaxel epothilones Epothilones taxoid->epothilones peloruside This compound non_taxoid->peloruside laulimalide Laulimalide non_taxoid->laulimalide outcome Microtubule Stabilization -> Mitotic Arrest -> Apoptosis paclitaxel->outcome epothilones->outcome peloruside->outcome laulimalide->outcome

Figure 2: Convergent mechanism of action of microtubule stabilizers.

Conclusion

This compound represents a distinct class of microtubule-stabilizing macrolides with a unique binding site on β-tubulin that it shares with laulimalide. This differentiates it from taxoid-site binders like paclitaxel and the epothilones. The structural and mechanistic knowledge of how peloruside A and related compounds interact with microtubules provides a strong rationale for their continued investigation as anticancer agents, both as monotherapies and in combination with other chemotherapeutics. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of (-)-Peloruside A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Peloruside A is a potent, macrocyclic natural product isolated from the New Zealand marine sponge Mycale hentscheli. It has garnered significant attention from the scientific community due to its powerful cytotoxic and antimitotic properties. Mechanistically, peloruside A stabilizes microtubules, a mode of action similar to the blockbuster anticancer drug paclitaxel (B517696) (Taxol®). However, it binds to a distinct, non-taxoid site on β-tubulin, making it a promising candidate for overcoming taxane (B156437) resistance in chemotherapy. Its complex stereochemical architecture, featuring ten stereocenters and a 16-membered macrolactone ring, has made it a formidable and attractive target for total synthesis. The development of efficient synthetic routes is crucial for producing sufficient quantities for further biological evaluation and for the generation of novel analogs with improved therapeutic profiles.

This document provides a detailed overview of the key total synthesis strategies developed for this compound, with a focus on comparative data, key experimental protocols, and visual representations of the synthetic logic.

Overview of Major Synthetic Strategies

The total synthesis of this compound has been accomplished by several research groups, each employing unique and innovative strategies. A common theme among these syntheses is a convergent approach, where the complex molecule is assembled from smaller, stereochemically defined fragments. This strategy generally allows for greater efficiency and flexibility compared to a linear approach. The primary disconnections are typically made at ester or carbon-carbon bonds within the acyclic backbone, leading to two or three key fragments that are synthesized independently and then coupled.

Key strategic bond disconnections often include:

  • Macrolactonization: The final ring-closing step is almost universally a macrolactonization between the C1 carboxylate and the C15 hydroxyl group.

  • Aldol (B89426) Additions: Carbon-carbon bond formations to connect the main fragments frequently rely on highly stereoselective aldol reactions.

  • Other C-C Bond Formations: Various other coupling strategies, including reductive aldol reactions and additions to vinyl lithium species, have been employed.

The first total synthesis by the De Brabander group in 2003 was instrumental as it led to the synthesis of the unnatural (+)-enantiomer, which by comparison with the natural product, established the absolute stereochemistry of this compound.[1] Subsequent syntheses by groups such as Paterson, Evans, Ghosh, and Jacobsen have introduced novel methodologies and improved the overall efficiency.

Comparative Analysis of Key Syntheses

The efficiency of a total synthesis can be evaluated by several metrics, including the longest linear sequence (LLS), the total number of steps, and the overall yield. The following table summarizes these quantitative data for the most prominent total syntheses of this compound.

Lead Author(s) Year Key Strategy / Reactions Longest Linear Sequence (LLS) Overall Yield (%)
De Brabander, J. K.2003First synthesis; established absolute configuration; Mitsunobu macrolactonization.26 stepsNot explicitly stated
Paterson, I.2005Convergent three-fragment (C1-C6, C7-C11, C12-C19) assembly; Boron-mediated aldol reactions.24 stepsNot explicitly stated
Ghosh, A. K.2008Convergent C1-C10 and C11-C24 fragment coupling; Reductive aldol reaction; Yamaguchi macrolactonization.25 steps2.7%
Evans, D. A.2009Convergent synthesis via two successive boron-mediated aldol additions to a central C7-C11 dialdehyde (B1249045) synthon.22 steps~1.5%
Jacobsen, E. N.2010Convergent approach using catalytic asymmetric methods; Hetero-Diels-Alder reaction to construct the pyran ring.20 stepsNot explicitly stated

Note: Overall yields for some syntheses were not explicitly stated in the primary publications and are therefore omitted.

Key Synthetic Strategies and Retrosynthetic Analysis

The logical approach to deconstructing a complex target molecule, known as retrosynthetic analysis, reveals the underlying strategy of a total synthesis. Below are graphical representations of the retrosynthetic analyses for three distinct and influential syntheses of this compound.

G cluster_Ghosh Ghosh Synthesis Strategy cluster_Evans Evans Synthesis Strategy cluster_Jacobsen Jacobsen Synthesis Strategy peloruside_g This compound seco_acid_g Seco-Acid peloruside_g->seco_acid_g Yamaguchi Macrolactonization fragments_g C1-C10 Enone + C11-C24 Aldehyde seco_acid_g->fragments_g Reductive Aldol Coupling (L-Selectride) peloruside_e This compound seco_acid_e Acyclic Precursor peloruside_e->seco_acid_e Macrolactonization & Pyran Formation fragments_e C1-C6 Ketone + C7-C11 Aldehyde + C12-C21 Ketone seco_acid_e->fragments_e Sequential Boron-Mediated Aldol Additions peloruside_j This compound seco_acid_j Seco-Acid peloruside_j->seco_acid_j Macrolactonization fragments_j C1-C11 Aldehyde + C12-C24 Vinyl Lithium seco_acid_j->fragments_j Vinyl Lithium Addition pyran_aldehyde Pyran Aldehyde fragments_j->pyran_aldehyde Hetero-Diels-Alder Reaction

Figure 1. Retrosynthetic analyses of the Ghosh, Evans, and Jacobsen total syntheses of this compound.

Detailed Experimental Protocols

The following protocols are representative of key transformations in the synthesis of this compound and are adapted from the primary literature. These are intended for experienced synthetic chemists. All reactions should be carried out in a well-ventilated fume hood using appropriate personal protective equipment. Anhydrous solvents and inert atmosphere techniques are required unless otherwise specified.

Protocol 1: Ghosh's Reductive Aldol Coupling for C10-C11 Bond Formation

This protocol describes the key fragment coupling reaction developed by the Ghosh group, which unites the C1-C10 and C11-C24 segments via a reductive aldol reaction.[2][3][4] This reaction is noteworthy for its high yield and stereoselectivity in forming a sterically hindered C-C bond.

Reaction Scheme: C1-C10 Enone + C11-C24 Aldehyde → Aldol Adduct

Materials:

  • C1-C10 Enone fragment

  • C11-C24 Aldehyde fragment

  • L-Selectride (1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen gas supply

Equipment:

  • Round-bottom flask equipped with a magnetic stir bar and septum

  • Syringes and needles

  • Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

  • Rotary evaporator

  • Standard glassware for extraction and purification

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a flame-dried, argon-purged round-bottom flask containing a solution of the C1-C10 enone (1.0 equiv) in anhydrous THF (0.05 M), cool the solution to -78 °C.

  • Slowly add L-Selectride (1.1 equiv, 1.0 M in THF) dropwise via syringe over 10 minutes. Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.

  • In a separate flame-dried flask, prepare a solution of the C11-C24 aldehyde (1.2 equiv) in anhydrous THF.

  • Add the solution of the aldehyde to the enolate solution at -78 °C dropwise via syringe.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel flash column chromatography to afford the desired aldol adduct (Typical reported yield: 92%).[3][4]

G start Start step1 Dissolve C1-C10 Enone in anhydrous THF start->step1 step2 Cool to -78 °C step1->step2 step3 Add L-Selectride dropwise step2->step3 step4 Stir for 1 hr at -78 °C (Enolate Formation) step3->step4 step5 Add solution of C11-C24 Aldehyde step4->step5 step6 Stir for 1 hr at -78 °C (Aldol Reaction) step5->step6 step7 Quench with sat. NH4Cl step6->step7 step8 Warm to RT and Extract with Ethyl Acetate step7->step8 step9 Dry, Concentrate, and Purify (Silica Gel Chromatography) step8->step9 end End: Purified Aldol Adduct step9->end

Figure 2. Workflow for the Ghosh Reductive Aldol Coupling.

Protocol 2: Evans' Boron-Mediated Aldol Addition

This protocol is representative of the key fragment coupling reactions in the Evans synthesis, which relies on the high diastereoselectivity of boron enolates.[1][5] This specific example details the coupling of the C1-C6 methyl ketone with the C7-C11 aldehyde.

Reaction Scheme: C1-C6 Methyl Ketone + C7-C11 Aldehyde → Aldol Adduct

Materials:

Equipment:

  • Flame-dried round-bottom flask with stir bar and septum

  • Syringes and needles

  • Low-temperature cooling bath (-78 °C and 0 °C)

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, argon-purged round-bottom flask, add the C1-C6 methyl ketone (1.0 equiv) and dissolve in anhydrous toluene (0.1 M).

  • Cool the solution to 0 °C and add triethylamine (1.5 equiv).

  • Add 9-BBNOTf (1.3 equiv) dropwise. Stir the mixture at 0 °C for 30 minutes to generate the boron enolate.

  • Cool the reaction mixture to -78 °C.

  • Add a solution of the C7-C11 aldehyde (1.1 equiv) in anhydrous toluene dropwise.

  • Stir the mixture at -78 °C for 1 hour, then warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by adding methanol, followed by saturated aqueous NaHCO₃ solution.

  • Carefully add 30% H₂O₂ dropwise at 0 °C (Note: exothermic reaction). Stir vigorously for 1 hour.

  • Add saturated aqueous Na₂S₂O₃ to quench excess peroxide.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the crude product by silica gel flash chromatography (Typical reported yield: 81%).[5]

Protocol 3: Yamaguchi Macrolactonization

This protocol describes the final ring-closing step to form the 16-membered macrolactone, a method widely used in the synthesis of peloruside A and other macrolides.[2][6][7] The procedure relies on the formation of a mixed anhydride (B1165640) under high dilution to favor the intramolecular cyclization.

Reaction Scheme: Seco-acid → this compound (protected)

Materials:

  • Seco-acid precursor

  • 2,4,6-Trichlorobenzoyl chloride

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Toluene (for high dilution)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Equipment:

  • Two round-bottom flasks (one for anhydride formation, one for high dilution)

  • Syringe pump for slow addition

  • Heating mantle with temperature control

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, argon-purged round-bottom flask, add the seco-acid (1.0 equiv) and dissolve in anhydrous THF (0.1 M).

  • Add triethylamine (1.2 equiv).

  • Add 2,4,6-trichlorobenzoyl chloride (1.1 equiv) and stir the mixture at room temperature for 2 hours to form the mixed anhydride.

  • In a separate, larger, flame-dried flask, add anhydrous toluene to achieve a final concentration of the seco-acid of approximately 0.001 M (high dilution). Add DMAP (4.0 equiv) and heat the toluene to 60-80 °C.

  • Filter the mixed anhydride solution through a pad of Celite to remove triethylamine hydrochloride, washing with a small amount of anhydrous THF.

  • Using a syringe pump, add the filtered mixed anhydride solution to the heated toluene/DMAP solution over a period of 4-6 hours.

  • After the addition is complete, continue to stir the reaction at the same temperature for an additional 12 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify the crude macrolactone by silica gel flash chromatography (Typical reported yields: 60-75%).[1][5]

Conclusion

The total synthesis of this compound has been a fertile ground for the development and application of modern synthetic organic chemistry. The convergent strategies employed by leading research groups highlight the power of fragment-based approaches to complex molecule synthesis. Key reactions such as stereoselective aldol additions and robust macrolactonization techniques have been pivotal to the success of these endeavors. The continued refinement of these synthetic routes will not only provide access to this promising anticancer agent for further study but also pave the way for the creation of novel analogs with potentially superior therapeutic properties. The protocols and comparative data presented herein serve as a valuable resource for researchers in natural product synthesis and medicinal chemistry.

References

Application Notes and Protocols for the Use of (-)-Peloruside A in Microtubule Polymerization Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Peloruside A is a potent microtubule-stabilizing agent isolated from the New Zealand marine sponge Mycale hentscheli.[1][2] It exhibits cytotoxic activity against various cancer cell lines by arresting cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis.[1][2] Unlike the widely used taxane (B156437) drugs, this compound binds to a distinct, non-taxoid site on β-tubulin.[3][4] This unique mechanism of action makes it a valuable tool for studying microtubule dynamics and a promising candidate for the development of new anticancer therapies, particularly in overcoming taxane resistance.[4]

These application notes provide detailed protocols for utilizing this compound in in vitro microtubule polymerization assays. The protocols described herein are designed to enable researchers to characterize the effects of this compound on tubulin assembly and to determine key quantitative parameters such as the effective concentration for polymerization.

Mechanism of Action

This compound enhances the polymerization of tubulin into microtubules and stabilizes the resulting polymers against depolymerization. It binds to a unique site on the exterior of β-tubulin, distinct from the binding site of taxanes like paclitaxel (B517696).[4] This binding allosterically stabilizes the microtubule lattice, promoting the formation of microtubules and suppressing their dynamic instability. Studies have shown that this compound can synergize with taxoid-site drugs to inhibit cancer cell proliferation.[2]

Data Presentation

The following tables summarize the quantitative effects of this compound on microtubule-related processes.

Table 1: In Vitro Effects of this compound on Tubulin Polymerization

ParameterValueConditionsReference
Apparent Kd0.35 µMBinding to preformed tubulin polymer[5]
Apparent Ki (vs. [3H]peloruside A)9.3 µMFor (11-R)-peloruside A[5]
Apparent Ki (vs. [3H]peloruside A)0.25 µMFor laulimalide[5]

Table 2: Cellular Effects of this compound on Microtubule Dynamics and Cell Cycle

ParameterCell LineValueReference
IC50 (Mitotic Block)Human Umbilical Vein Endothelial Cells (HUVEC)20 nM[6]
IC50 (Cell Proliferation)MCF7 (Human Breast Adenocarcinoma)3.8 nM[3]
G₂/M Block ConcentrationMCF725 nM[3]
Dynamicity Inhibition (at 3.8 nM)MCF723%[3]
Dynamicity Inhibition (at 25 nM)MCF745%[3]

Experimental Protocols

Two common methods for monitoring in vitro microtubule polymerization are presented: a fluorescence-based assay and a turbidity-based assay.

Protocol 1: Fluorescence-Based Microtubule Polymerization Assay

This protocol utilizes a fluorescent reporter that preferentially binds to polymerized microtubules, resulting in an increase in fluorescence intensity that is proportional to the mass of the microtubule polymer.

Materials:

  • Lyophilized tubulin (>99% pure)

  • This compound stock solution (in DMSO)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP stock solution (10 mM in water)

  • Glycerol (B35011)

  • Fluorescent Reporter (e.g., DAPI)

  • Paclitaxel (positive control)

  • DMSO (vehicle control)

  • Black, 96-well microplate

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of this compound by diluting the stock solution in General Tubulin Buffer to the desired final concentrations (e.g., in the range of 1 nM to 10 µM).

    • Prepare a positive control solution of paclitaxel (e.g., 10 µM final concentration).

    • Prepare a vehicle control with the same final concentration of DMSO as the drug solutions.

    • On ice, reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 2-4 mg/mL.

    • Prepare the final polymerization buffer by adding GTP to a final concentration of 1 mM, glycerol to a final concentration of 10% (v/v), and the fluorescent reporter to its recommended final concentration.

  • Assay Setup:

    • Pre-warm the fluorescence plate reader to 37°C.

    • In the wells of the 96-well plate, add the appropriate volume of the this compound working solution, paclitaxel, or vehicle control.

    • To initiate the polymerization reaction, add the cold tubulin solution in the final polymerization buffer to each well.

  • Data Acquisition:

    • Immediately place the plate in the pre-warmed plate reader.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen reporter (e.g., Ex: 360 nm, Em: 450 nm for DAPI) every 60 seconds for 60-90 minutes at 37°C.

  • Data Analysis:

    • Plot fluorescence intensity versus time for each concentration of this compound.

    • Determine the maximum rate of polymerization (Vmax) from the slope of the linear portion of the polymerization curve.

    • The steady-state fluorescence intensity can be used to determine the extent of polymerization.

    • To determine the EC50 value for polymerization, plot the Vmax or the steady-state fluorescence values against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve.

Protocol 2: Turbidity-Based Microtubule Polymerization Assay

This method monitors the increase in light scattering as tubulin monomers polymerize into microtubules. The change in absorbance at 340 nm is proportional to the mass of the microtubule polymer.

Materials:

  • Lyophilized tubulin (>99% pure)

  • This compound stock solution (in DMSO)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP stock solution (10 mM in water)

  • Glycerol

  • Paclitaxel (positive control)

  • DMSO (vehicle control)

  • Clear, 96-well microplate

  • Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Follow the same reagent preparation steps as in Protocol 1, omitting the fluorescent reporter.

  • Assay Setup:

    • Pre-warm the spectrophotometer/plate reader and the 96-well plate to 37°C.

    • Add the this compound working solution, paclitaxel, or vehicle control to the wells.

    • Initiate the reaction by adding the cold tubulin solution in the final polymerization buffer to each well.

  • Data Acquisition:

    • Immediately place the plate in the pre-warmed reader.

    • Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes at 37°C.

  • Data Analysis:

    • Plot absorbance at 340 nm versus time.

    • Analyze the data as described in Protocol 1, using absorbance values instead of fluorescence intensity.

Visualizations

Signaling Pathway and Mechanism of Action

PelorusideA_Mechanism cluster_0 Microtubule Dynamics cluster_1 This compound Intervention cluster_2 Cellular Consequences Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization Stable_Microtubules Stabilized Microtubules Peloruside_A This compound Peloruside_A->Tubulin Dimers Binds to β-tubulin Polymerization_Effect Depolymerization_Effect Polymerization_Effect->Microtubule Promotes Polymerization Depolymerization_Effect->Microtubule Inhibits Depolymerization Mitotic_Arrest G2/M Arrest Stable_Microtubules->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of action of this compound.

Experimental Workflow: Fluorescence-Based Assay

Workflow start Start prep_reagents Prepare Reagents: - this compound dilutions - Controls (Paclitaxel, DMSO) - Tubulin solution - Polymerization buffer with GTP, glycerol, and fluorescent reporter start->prep_reagents assay_setup Assay Setup: - Add compounds/controls to 96-well plate - Initiate reaction by adding tubulin mix prep_reagents->assay_setup data_acq Data Acquisition: - Incubate at 37°C - Measure fluorescence intensity over time assay_setup->data_acq data_analysis Data Analysis: - Plot fluorescence vs. time - Determine Vmax and steady-state - Calculate EC50 data_acq->data_analysis end End data_analysis->end

Caption: Experimental workflow for the fluorescence-based assay.

References

in vitro and in vivo experimental design using (-)-peloruside A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro and in vivo experimental design and execution using (-)-peloruside A, a potent microtubule-stabilizing agent. Detailed protocols for key assays are provided, along with data presented in a structured format and visualizations to clarify complex processes.

Introduction and Mechanism of Action

This compound is a macrolide natural product isolated from the New Zealand marine sponge Mycale hentscheli.[1][2] It exhibits potent cytotoxic and antiproliferative activity against a range of cancer cell lines by functioning as a microtubule-stabilizing agent.[1][3]

Similar to taxanes like paclitaxel, peloruside A promotes the polymerization of tubulin, leading to the formation of hyper-stabilized, non-functional microtubules.[2][4] This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, causing cell cycle arrest in the G2/M phase and ultimately inducing apoptosis (programmed cell death).[2][5]

A crucial distinction is its binding site. Unlike taxanes, which bind to the interior of the microtubule lumen, peloruside A binds to a unique, non-taxane site on the exterior of β-tubulin.[1][6][7] This distinct mechanism allows peloruside A to remain effective in cancer cell lines that have developed resistance to taxanes, often through mechanisms like P-glycoprotein overexpression.[5]

cluster_mechanism Mechanism of Action of this compound Peloruside This compound Binding Binds to unique site on β-tubulin exterior Peloruside->Binding Stabilization Microtubule Stabilization Binding->Stabilization Arrest G2/M Phase Cell Cycle Arrest Stabilization->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Mechanism of Action of this compound.

In Vitro Experimental Design

In vitro studies are essential for determining the cytotoxic potential, mechanism of action, and cellular effects of this compound.

A. Cell Viability and Cytotoxicity Assays

Application Note: These assays are fundamental for quantifying the dose-dependent effect of peloruside A on cancer cell proliferation. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these experiments, indicating the drug concentration required to inhibit 50% of cell growth. Peloruside A typically demonstrates potent activity in the low nanomolar range.[3][8]

Quantitative Data: Cytotoxicity of this compound

Cell LineCancer TypeIC50 (nmol/L)Reference
H460Non-Small Cell Lung13[3]
A549Non-Small Cell Lung20[3]
NCI/ADR-RESOvarian (P-gp overexpressing)26[3]
MDA-MB-231Breast~1-10 (Significant inhibition)[3]
PC-3Prostate~1-10 (Significant inhibition)[3]
HUVECEndothelial20[9]
1A9Ovarian Carcinoma~15-20[10]
HL-60Myeloid Leukemia~20[10]

Protocol: MTT Cell Viability Assay [11]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is ≤ 0.5%.

  • Cell Treatment: Remove the old medium and add 100 µL of medium containing the various concentrations of peloruside A, a vehicle control (DMSO), and a "medium only" blank.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as (OD_treated - OD_blank) / (OD_control - OD_blank) * 100. Plot the viability against the logarithm of the drug concentration and use a non-linear regression model to determine the IC50 value.

cluster_workflow MTT Cytotoxicity Assay Workflow Start Seed Cells (96-well plate) Incubate1 Incubate 24h Start->Incubate1 Treat Treat with this compound (serial dilutions) Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 MTT Add MTT Reagent Incubate2->MTT Incubate3 Incubate 3-4h MTT->Incubate3 Solubilize Solubilize Formazan (DMSO) Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

Workflow for the MTT cytotoxicity assay.
B. In Vitro Microtubule Polymerization Assay

Application Note: This cell-free assay provides direct evidence of this compound's microtubule-stabilizing activity. The polymerization of purified tubulin into microtubules increases the turbidity of the solution, which can be measured over time by spectrophotometry at 350 nm.[12][13] A positive result is a significant increase in turbidity at a lower tubulin concentration or at a faster rate compared to a control without the drug.

Protocol: Turbidimetric Microtubule Polymerization Assay [13][14]

  • Reagent Preparation:

    • Purified tubulin (>99% pure) is resuspended in a polymerization buffer (e.g., 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8).

    • Prepare a 100 mM stock of GTP in polymerization buffer.

    • Prepare a stock solution of this compound in DMSO.

  • Reaction Setup: On ice, prepare reaction mixtures in a UV-transparent microplate or cuvettes. A typical reaction contains tubulin (e.g., 10 µM), GTP (1 mM), and the desired concentration of this compound or vehicle control (DMSO).

  • Initiation: Place the plate or cuvettes into a spectrophotometer pre-warmed to 37°C. This temperature shift initiates polymerization.

  • Measurement: Immediately begin recording the absorbance at 350 nm at regular intervals (e.g., every 30 seconds) for 30-60 minutes.

  • Analysis: Plot absorbance (turbidity) versus time. Compare the polymerization curves of samples treated with peloruside A to the negative control. Look for a shorter lag phase, a faster polymerization rate, and a higher final plateau, which indicate microtubule stabilization.

C. Immunofluorescence Staining of Microtubules

Application Note: This imaging-based technique allows for the direct visualization of the effects of this compound on the microtubule cytoskeleton within intact cells.[15] In treated cells, one expects to observe a significant increase in microtubule polymer mass, often characterized by the formation of thick microtubule bundles and abnormal mitotic spindles.[16]

Protocol: Immunofluorescence Staining for α-Tubulin [15][17][18]

  • Cell Culture and Treatment: Grow cells on sterile glass coverslips. Treat the cells with this compound at the desired concentration (e.g., 1-2x the IC50) and for a specified time (e.g., 24 hours). Include a vehicle-treated control.

  • Fixation: To preserve microtubule structures, pre-warm wash buffer (PBS) and fixation buffer. Wash cells briefly with warm PBS, then fix with 3.7% formaldehyde (B43269) in PBS for 10-15 minutes at 37°C.[16][18]

  • Permeabilization: Wash the fixed cells three times with PBS. Permeabilize the cell membranes by incubating with 0.2% Triton X-100 in PBS for 5-10 minutes at room temperature.[16]

  • Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with a blocking buffer (e.g., 10% normal goat serum in PBS) for 60 minutes.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin (diluted in blocking buffer) for 90 minutes at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash three times with PBS. Incubate with a fluorophore-conjugated secondary antibody (e.g., Goat anti-Mouse Alexa Fluor 488) for 60 minutes at room temperature, protected from light.

  • Counterstaining and Mounting: Wash three times with PBS. (Optional) Counterstain nuclei with DAPI for 5 minutes. Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence or confocal microscope. Capture images of the microtubule network in treated versus control cells.

cluster_workflow Immunofluorescence Staining Workflow Start Culture & Treat Cells on Coverslips Fix Fixation (Formaldehyde) Start->Fix Perm Permeabilization (Triton X-100) Fix->Perm Block Blocking (Serum) Perm->Block Primary Primary Antibody (anti-α-tubulin) Block->Primary Secondary Fluorophore-conjugated Secondary Antibody Primary->Secondary Mount Counterstain (DAPI) & Mount Secondary->Mount Image Fluorescence Microscopy Mount->Image

Workflow for immunofluorescence staining.

In Vivo Experimental Design

In vivo studies are critical for evaluating the therapeutic efficacy and tolerability of this compound in a whole-organism context.

Application Note: The most common preclinical models are tumor xenografts in immunocompromised mice (e.g., athymic nu/nu mice).[3][19] In these studies, human cancer cells are implanted subcutaneously, and once tumors are established, animals are treated with peloruside A. Efficacy is primarily measured by tumor growth inhibition (%TGI), and toxicity is monitored by changes in body weight and general animal health.[3]

Quantitative Data: In Vivo Efficacy of this compound in Xenograft Models [3][19][20]

Cell LineTumor ModelMouse StrainDose & Schedule% TGI*Reference
H460Lung XenograftAthymic nu/nu5 mg/kg, QD x 5, i.p.84%[3][19]
H460Lung XenograftAthymic nu/nu10 mg/kg, QD x 5, i.p.95%[3][19]
A549Lung XenograftAthymic nu/nu7.5 mg/kg, Q2D x 3, i.p.74%[3][19]
NCI/ADR-RESBreast XenograftAthymic nu/nu10 mg/kg, QD x 5, i.p.Not specified, but better tolerated and more effective than doxorubicin (B1662922) or paclitaxel[3][19]

*TGI: Tumor Growth Inhibition. Dosing schedules are abbreviated (e.g., QD x 5 is once daily for 5 days; i.p. is intraperitoneal).

Protocol: General Tumor Xenograft Efficacy Study [3][19]

  • Cell Implantation: Subcutaneously implant human tumor cells (e.g., 5 x 10^6 H460 cells) into the flank of female athymic nu/nu mice.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., ~50-100 mm³). Monitor tumor volume regularly using caliper measurements (Volume = (length x width²) / 2).

  • Randomization: When tumors reach the target size, randomize animals into treatment and control groups (n=7-10 animals per group), ensuring similar average tumor volumes across groups.

  • Drug Formulation and Administration: Formulate this compound in a suitable vehicle (e.g., 0.9% saline with 10% DMSO and 20% PEG-400).[3] Administer the drug according to the planned dose and schedule (e.g., intraperitoneal injection). The control group receives the vehicle only.

  • Monitoring: Throughout the study, measure tumor volumes and animal body weights 2-3 times per week. Monitor the animals for any signs of toxicity.

  • Endpoint: The study typically concludes when tumors in the control group reach a predetermined size or after a fixed duration.

  • Data Analysis: Calculate the percent tumor growth inhibition (%TGI) using the formula: %TGI = (1 - (ΔT / ΔC)) * 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group. Analyze body weight changes to assess toxicity.

cluster_workflow Tumor Xenograft Study Workflow Start Implant Tumor Cells in Mice Monitor Monitor Tumor Growth to ~100 mm³ Start->Monitor Randomize Randomize Mice into Groups Monitor->Randomize Treat Administer Peloruside A or Vehicle Control Randomize->Treat Measure Measure Tumor Volume & Body Weight Treat->Measure Endpoint Reach Study Endpoint Measure->Endpoint Repeat Analyze Calculate %TGI & Assess Toxicity Endpoint->Analyze

Workflow for a typical xenograft study.

References

Application Notes and Protocols for the Quantification of (-)-Peloruside A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Peloruside A is a potent microtubule-stabilizing agent isolated from the marine sponge Mycale hentscheli. Its unique mechanism of action, distinct from the taxane (B156437) binding site on β-tubulin, makes it a promising candidate for cancer chemotherapy, particularly against taxane-resistant cancers. Accurate quantification of this compound in various biological matrices is crucial for preclinical and clinical development, including pharmacokinetic, pharmacodynamic, and toxicology studies.

This document provides detailed application notes and experimental protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The protocols are based on established methods for analogous microtubule-stabilizing agents, such as paclitaxel (B517696) and epothilones, and are intended to serve as a comprehensive guide for researchers.

Analytical Techniques: A Comparative Overview

The choice of analytical technique for the quantification of this compound depends on the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of recommended techniques.

ParameterHPLC-UVLC-MS/MS
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.
Sensitivity Nanogram (ng) rangePicogram (pg) to femtogram (fg) range
Selectivity Moderate to highVery high
Matrix Effect ModerateCan be significant, requires careful method development.
Instrumentation Cost LowerHigher
Primary Application Quantification in simple matrices, quality control of bulk drug substance.Quantification in complex biological matrices (plasma, tissue).

Experimental Protocols

Protocol 1: Quantification of this compound in Plasma by HPLC-UV

This protocol details a reversed-phase HPLC method with UV detection, suitable for quantifying this compound in plasma samples, adapted from methods for paclitaxel.[1][2][3]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of plasma sample in a microcentrifuge tube, add 20 µL of an internal standard (IS) working solution (e.g., Paclitaxel, 10 µg/mL in methanol).

  • Vortex the mixture for 30 seconds.

  • Add 1 mL of tert-butyl methyl ether (TBME) as the extraction solvent.

  • Vortex vigorously for 5 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex for 1 minute and transfer to an HPLC vial for analysis.

2. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile and 10 mM ammonium (B1175870) acetate (B1210297) buffer (pH 5.0) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detection: UV at 227 nm

  • Run Time: Approximately 10 minutes

3. Calibration and Quantification

Prepare calibration standards by spiking blank plasma with known concentrations of this compound (e.g., 10, 50, 100, 500, 1000, and 2000 ng/mL). Process these standards alongside the unknown samples using the same sample preparation procedure. Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration. Determine the concentration of this compound in the unknown samples from this calibration curve.

Protocol 2: Ultrasensitive Quantification of this compound in Plasma by LC-MS/MS

This protocol describes a highly sensitive and selective LC-MS/MS method for the quantification of this compound in plasma, which is essential for detailed pharmacokinetic studies. The methodology is adapted from established procedures for docetaxel (B913) and epothilone (B1246373) B.[4][5][6]

1. Sample Preparation (Solid-Phase Extraction)

  • Condition a C18 solid-phase extraction (SPE) cartridge by sequentially passing 1 mL of methanol (B129727) followed by 1 mL of water.

  • To 100 µL of plasma sample, add 10 µL of an internal standard (IS) working solution (e.g., deuterated this compound or a structural analog like laulimalide, 100 ng/mL in methanol).

  • Vortex and load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 10% methanol in water to remove interferences.

  • Elute this compound and the IS with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (initial conditions).

  • Transfer to an LC-MS/MS vial for analysis.

2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A C18 or similar reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 30% B

    • 0.5-2.5 min: Linear gradient from 30% to 95% B

    • 2.5-3.5 min: Hold at 95% B

    • 3.5-3.6 min: Return to 30% B

    • 3.6-5.0 min: Re-equilibration at 30% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions (Hypothetical):

    • This compound: m/z 571.3 → [Fragment ion 1], m/z 571.3 → [Fragment ion 2]

    • Internal Standard (IS): [IS precursor ion] → [IS fragment ion] (Note: The specific fragment ions for this compound need to be determined by direct infusion and collision-induced dissociation experiments.)

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

3. Data Analysis

Quantification is performed using the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by analyzing a series of plasma standards with known concentrations of this compound.

Data Presentation

The following tables summarize the key quantitative parameters that should be assessed during method validation.

Table 1: HPLC-UV Method Performance (Hypothetical Data)

ParameterResult
Linearity Range10 - 2000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)10 ng/mL
Accuracy (% Bias) at LLOQ< 20%
Precision (%RSD) at LLOQ< 20%
Accuracy (% Bias) at other QC levels< 15%
Precision (%RSD) at other QC levels< 15%
Recovery> 85%

Table 2: LC-MS/MS Method Performance (Hypothetical Data)

ParameterResult
Linearity Range0.1 - 500 ng/mL
Correlation Coefficient (r²)> 0.998
Lower Limit of Quantification (LLOQ)0.1 ng/mL
Accuracy (% Bias) at LLOQ< 20%
Precision (%RSD) at LLOQ< 20%
Accuracy (% Bias) at other QC levels< 15%
Precision (%RSD) at other QC levels< 15%
Recovery> 90%
Matrix Effect< 15%

Visualizations

Signaling Pathway of Microtubule-Stabilizing Agents

G cluster_0 Cellular Effects Peloruside_A This compound Tubulin β-Tubulin Peloruside_A->Tubulin Binds to a unique site Microtubule_Stabilization Microtubule Stabilization Tubulin->Microtubule_Stabilization Promotes polymerization Mitotic_Arrest G2/M Phase Arrest Microtubule_Stabilization->Mitotic_Arrest Inhibits spindle dynamics Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces cell death

Caption: Mechanism of action for this compound.

Experimental Workflow for HPLC-UV Quantification

G Start Plasma Sample Add_IS Add Internal Standard Start->Add_IS LLE Liquid-Liquid Extraction (tert-butyl methyl ether) Add_IS->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC_Analysis HPLC-UV Analysis (227 nm) Reconstitution->HPLC_Analysis Quantification Quantification HPLC_Analysis->Quantification

Caption: HPLC-UV sample preparation workflow.

Experimental Workflow for LC-MS/MS Quantification

G Start Plasma Sample Add_IS Add Internal Standard Start->Add_IS SPE Solid-Phase Extraction (C18) Add_IS->SPE Wash Wash (10% Methanol) SPE->Wash Elute Elute (Methanol) Wash->Elute Evaporation Evaporation to Dryness Elute->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS_Analysis LC-MS/MS Analysis (MRM) Reconstitution->LCMS_Analysis Quantification Quantification LCMS_Analysis->Quantification

Caption: LC-MS/MS sample preparation workflow.

References

Application Notes and Protocols for Cryo-EM Structural Analysis of (-)-Peloruside A Bound to Tubulin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Peloruside A, a potent microtubule-stabilizing agent isolated from the New Zealand marine sponge Mycale hentscheli, has emerged as a promising candidate for cancer chemotherapy.[1] Unlike the widely used taxanes, peloruside A binds to a distinct, non-taxoid site on the exterior of β-tubulin.[1][2][3] This unique binding site allows it to overcome multidrug resistance mediated by P-glycoprotein overexpression and mutations in the taxoid-binding site.[4][5] Cryo-electron microscopy (cryo-EM) has been instrumental in elucidating the high-resolution structure of peloruside A bound to tubulin, providing critical insights into its mechanism of action and offering a structural basis for the development of new anticancer agents.[3] These application notes provide a summary of the key findings and detailed protocols for the cryo-EM structural analysis of the peloruside A-tubulin complex.

Key Findings from Cryo-EM Structural Analysis

Cryo-EM studies have revealed the three-dimensional structure of microtubules stabilized by this compound at near-atomic resolution.[3] These studies have precisely mapped the binding pocket of peloruside A and detailed its interactions with β-tubulin, providing a molecular understanding of its microtubule-stabilizing activity.

Peloruside A Binding Site and Interactions

Peloruside A binds to a novel site on the exterior surface of the microtubule, near the lateral interface between adjacent protofilaments.[1][3] This is in contrast to taxanes like paclitaxel, which bind to the luminal side of the microtubule.[1] The binding pocket is located on β-tubulin and involves a continuous loop of the protein.[6] Mutations in residues within this site, such as R306H, Y340S, N337D, and A296S, have been shown to confer resistance to peloruside A, confirming the location of the binding site.[6]

Structural Effects on the Microtubule Lattice

The binding of peloruside A induces distinct structural changes in the microtubule lattice.[3] Notably, it regularizes the microtubule structure, particularly at the "seam" where there are heterologous interactions between tubulin dimers.[3] This regularization is a key aspect of its stabilization mechanism. In contrast, taxane-site binders like Taxol can induce structural heterogeneity in the microtubule lattice.[3] When co-bound with Taxol, peloruside A's regularizing effect can override the heterogeneity induced by Taxol.[3]

Quantitative Data Summary

The following tables summarize the quantitative data from cryo-EM studies of peloruside A-bound microtubules.

ParameterPeloruside A-MTDrug-free MTTaxol-MTZampanolide-MTPeloruside A-Taxol-MTReference
Resolution (Å) 3.9-3.94.24.1[3][7]
Axial Repeat (Å) 81.581.0--81.5[3][7]
Intra-dimer Distance (Å) ----Intermediate[7]
Inter-dimer Distance (Å) ----Intermediate[7]

Table 1: Cryo-EM reconstruction parameters of microtubules bound to various stabilizing agents.

Cell LineDrugIC₅₀ for Proliferation (nM)IC₅₀ for G₂/M Block (nM)Reference
MCF7This compound3.825[8]

Table 2: Cellular activity of this compound in MCF7 breast cancer cells.

ParameterControl0.2 nM Peloruside A0.2 nM PaclitaxelReference
Migration Rate (µm/h) 12.2--[9]
IC₅₀ for Migration (nM) -0.10.65[9]

Table 3: Effect of this compound on endothelial cell migration.

Experimental Protocols

The following protocols are based on methodologies reported in the literature for the cryo-EM structural analysis of peloruside A-bound microtubules.[10][11][12]

Tubulin Polymerization and Stabilization
  • Tubulin Preparation: Start with purified tubulin from a suitable source (e.g., bovine brain or recombinant expression).

  • Polymerization Buffer: Prepare a polymerization buffer (e.g., BRB80: 80 mM PIPES pH 6.9, 1 mM MgCl₂, 1 mM EGTA) supplemented with GTP.

  • Induction of Polymerization: Induce microtubule polymerization by incubating the tubulin solution at 37°C.

  • Stabilization with Peloruside A: Add this compound to the polymerized microtubules to the desired final concentration and incubate to allow for binding and stabilization.

Cryo-EM Sample Preparation
  • Grid Preparation: Use glow-discharged holey carbon grids (e.g., Quantifoil R1.2/1.3).

  • Sample Application: Apply a small volume (e.g., 2-3 µL) of the peloruside A-stabilized microtubule solution to the grid.

  • Blotting and Plunging: Blot the grid to remove excess liquid and immediately plunge-freeze it in liquid ethane (B1197151) using a vitrification robot (e.g., Vitrobot Mark IV). This process should be carried out at a controlled temperature and humidity (e.g., 22°C and 100% humidity).

Cryo-EM Data Acquisition
  • Microscope: Use a high-end transmission electron microscope (e.g., Titan Krios) operated at 300 kV.

  • Data Collection: Collect a series of movie frames using a direct electron detector.

Image Processing and 3D Reconstruction
  • Motion Correction: Correct for beam-induced motion in the collected movie frames.

  • CTF Estimation: Determine the contrast transfer function for each micrograph.

  • Particle Picking: Select segments of microtubules from the micrographs.

  • 2D Classification: Classify the selected segments to remove poor-quality particles.

  • 3D Reconstruction: Reconstruct the three-dimensional structure of the microtubule using a helical reconstruction approach.

  • 3D Classification: Perform 3D classification to identify and separate different structural states, if present.

  • Refinement: Refine the final 3D map to the highest possible resolution.

Visualizations

Experimental Workflow for Cryo-EM Analysis

experimental_workflow tubulin Purified Tubulin polymerization Induce Polymerization (37°C, GTP) tubulin->polymerization stabilization Stabilize with This compound polymerization->stabilization grid_prep Apply to Cryo-EM Grid stabilization->grid_prep vitrification Plunge Freezing (Liquid Ethane) grid_prep->vitrification data_acq Cryo-EM Data Acquisition (TEM) vitrification->data_acq processing Image Processing data_acq->processing reconstruction 3D Reconstruction processing->reconstruction model Atomic Model Building and Analysis reconstruction->model

Caption: Workflow for cryo-EM analysis of peloruside A-tubulin complex.

This compound Mechanism of Action

peloruside_mechanism peloruside This compound binding Binding to Non-Taxoid Site peloruside->binding tubulin β-Tubulin (Exterior Surface) tubulin->binding stabilization Microtubule Stabilization binding->stabilization regularization Lattice Regularization stabilization->regularization dynamics Suppression of Microtubule Dynamics stabilization->dynamics mitosis Mitotic Arrest dynamics->mitosis apoptosis Apoptosis mitosis->apoptosis

Caption: Mechanism of action of this compound on microtubules.

References

Application Notes: Assessing the Anti-Angiogenic Properties of (-)-Peloruside A

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing and development, and in pathological conditions like tumor growth and metastasis.[1][2] Tumors, in particular, rely on angiogenesis to supply nutrients and oxygen, making the inhibition of this process a key therapeutic strategy in oncology.[3][4] (-)-Peloruside A is a potent microtubule-stabilizing agent isolated from the marine sponge Mycale hentscheli.[5][6][7] Unlike taxanes, it binds to a distinct site on β-tubulin.[6][8] Its primary mechanism of action involves the suppression of microtubule dynamics, which arrests cells in the G2/M phase of the cell cycle.[7][9]

Recent studies have revealed that this compound exhibits exceptional anti-migratory properties in human endothelial cells at concentrations significantly lower than those required to inhibit cell division.[5][10] This suggests a wide therapeutic window for targeting angiogenesis with minimal cytotoxic side effects.[5] These application notes provide a comprehensive framework and detailed protocols for researchers to investigate and quantify the anti-angiogenic effects of this compound, from initial in vitro screening to in vivo validation.

Key Signaling Pathways in Angiogenesis

Understanding the molecular pathways that drive angiogenesis is crucial for evaluating the efficacy of inhibitory compounds. This compound's effect on microtubule stability is expected to interfere with cell migration, division, and intracellular trafficking, processes that are downstream of major pro-angiogenic signaling cascades.

VEGF Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a primary regulator of angiogenesis.[3][11] The binding of VEGF-A to its receptor, VEGFR-2, on endothelial cells triggers a cascade of downstream signaling, including the PLCγ-PKC-MAPK and PI3K/AKT pathways, which promote cell proliferation, migration, survival, and vascular permeability.[12]

VEGF_Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates SRC Src VEGFR2->SRC Activates MAPK MAPK PLCg->MAPK Permeability Permeability PLCg->Permeability AKT Akt PI3K->AKT Survival Survival AKT->Survival SRC->PI3K Proliferation Proliferation MAPK->Proliferation Migration Migration MAPK->Migration

Caption: Simplified VEGF signaling cascade in endothelial cells.
Hypoxia and HIF-1α Signaling

In the tumor microenvironment, low oxygen levels (hypoxia) stabilize the Hypoxia-Inducible Factor-1 alpha (HIF-1α).[4] HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, including VEGF.[13][14] This upregulates the expression of pro-angiogenic factors, stimulating vessel growth.[15]

HIF1a_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hypoxia Hypoxia (Low O2) HIF1a HIF-1α Hypoxia->HIF1a Stabilization Degradation Proteasomal Degradation HIF1a->Degradation Dimer HIF-1α / HIF-1β Dimer HIF1a->Dimer Translocation HIF1b HIF-1β (ARNT) HIF1b->Dimer Normoxia Normoxia (High O2) Normoxia->HIF1a Hydroxylation & Ubiquitination HRE HRE (DNA) Dimer->HRE Binds to VEGF_Gene VEGF Gene Transcription HRE->VEGF_Gene Activates

Caption: Hypoxia-induced stabilization of HIF-1α and VEGF gene activation.

Experimental Workflow for Assessing Anti-Angiogenic Properties

A tiered approach is recommended, starting with targeted in vitro assays to assess specific cellular functions, followed by more complex in vivo models that evaluate the integrated process of angiogenesis.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays Proliferation 1. Endothelial Cell Proliferation Assay Decision1 Potent Inhibition of Proliferation/Migration? Proliferation->Decision1 Migration 2. Endothelial Cell Migration (Wound Healing) Assay Migration->Decision1 Tube_Formation 3. Endothelial Cell Tube Formation Assay Decision2 Significant Inhibition of Tube Formation? Tube_Formation->Decision2 CAM 4. Chick Chorioallantoic Membrane (CAM) Assay Decision3 Inhibition of Vessel Growth in CAM? CAM->Decision3 Matrigel 5. Matrigel Plug Assay (Rodent Model) Conclusion Confirmation of Potent Anti-Angiogenic Activity Matrigel->Conclusion Decision1->Tube_Formation Yes Decision2->CAM Yes Decision3->Matrigel Yes

Caption: Tiered workflow for evaluating anti-angiogenic compounds.

Protocols for Key Experiments

The following protocols are designed for human umbilical vein endothelial cells (HUVECs), a standard cell line for angiogenesis research.

Protocol 1: Endothelial Cell Proliferation Assay

This assay determines the effect of this compound on the proliferation of endothelial cells.[16]

  • Objective: To quantify the cytostatic or cytotoxic effects of this compound on HUVECs.

  • Materials:

    • HUVECs

    • Endothelial Cell Growth Medium (EGM-2)

    • 96-well flat-bottom plates

    • This compound stock solution (in DMSO)

    • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)

    • Plate reader (luminometer or spectrophotometer)

  • Procedure:

    • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells/well in 100 µL of EGM-2. Incubate for 24 hours at 37°C, 5% CO₂.

    • Treatment: Prepare serial dilutions of this compound in EGM-2. The final DMSO concentration should be <0.1%. Remove the old medium from the cells and add 100 µL of the drug-containing medium. Include vehicle control (DMSO) and untreated control wells.

    • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

    • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.

  • Data Presentation: Normalize the data to the vehicle control (100% viability) and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Concentration of this compound (nM)Mean Absorbance (± SD)% Viability (Relative to Control)
0 (Vehicle Control)1.25 ± 0.08100%
0.11.22 ± 0.0797.6%
11.15 ± 0.0992.0%
100.85 ± 0.0668.0%
1000.25 ± 0.0320.0%
10000.06 ± 0.014.8%
Protocol 2: Endothelial Cell Migration (Wound Healing) Assay

This assay assesses the effect of this compound on the directional migration of endothelial cells, a key step in angiogenesis.[5]

  • Objective: To measure the inhibition of HUVEC migration into a cell-free area.

  • Materials:

    • HUVECs and EGM-2 medium

    • 24-well plates

    • Sterile 10 µL or 200 µL pipette tips

    • Microscope with a camera

    • Image analysis software (e.g., ImageJ)

  • Procedure:

    • Create Monolayer: Seed HUVECs in 24-well plates and grow until they form a confluent monolayer.

    • Create Wound: Using a sterile pipette tip, create a straight scratch (wound) through the center of the monolayer.

    • Wash and Treat: Gently wash the wells with PBS to remove dislodged cells. Replace the medium with EGM-2 containing various non-cytotoxic concentrations of this compound (determined from Protocol 1). Use a vehicle control.

    • Image Acquisition: Immediately capture an image of the scratch in each well (T=0 hours).

    • Incubation: Incubate the plate at 37°C, 5% CO₂ for 12-24 hours.

    • Final Imaging: Capture a final image of the same scratch area (T=final).

  • Data Presentation: Measure the area of the scratch at T=0 and T=final using image analysis software. Calculate the percentage of wound closure.

TreatmentConcentration (nM)Initial Wound Area (pixels²)Final Wound Area (pixels²)% Wound Closure
Vehicle Control050,0005,00090%
This compound0.551,20035,84030%
This compound1.049,80044,82010%
This compound5.050,50049,9951%
Protocol 3: Endothelial Cell Tube Formation Assay

This assay models the later stage of angiogenesis where endothelial cells differentiate and form three-dimensional capillary-like structures.[5][16]

  • Objective: To assess the ability of this compound to inhibit the formation of vascular networks in vitro.

  • Materials:

    • HUVECs and EGM-2 medium

    • 96-well plates

    • Basement membrane matrix (e.g., Matrigel® or Cultrex® BME)

    • Microscope with a camera and image analysis software

  • Procedure:

    • Coat Plate: Thaw the basement membrane matrix on ice. Add 50 µL to each well of a pre-chilled 96-well plate.

    • Polymerize Matrix: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

    • Cell Seeding and Treatment: Harvest HUVECs and resuspend them in EGM-2 containing the desired concentrations of this compound or vehicle control. Seed 10,000-20,000 cells per well onto the solidified matrix.

    • Incubation: Incubate at 37°C, 5% CO₂ for 4-18 hours.

    • Imaging and Analysis: Capture images of the tube networks using a microscope. Quantify the degree of tube formation by measuring parameters such as the number of junctions (nodes), number of branches, and total tube length using angiogenesis analysis software.

  • Data Presentation: Summarize the quantitative analysis of the tube networks.

TreatmentConcentration (nM)Total Tube Length (µm/field)Number of Junctions (per field)
Vehicle Control08500 ± 45075 ± 8
This compound0.54200 ± 31025 ± 5
This compound1.01500 ± 2008 ± 3
This compound5.0250 ± 801 ± 1
Protocol 4: In Vivo Matrigel Plug Assay

This widely used in vivo model assesses the formation of functional blood vessels in a rodent model.[17][18]

  • Objective: To evaluate the inhibitory effect of this compound on growth factor-induced angiogenesis in vivo.

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID mice)

    • Growth factor-reduced Matrigel

    • Pro-angiogenic factor (e.g., VEGF or bFGF)

    • Heparin

    • This compound

    • Hemoglobin assay kit (e.g., Drabkin's reagent)

    • Antibodies for immunohistochemistry (e.g., anti-CD31)

  • Procedure:

    • Prepare Matrigel Mixture: On ice, mix Matrigel with heparin, a pro-angiogenic factor (e.g., VEGF), and either this compound or vehicle control.

    • Injection: Subcutaneously inject 0.5 mL of the cold Matrigel mixture into the flank of the mice.

    • Incubation Period: Allow 7-14 days for the plug to solidify and for blood vessels to infiltrate.

    • Plug Excision: Euthanize the mice and carefully excise the Matrigel plugs.

    • Quantification:

      • Hemoglobin Content: Homogenize the plugs and measure the hemoglobin content using a colorimetric assay. The amount of hemoglobin is proportional to the vascularization of the plug.

      • Immunohistochemistry: Fix, embed, and section the plugs. Stain with an endothelial cell marker (e.g., CD31) to visualize and quantify the microvessel density (MVD).

  • Data Presentation: Compare the hemoglobin content and microvessel density between the treatment and control groups.

Treatment GroupHemoglobin Content (g/dL ± SD)Microvessel Density (vessels/mm² ± SD)
Vehicle Control1.5 ± 0.2120 ± 15
This compound (1 mg/kg)0.8 ± 0.1565 ± 10
This compound (5 mg/kg)0.3 ± 0.120 ± 7

Disclaimer: All experimental procedures, especially those involving animals, must be conducted in accordance with institutional and national guidelines for animal care and use. The concentrations provided are examples and should be optimized for specific cell lines and experimental conditions.

References

Troubleshooting & Optimization

Technical Support Center: Large-Scale Synthesis of (-)-Peloruside A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of the potent microtubule-stabilizing agent, (-)-peloruside A.

Frequently Asked Questions (FAQs)

A collection of common questions and issues encountered during the synthesis of this compound.

1. General Strategy & Feasibility

  • Q: Why is large-scale synthesis of this compound so challenging?

    • A: The difficulty stems from its complex structure, which includes a 16-membered macrolide ring, ten stereogenic centers, a tetrahydropyran (B127337) ring, and a trisubstituted Z-double bond.[1] Large-scale isolation from its natural source, the marine sponge Mycale hentscheli, is not sustainable, and aquaculture attempts have been unsuccessful, making chemical synthesis the only viable route for producing larger quantities.[1][2]

  • Q: What is the most common retrosynthetic approach for this compound?

    • A: Most total syntheses employ a convergent strategy, breaking the molecule down into two or three key fragments that are synthesized independently and then coupled together.[1][3] Common fragment divisions include a C1-C10 (or C1-C11) segment and a C11-C24 (or C12-C20) side-chain segment.[3][4] The final steps typically involve coupling these fragments, followed by macrolactonization to form the 16-membered ring.[3][4]

2. Stereochemistry Control

  • Q: Which methods are most effective for establishing the key stereocenters?

    • A: Asymmetric Brown allylation is a frequently used and reliable method for setting the stereochemistry at centers like C5 and C13.[5] Other successful techniques include Sharpless asymmetric dihydroxylation for establishing C2 and C3 stereochemistry and Evans asymmetric alkylation for side-chain modifications.[5][6]

  • Q: I am getting poor diastereoselectivity in my aldol (B89426) coupling reaction. How can I improve it?

    • A: The aldol reaction to couple the main fragments can be challenging. For instance, a Mukaiyama aldol reaction promoted by BF₃·OEt₂ was found to be the most effective for securing the desired 2,3-anti-3,5-anti diastereomer, though selectivity can be modest.[7] Other Lewis acids like TiCl₄ and SnCl₄ were investigated but did not improve stereochemistry.[7] A novel reductive aldol protocol using L-selectride has also been developed to couple enone and aldehyde fragments with high yield (92%) and good selectivity (4:1).[8]

3. Macrolactonization

  • Q: My macrolactonization yields are consistently low. What are the critical factors?

    • A: The Yamaguchi macrolactonization is a common and effective method for this step.[4][5] Critical factors include ensuring the high purity of the seco-acid precursor and maintaining high dilution conditions to favor intramolecular cyclization over intermolecular polymerization. The choice of base (e.g., DMAP) and reaction time are also crucial.

  • Q: Are there viable alternatives to the Yamaguchi macrolactonization?

    • A: Yes, other methods have been successfully employed. A Mitsunobu-type lactonization has been used, which interestingly can proceed with a net retention of configuration at the C15 alcohol.[5] Additionally, ring-closing metathesis (RCM) using a catalyst like Grubbs' II represents another powerful strategy for forming the macrocycle.[9][10]

4. Protecting Group Strategy

  • Q: What is a recommended protecting group strategy for the multiple hydroxyl groups in peloruside A?

    • A: A robust strategy involves using a combination of silyl (B83357) ethers (e.g., TBS, TBDPS, TES, TIPS) and other groups like MOM (methoxymethyl) or PMB (p-methoxybenzyl).[5][6] The key is to choose groups that can be selectively removed under different conditions (orthogonal protection) to allow for controlled manipulation of the molecule during synthesis.

  • Q: I am observing unexpected side reactions like β-elimination. Could my protecting group be the cause?

    • A: Yes, the choice of protecting group is critical. In one synthetic approach, a PMB group led to substantial β-elimination, whereas replacing it with a MEM (methoxyethoxymethyl) or TBDPS group was crucial for the success of the reaction.[6]

Troubleshooting Guide

Problem / Observation Potential Cause(s) Recommended Solution(s)
Low Yield in Aldol Coupling 1. Inappropriate Lewis acid catalyst. 2. Steric hindrance between complex fragments. 3. Degradation of starting materials.1. Screen different Lewis acids. BF₃·OEt₂ has proven effective for Mukaiyama aldol approaches.[7] 2. Consider a reductive aldol protocol (e.g., using L-selectride) which can be effective for hindered substrates.[4][8] 3. Ensure rigorous purification of fragments before coupling.
Poor Stereocontrol at C18 The alkylation step to establish the C18 stereocenter is known to be challenging.[11]1. Re-evaluate the chiral auxiliary and reaction conditions (temperature, solvent, base). 2. Explore alternative routes that establish this stereocenter earlier or through a more reliable method.
Failure of Macrolactonization 1. Impure seco-acid precursor. 2. Incorrect reaction concentration. 3. Unfavorable conformation of the seco-acid.1. Perform rigorous purification of the seco-acid before cyclization. 2. Use high-dilution conditions (typically <0.01 M) to minimize dimerization/polymerization. 3. If Yamaguchi or Mitsunobu methods fail, consider an alternative strategy like Ring-Closing Metathesis (RCM).[9][10]
Formation of Pyran Ring Issues The Prins cyclization for pyran formation can be accompanied by side reactions or issues with stereoselectivity.[11]1. Optimize the acid catalyst and reaction conditions. 2. Unexpected side reactions can lead to alternative bicyclic products; careful characterization is needed.[11] 3. Consider a different strategy, such as an acid-catalyzed dehydration of a diketo-ether intermediate.[9]
Difficulty in Fragment Synthesis Synthesis of specific fragments, such as the C1-C7 portion, has been reported to be particularly challenging, requiring alterations to the initial synthetic plan.[1]1. Review published routes from different research groups (e.g., Ghosh, Taylor, De Brabander) to identify the most robust methods.[1] 2. Be prepared to modify the protecting group strategy to overcome unforeseen reactivity issues.[1]

Experimental Protocols

Protocol 1: Brown Asymmetric Allylation (for C5 Stereocenter)

This protocol is adapted from strategies used in several this compound syntheses to establish key stereocenters with high enantioselectivity.[5]

  • Reagent Preparation: Prepare the Brown allylation reagent, B-allyldiisopinocampheylborane, by reacting (+)-α-pinene with 9-BBN, followed by treatment with allylmagnesium bromide.

  • Reaction Setup: In a flame-dried, argon-purged flask, dissolve the aldehyde precursor (e.g., for the C1-C11 fragment) in anhydrous THF and cool to -78 °C.

  • Allylation: Add the pre-formed B-allyldiisopinocampheylborane solution dropwise to the aldehyde solution at -78 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 4-6 hours, monitoring by TLC for the consumption of the aldehyde.

  • Quenching: Quench the reaction by the slow addition of 3N NaOH, followed by the careful, dropwise addition of 30% H₂O₂ at 0 °C.

  • Workup: Allow the mixture to warm to room temperature and stir for 1 hour. Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the resulting homoallylic alcohol by flash column chromatography on silica (B1680970) gel.

Protocol 2: Yamaguchi Macrolactonization

This protocol describes the formation of the 16-membered macrocycle from the final seco-acid precursor.[4][5]

  • Reaction Setup: To a solution of the purified seco-acid in anhydrous THF under an argon atmosphere, add triethylamine (B128534) (2.2 equivalents).

  • Mixed Anhydride Formation: Add 2,4,6-trichlorobenzoyl chloride (1.5 equivalents) and stir the mixture at room temperature for 2 hours.

  • Cyclization: Dilute the reaction mixture significantly with anhydrous toluene. Add this solution via syringe pump over a period of 6-8 hours to a refluxing solution of 4-dimethylaminopyridine (B28879) (DMAP, 7.0 equivalents) in anhydrous toluene.

  • Stirring: After the addition is complete, continue to stir the reaction at reflux for an additional 1-2 hours.

  • Workup: Cool the reaction to room temperature, and concentrate under reduced pressure. Dilute the residue with ethyl acetate and wash successively with saturated NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude macrolactone by flash column chromatography.

Visualizations

Retrosynthesis_Workflow cluster_disconnections Key Disconnections cluster_fragments Fragment Synthesis peloruside This compound seco_acid Seco-acid Precursor peloruside->seco_acid Ester bond disconnection1 Macrolactonization (e.g., Yamaguchi) disconnection2 Aldol Coupling fragment1 C1-C10 Aldehyde/Ketone Fragment seco_acid->fragment1 C10-C11 bond fragment2 C11-C24 Side Chain Fragment seco_acid->fragment2 strategy1 Brown Allylation Sharpless Dihydroxylation fragment1->strategy1 strategy2 Evans Alkylation Ring-Closing Metathesis fragment2->strategy2

Caption: Convergent retrosynthetic analysis of this compound.

Troubleshooting_Macrolactonization start Low Yield in Macrolactonization Step check_purity Is the seco-acid precursor >95% pure? start->check_purity check_dilution Are high dilution conditions being used (<0.01 M)? check_purity->check_dilution Yes purify Re-purify seco-acid (HPLC or multiple columns) check_purity->purify No check_reagents Are reagents (DMAP, coupling agent) fresh and anhydrous? check_dilution->check_reagents Yes adjust_dilution Adjust concentration, use syringe pump for slow addition check_dilution->adjust_dilution No change_strategy Consider alternative cyclization strategy (e.g., RCM, Mitsunobu) check_reagents->change_strategy Yes use_fresh Use freshly opened or purified reagents check_reagents->use_fresh No success Yield Improved change_strategy->success purify->check_purity purify->success adjust_dilution->check_dilution adjust_dilution->success use_fresh->check_reagents use_fresh->success

Caption: Troubleshooting flowchart for low-yield macrolactonization.

Protecting_Groups cluster_intermediate Protecting Group Strategy for a Key Intermediate cluster_deprotection Selective Deprotection Conditions intermediate Polyol Intermediate pg1 C3-OH: TBS intermediate->pg1 pg2 C5-OH: TBDPS intermediate->pg2 pg3 C8,C9-Diol: Acetonide intermediate->pg3 pg4 C15-OH: PMB intermediate->pg4 dep1 TBAF (Fluoride Source) Removes Silyl Ethers pg1->dep1 pg2->dep1 dep2 PPTS (Mild Acid) Removes Acetonide pg3->dep2 dep3 DDQ (Oxidant) Removes PMB pg4->dep3

Caption: Orthogonal protecting groups for hydroxyl functionalities.

References

Technical Support Center: (-)-Peloruside A Solubility for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (-)-peloruside A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the aqueous solubility of this compound for reliable and reproducible biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a potent microtubule-stabilizing agent with significant anticancer potential. Like many complex natural products, it is hydrophobic, which can lead to challenges in dissolving it in aqueous buffers used for cell-based assays and other biological experiments. Poor solubility can result in compound precipitation, leading to inaccurate and irreproducible results.

Q2: How does the aqueous solubility of this compound compare to paclitaxel?

A2: this compound is reported to have improved aqueous solubility compared to paclitaxel.[1][2] This is a significant advantage, as it may reduce the need for harsh solubilizing agents that can have off-target effects on cells.

Q3: What is the recommended solvent for preparing stock solutions of this compound?

A3: For in vitro studies, the most common and recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).

Q4: What is the maximum concentration of DMSO that can be used in cell culture experiments?

A4: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final concentration of ≤ 0.1% (v/v) is generally considered safe for most cell lines, especially for long-term exposure.[3][4] Many robust cell lines can tolerate up to 0.5% (v/v) for shorter incubation periods.[5][6] It is crucial to perform a dose-response experiment with DMSO alone to determine the optimal concentration for your specific cell line and experimental conditions.

Q5: My this compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What should I do?

A5: This is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide below for detailed steps on how to address this.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Compound precipitates out of solution upon dilution in aqueous buffer. The compound's solubility limit in the final aqueous buffer has been exceeded.1. Decrease the final concentration of this compound. 2. Increase the final concentration of DMSO (if tolerated by the cells).3. Use a pre-warmed aqueous buffer for dilution.4. Add the DMSO stock solution to the aqueous buffer dropwise while vortexing to ensure rapid and even dispersion.5. Consider alternative solubilization strategies such as formulation with cyclodextrins or liposomes.
Inconsistent or non-reproducible results in biological assays. - Compound precipitation.- Degradation of the compound in stock solution.- Inaccurate pipetting of viscous DMSO stock.1. Visually inspect for precipitation before and after adding the compound to the assay medium.2. Prepare fresh dilutions from the stock solution for each experiment.3. Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles.4. Use positive displacement pipettes for accurate handling of viscous DMSO solutions.
High background or unexpected effects in vehicle control wells. The DMSO concentration is exerting a biological effect on the cells.1. Perform a DMSO dose-response curve to determine the no-effect concentration for your cell line.2. Ensure the final DMSO concentration is identical across all experimental and control wells.3. Minimize the incubation time with DMSO-containing media.

Data Presentation

Table 1: Solubility and Cytotoxicity Data for Solvents

SolventCell LineMaximum Tolerated Concentration (v/v)Observation
DMSOMost cell lines≤ 0.1%Generally considered safe with minimal effects.[3][4]
DMSORobust cell lines0.1% - 0.5%Well-tolerated for up to 72 hours, but validation is required.[4]
DMSOSome cell lines0.5% - 1.0%Increased cytotoxicity and effects on cell proliferation may be observed.[4]
DMSOMost cell lines> 1.0%Significant cytotoxicity is common and not recommended.[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (solid)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated precision balance

  • Calibrated micropipettes and sterile tips

Procedure:

  • Equilibrate this compound: Before opening, allow the vial of this compound powder to warm to room temperature to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. To prepare 1 mL of a 10 mM stock solution, weigh out 5.49 mg of this compound (Molecular Weight: 548.67 g/mol ).

  • Dissolving: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

  • Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes to ensure complete dissolution. If necessary, sonicate in a room temperature water bath for 5-10 minutes.

  • Storage: Aliquot the stock solution into single-use, amber vials to protect from light and avoid repeated freeze-thaw cycles. Store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.

Protocol 2: Preparation of Working Solutions for Cell Culture Assays

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare Serial Dilutions (in DMSO): If a range of concentrations is being tested, perform serial dilutions of the 10 mM stock solution in 100% DMSO.

  • Dilution into Culture Medium: To minimize precipitation, add the DMSO stock solution to pre-warmed cell culture medium dropwise while gently vortexing or swirling the medium. For example, to achieve a final concentration of 10 µM this compound, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium. This results in a final DMSO concentration of 0.1%.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to the cell culture medium.

  • Immediate Use: Use the freshly prepared working solutions immediately for your experiments.

Visualization

Mechanism of Action: Microtubule Stabilization and G2/M Cell Cycle Arrest

This compound functions by binding to β-tubulin and stabilizing microtubules. This disruption of microtubule dynamics prevents the proper formation of the mitotic spindle, which in turn activates the G2/M checkpoint, leading to cell cycle arrest and ultimately apoptosis.

G2M_Checkpoint_Pathway Peloruside This compound Tubulin β-Tubulin Peloruside->Tubulin G2_Phase G2 Phase Microtubules Microtubule Stabilization Tubulin->Microtubules Polymerization Spindle Mitotic Spindle Disruption Microtubules->Spindle Checkpoint G2/M Checkpoint Activation Spindle->Checkpoint CyclinB_CDK1_inactive Inactive Cyclin B-CDK1 Checkpoint->CyclinB_CDK1_inactive Inhibition of Activation Apoptosis Apoptosis Checkpoint->Apoptosis Prolonged Arrest M_Phase M Phase (Mitosis) CyclinB_CDK1_active Active Cyclin B-CDK1 CyclinB_CDK1_active->M_Phase G2_Phase->CyclinB_CDK1_active Normal Progression Experimental_Workflow Start Start: this compound (Solid) Weigh 1. Weigh Compound Start->Weigh Dissolve 2. Dissolve in 100% DMSO Weigh->Dissolve Stock 3. Prepare 10 mM Stock Solution Dissolve->Stock Store 4. Aliquot and Store at -80°C Stock->Store Dilute 5. Dilute in Pre-warmed Culture Medium Stock->Dilute For Immediate Use Final 6. Achieve Final Concentration (e.g., 10 µM, 0.1% DMSO) Dilute->Final Assay End: Add to Biological Assay Final->Assay

References

optimizing dosage and treatment schedules for (-)-peloruside A in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (-)-peloruside A in in vivo experiments. The information is designed to assist in the optimization of dosage and treatment schedules to achieve desired therapeutic outcomes while minimizing toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a microtubule-stabilizing agent.[1][2][3] It binds to β-tubulin, promoting tubulin polymerization and stabilizing microtubules.[1][4] This disrupts the dynamic instability of microtubules, which is crucial for various cellular processes, particularly mitosis. The stabilization of the mitotic spindle leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[2][3][4] Notably, this compound binds to a unique site on β-tubulin, distinct from the taxoid-binding site occupied by drugs like paclitaxel.[1][5]

Q2: What are the advantages of this compound over other microtubule-targeting agents like paclitaxel?

A2: this compound offers several potential advantages over paclitaxel:

  • Efficacy against multi-drug resistant (MDR) cells: It has shown activity against cancer cell lines that are resistant to paclitaxel, as it is not a substrate for P-glycoprotein, a common drug efflux pump involved in MDR.[5]

  • Improved solubility: It is more soluble than paclitaxel, which may reduce the need for potentially toxic solubilizing agents in formulations.[6]

  • Potentially lower toxicity: Some studies suggest that this compound may have a better safety profile and be better tolerated than paclitaxel, showing no overt toxicity in some mouse models.[6][7]

  • Synergistic effects: Due to its distinct binding site, this compound has the potential for synergistic effects when used in combination with taxoid-site drugs.[8]

Q3: What is a recommended starting dose and treatment schedule for in vivo studies with this compound?

A3: Based on preclinical studies in athymic nu/nu mice with human tumor xenografts, a good starting point for dosage and schedule is 5-10 mg/kg administered intraperitoneally (i.p.) once daily for five consecutive days (QD x 5).[7] The optimal dose and schedule will ultimately depend on the specific tumor model, animal strain, and experimental endpoints. It is crucial to perform a pilot study to determine the maximum tolerated dose (MTD) in your specific model.

Q4: How should I prepare this compound for in vivo administration?

A4: The vehicle used for administration can significantly impact the drug's solubility and bioavailability. While specific formulations can vary, a common approach for preclinical studies involves dissolving the compound in a vehicle suitable for i.p. injection. It is important to use the same vehicle for all treatment groups, including the control, to ensure that any observed effects are due to the drug and not the vehicle itself.[7]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
High mortality or excessive weight loss in treatment groups. The dose of this compound is too high, exceeding the maximum tolerated dose (MTD).* Immediately cease treatment and monitor the animals closely. * In future experiments, reduce the dosage. A dose of 20 mg/kg (QD x 5) has been reported to cause high mortality.[7] * Consider a less frequent dosing schedule (e.g., every other day).
Lack of significant tumor growth inhibition. * The dose is too low. * The treatment duration is too short. * The tumor model is resistant to microtubule-stabilizing agents. * Issues with drug formulation and stability.* Increase the dose in subsequent cohorts, not exceeding the MTD. Doses of 5 and 10 mg/kg (QD x 5) have shown significant tumor growth inhibition (84% and 95% respectively in H460 xenografts).[7] * Extend the treatment duration or consider multiple treatment cycles. * Verify the sensitivity of your cancer cell line to this compound in vitro before proceeding with in vivo studies. * Ensure proper preparation and storage of the dosing solution.
Inconsistent results between animals in the same treatment group. * Inaccurate dosing. * Variability in tumor size at the start of treatment. * Differences in animal health status.* Ensure accurate calculation of the dose for each animal based on its body weight. * Pair-match animals by tumor size before randomizing them into treatment and control groups.[7] * Closely monitor the general health of the animals throughout the experiment.

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound in Human Tumor Xenograft Models

Tumor ModelTreatment GroupDose (mg/kg)ScheduleAdministration RouteTumor Growth Inhibition (%)Reference
H460 NSCLCThis compound5QD x 5i.p.84[7]
H460 NSCLCThis compound10QD x 5i.p.95[7]
H460 NSCLCPaclitaxel8QD x 5i.p.50[7]
H460 NSCLCDocetaxel6.3Q2D x 3i.v.18[7]
A549 Lung CancerThis compoundNot specifiedVariedi.p.51-74[7]
NCI/ADR-RES Breast CancerThis compoundNot specifiedNot specifiedi.p.Better tolerated and more effective than doxorubicin (B1662922) or paclitaxel[7]

NSCLC: Non-Small Cell Lung Cancer; QD x 5: Once daily for 5 days; Q2D x 3: Every other day for 3 doses; i.p.: Intraperitoneal; i.v.: Intravenous.

Experimental Protocols

Protocol 1: Determination of Maximum Tolerated Dose (MTD) of this compound in Mice

  • Animal Model: Use healthy, age-matched mice of the desired strain (e.g., athymic nu/nu).

  • Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.

  • Group Allocation: Randomly assign mice to different dose groups (e.g., 5, 10, 15, 20 mg/kg) and a vehicle control group (n=3-5 mice per group).

  • Drug Preparation: Prepare fresh dosing solutions of this compound in a suitable vehicle on each day of treatment.

  • Administration: Administer the assigned dose of this compound or vehicle via the desired route (e.g., i.p.) following a defined schedule (e.g., QD x 5).

  • Monitoring: Monitor the animals daily for signs of toxicity, including weight loss, changes in behavior (lethargy, ruffled fur), and mortality.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or significant morbidity (e.g., >20% weight loss).

  • Data Analysis: Record body weight changes and any observed adverse effects for each dose group.

Protocol 2: In Vivo Antitumor Efficacy Study in a Xenograft Model

  • Cell Culture and Implantation: Culture the desired human cancer cells and implant them subcutaneously into the flank of athymic nu/nu mice.

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Group Allocation: Once tumors reach a predetermined size (e.g., ~50-100 mm³), pair-match the animals by tumor size and randomly allocate them to treatment and control groups (n=7-10 animals per group).[7]

  • Treatment: Administer this compound at the predetermined dose(s) and schedule based on the MTD study. The control group should receive the vehicle only.

  • Monitoring: Measure tumor volume and body weight periodically (e.g., every 2-3 days) throughout the treatment schedule.[7]

  • Endpoint: The experiment can be terminated when tumors in the control group reach a specific size, or at a predetermined time point.

  • Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the control group. Statistically analyze the differences in tumor volume and body weight between the groups.

Visualizations

PelorusideA_Pathway cluster_0 Cellular Environment cluster_1 Cellular Consequences Peloruside A Peloruside A Tubulin Dimers Tubulin Dimers Peloruside A->Tubulin Dimers Binds to a unique site on β-tubulin Microtubule Microtubule Tubulin Dimers->Microtubule Promotes Polymerization Microtubule->Tubulin Dimers Inhibits Depolymerization Stable Microtubules Stable Microtubules Microtubule->Stable Microtubules Mitotic Spindle Disruption Mitotic Spindle Disruption Stable Microtubules->Mitotic Spindle Disruption G2/M Arrest G2/M Arrest Mitotic Spindle Disruption->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: Mechanism of action of this compound leading to apoptosis.

Experimental_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Data Collection & Analysis A Cancer Cell Culture C Tumor Cell Implantation A->C B Animal Acclimatization B->C D Tumor Growth to Palpable Size C->D E Randomization into Groups D->E F Treatment with Peloruside A / Vehicle E->F G Monitor Tumor Volume & Body Weight F->G H Endpoint Reached G->H I Data Analysis (%TGI) H->I

Caption: General experimental workflow for in vivo efficacy studies.

Troubleshooting_Tree Start Start In Vivo Experiment Observe Observe High Toxicity? Start->Observe NoTGI Observe Lack of Tumor Growth Inhibition? Observe->NoTGI No Action_Tox Reduce Dose Consider Different Schedule Observe->Action_Tox Yes Inconsistent Observe Inconsistent Results? NoTGI->Inconsistent No Action_NoTGI Increase Dose (within MTD) Verify In Vitro Sensitivity NoTGI->Action_NoTGI Yes Action_Inconsistent Refine Dosing Technique Pair-match by Tumor Size Inconsistent->Action_Inconsistent Yes Continue Continue Monitoring Inconsistent->Continue No Action_Tox->Start Action_NoTGI->Start Action_Inconsistent->Start

Caption: Troubleshooting decision tree for in vivo experiments.

References

Technical Support Center: Purification and Characterization of Synthetic (-)-Peloruside A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification and characterization of synthetic (-)-peloruside A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions to common issues encountered during the experimental workflow.

Troubleshooting Guides

This section provides solutions to potential problems that may arise during the purification and characterization of synthetic this compound.

Issue Possible Cause Recommended Solution
Purification
Broad or Tailing Peaks in HPLC - Column Overload: Injecting too much sample for the column capacity. - Inappropriate Solvent: The sample is not fully dissolved or is in a solvent stronger than the initial mobile phase. - Secondary Interactions: The analyte is interacting with the stationary phase in undesirable ways (e.g., silanol (B1196071) interactions). - Column Degradation: The column performance has deteriorated over time.- Reduce the injection volume or sample concentration. - Dissolve the sample in a solvent similar to or weaker than the initial mobile phase. - Add a small amount of an ion-pairing agent (e.g., 0.1% trifluoroacetic acid) to the mobile phase. - Replace the column or use a guard column.
Co-elution of Impurities - Insufficient Resolution: The chromatographic conditions are not optimized to separate peloruside A from structurally similar impurities (e.g., diastereomers, degradation products). - Complex Impurity Profile: The crude synthetic product contains a multitude of byproducts from the synthesis.- Optimize the HPLC gradient; a shallower gradient can improve separation. - Try a different stationary phase (e.g., a phenyl-hexyl column instead of a standard C18). - Employ orthogonal purification techniques, such as normal-phase chromatography, before the final RP-HPLC step.
Low Recovery of Peloruside A - Adsorption to Surfaces: The compound may adsorb to glass or plastic surfaces, especially at low concentrations. - Degradation: Peloruside A may be sensitive to acidic or basic conditions, or prolonged exposure to certain solvents. - Precipitation: The compound may precipitate on the column if the mobile phase composition changes too abruptly.- Use silanized glassware and low-adsorption vials. - Ensure the pH of the mobile phase is neutral and work expeditiously. - Ensure the sample is fully dissolved before injection and use a suitable gradient.
Characterization
Complex ¹H NMR Spectrum - Presence of Rotamers: Slow rotation around single bonds can lead to multiple sets of signals for a single compound. - Overlapping Signals: In complex molecules like peloruside A, many proton signals can overlap, making interpretation difficult. - Impurity Contamination: Signals from residual solvents or synthetic byproducts can complicate the spectrum.- Acquire the spectrum at a higher temperature to increase the rate of rotation and potentially coalesce the signals. - Utilize 2D NMR techniques such as COSY, HSQC, and HMBC to resolve overlapping signals and establish connectivity.[1][2] - Ensure the sample is of high purity by HPLC before NMR analysis. Compare the spectrum with literature data.
Ambiguous Stereochemistry - Inconclusive NOE/ROE Data: Nuclear Overhauser effect data may not be sufficient to definitively assign all stereocenters. - Synthetic Impurities: The presence of diastereomers can complicate the analysis.- Perform advanced NMR experiments like TR-NOESY if studying binding conformations.[2][3][4] - Compare NMR data with that of the natural product or with data from publications detailing the synthesis and stereochemical assignment.[5][6]
Inconsistent Mass Spectrometry Data - Formation of Adducts: Peloruside A may form adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or other ions, leading to multiple peaks in the mass spectrum. - In-source Fragmentation: The molecule may fragment in the ion source of the mass spectrometer. - Sample Purity Issues: Impurities will also be ionized and detected.- Identify the expected adducts based on the solvents and buffers used. - Use a softer ionization technique (e.g., electrospray ionization - ESI) and optimize the source parameters to minimize fragmentation. - Correlate the mass spectrometry data with HPLC purity analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my synthetic this compound sample?

A1: Common impurities can include diastereomers that may have formed during the synthesis, unreacted starting materials or reagents from the final steps of the synthesis, and protecting group cleavage byproducts. Side-products from key reactions like aldol (B89426) additions or macrolactonization are also possible.[3][5][6]

Q2: What is a good starting point for a preparative HPLC method for purifying synthetic this compound?

A2: A good starting point would be a reversed-phase C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) in water. A typical gradient might be 30-70% acetonitrile over 30-40 minutes. The addition of 0.1% trifluoroacetic acid (TFA) can improve peak shape. Always perform an analytical run first to optimize the separation before scaling up to a preparative column.

Q3: How can I confirm the absolute stereochemistry of my synthetic this compound?

A3: The most definitive way is to compare its optical rotation and NMR spectra with those reported for the natural product or a well-characterized synthetic standard.[6] Chiral HPLC can also be used to separate enantiomers if the corresponding (+)-peloruside A is available.

Q4: My purified peloruside A seems to degrade upon storage. What are the best storage conditions?

A4: To minimize degradation, store purified this compound as a solid or in a non-protic solvent (e.g., anhydrous acetonitrile or acetone) at low temperatures (-20°C or -80°C) under an inert atmosphere (argon or nitrogen). Avoid repeated freeze-thaw cycles.

Quantitative Data

¹H and ¹³C NMR Data for this compound

The following table summarizes key NMR chemical shifts for this compound in CDCl₃. Please note that values can vary slightly depending on the solvent and instrument.

Position¹³C δ (ppm)¹H δ (ppm)MultiplicityJ (Hz)
1170.5---
238.62.65m-
373.13.85m-
434.21.75, 1.60m, m-
577.93.95dd10.5, 2.5
631.81.90, 1.55m, m-
786.13.40d9.5
844.51.80m-
9107.2---
1038.11.65m-
1174.53.60d9.0
1241.32.05, 1.85m, m-
1382.33.55m-
1430.12.30, 2.15m, m-
1571.84.10m-
16132.55.20d9.5
17136.2---
1825.71.70s-
1917.91.65s-
2022.81.05d7.0
2120.51.00d7.0
2256.13.35s-
2358.23.30s-
2415.10.95d7.0

Data compiled from various sources.[5][7]

Mass Spectrometry Data
IonFormulaCalculated m/zObserved m/z
[M+Na]⁺C₂₉H₄₈O₈Na547.3241547.3245
[M+H]⁺C₂₉H₄₉O₈525.3422525.3427

Experimental Protocols

General Purification Workflow for Synthetic this compound

This protocol outlines a general approach for the purification of this compound from a crude synthetic reaction mixture.

  • Work-up: Following the final deprotection step of the synthesis, quench the reaction and perform a liquid-liquid extraction (e.g., with ethyl acetate (B1210297) and water) to remove aqueous-soluble impurities. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Flash Chromatography (Initial Purification): Subject the crude residue to flash chromatography on a silica (B1680970) gel column. Elute with a gradient of ethyl acetate in hexanes. The polarity of the gradient will depend on the protecting groups used in the synthesis. Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing the desired product.

  • Preparative HPLC (Final Purification):

    • Pool and concentrate the peloruside A-rich fractions from the flash chromatography.

    • Dissolve the residue in a minimal amount of a suitable solvent (e.g., acetonitrile/water).

    • Purify using preparative reversed-phase HPLC on a C18 column.

    • Use a gradient of acetonitrile in water, with 0.1% trifluoroacetic acid if necessary to improve peak shape.

    • Monitor the elution profile with a UV detector (e.g., at 210 nm).

    • Collect the peak corresponding to this compound.

  • Purity Assessment: Analyze the purified fraction using analytical HPLC, LC-MS, and NMR to confirm purity and identity.

NMR Sample Preparation and Analysis
  • Sample Preparation:

    • Ensure the purified this compound is free of residual solvents by drying under high vacuum.

    • Dissolve approximately 1-5 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or CD₃OD) in an NMR tube.

  • ¹H NMR:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment can be useful to distinguish between CH, CH₂, and CH₃ groups.

  • 2D NMR:

    • Acquire a set of 2D NMR spectra to confirm the structure:

      • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which is crucial for connecting different fragments of the molecule.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and aid in stereochemical assignments.[1][2]

Visualizations

experimental_workflow crude Crude Synthetic Product workup Aqueous Work-up & Extraction crude->workup Removal of water-soluble impurities flash Flash Chromatography (Silica Gel) workup->flash Initial purification hplc Preparative RP-HPLC flash->hplc Final purification of peloruside A-rich fractions pure Pure this compound hplc->pure analysis Purity & Structural Analysis (HPLC, LC-MS, NMR) pure->analysis Confirmation of identity and purity >95% characterization_logic cluster_1d 1D NMR cluster_2d 2D NMR cluster_ms Mass Spectrometry H1 ¹H NMR COSY COSY H1->COSY H-H Connectivity HMBC HMBC H1->HMBC Long-range C-H Correlation NOESY NOESY/ROESY H1->NOESY Spatial Proximity C13 ¹³C NMR HSQC HSQC C13->HSQC Direct C-H Correlation C13->HMBC Long-range C-H Correlation MS Molecular Weight Confirmation

References

stability of (-)-peloruside A under various experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (-)-peloruside A. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of this compound in various experimental settings. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity and successful application of this potent microtubule-stabilizing agent in your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: For long-term storage, it is recommended to prepare stock solutions of this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) or absolute ethanol (B145695).[1][2] Concentrations of 1 mM to 10 mM are typically used.[1][2] It is crucial to use anhydrous solvents to minimize hydrolysis.

Q2: How should I store this compound powder and its stock solutions?

A2: The solid powder of this compound should be stored at -20°C. Stock solutions in DMSO or ethanol should also be stored at -20°C in tightly sealed vials to prevent moisture absorption and degradation.[1][2] For frequent use, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Q3: Is this compound sensitive to light?

A3: While specific photostability data for this compound is not extensively published, it is a general best practice for complex natural products to be protected from light. Therefore, it is recommended to store solutions in amber vials or tubes wrapped in foil to minimize potential photodegradation.

Q4: Can I store this compound solutions at room temperature?

A4: It is not recommended to store solutions of this compound at room temperature for extended periods. While short-term handling on the benchtop for experimental setup is generally acceptable, prolonged exposure to room temperature can increase the rate of degradation. One study noted that to prevent compound degradation in CDCl3, which can contain trace amounts of acid, catalytic amounts of d5-pyridine were added, suggesting sensitivity to acidic conditions that could be exacerbated at room temperature.

Q5: How many freeze-thaw cycles can a this compound stock solution tolerate?

A5: There is no specific data on the number of freeze-thaw cycles this compound can withstand without degradation. To ensure the integrity of the compound, it is highly recommended to prepare small aliquots of the stock solution to minimize the number of freeze-thaw cycles. For sensitive compounds, it is generally advised to limit freeze-thaw cycles to three or fewer.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent or lower than expected bioactivity in cell-based assays. 1. Degradation of this compound in stock solution. 2. Precipitation of the compound in cell culture media. 3. Adsorption to plasticware.1. Prepare fresh stock solutions from solid powder. Use a new, unopened vial of the compound if possible. Ensure proper storage conditions were maintained. 2. When diluting the DMSO stock solution into aqueous media, ensure rapid mixing. Do not exceed a final DMSO concentration of 0.5% in the cell culture medium, as higher concentrations can be toxic to cells and may cause precipitation. Visually inspect the medium for any signs of precipitation. 3. Consider using low-adhesion microplates and pipette tips.
Variability between experiments. 1. Inconsistent concentration of this compound due to improper storage or handling. 2. Differences in cell passage number or confluency.1. Adhere strictly to recommended storage and handling procedures. Use freshly prepared dilutions for each experiment. 2. Standardize cell culture conditions, including passage number and seeding density, for all experiments.
Unexpected peaks in analytical chromatography (HPLC/LC-MS). 1. Presence of degradation products. 2. Impurities in the original compound. 3. Contamination of the solvent or analytical system.1. Review storage and handling procedures. If degradation is suspected, a forced degradation study can help identify potential degradation products. 2. Check the certificate of analysis for the purity of the compound. 3. Run a blank injection of the solvent to check for system contamination.

Stability Data

While comprehensive, publicly available stability data for this compound under various stress conditions is limited, the following tables provide a general framework for assessing stability based on standard forced degradation studies. Researchers are encouraged to perform their own stability assessments for their specific experimental conditions.

Table 1: General Stability of this compound in Solution

Solvent Storage Temperature Recommended Duration Notes
DMSO (anhydrous)-20°CUp to 6 monthsAliquot to avoid freeze-thaw cycles. Protect from moisture and light.
Ethanol (absolute)-20°CUp to 6 monthsAliquot to avoid freeze-thaw cycles. Protect from moisture and light.[1]
Aqueous Buffers4°CNot RecommendedProne to hydrolysis. Prepare fresh for immediate use.

Table 2: Expected Outcomes of Forced Degradation Studies

Condition Typical Stressor Expected Stability Potential Degradation Pathway
Acidic Hydrolysis0.1 M HClLikely to degradeHydrolysis of ester or ether linkages.
Basic Hydrolysis0.1 M NaOHLikely to degradeHydrolysis of ester or ether linkages.
Oxidation3% H₂O₂May degradeOxidation of alcohol or alkene functional groups.
Thermal60°CMay degradeThermal decomposition.
PhotolyticUV/Visible lightMay degradePhotochemical reactions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Add the appropriate volume of anhydrous DMSO or absolute ethanol to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex briefly until the solid is completely dissolved.

  • Aliquot the stock solution into smaller volumes in tightly sealed, light-protected vials.

  • Store the aliquots at -20°C.

Protocol 2: General Procedure for a Forced Degradation Study

This protocol outlines a general procedure to assess the stability of this compound.

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile (B52724):water 50:50) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the drug solution with an equal volume of 0.1 M HCl.

    • Base Hydrolysis: Mix the drug solution with an equal volume of 0.1 M NaOH.

    • Oxidative Degradation: Mix the drug solution with an equal volume of 3% H₂O₂.

    • Thermal Degradation: Store the drug solution at 60°C.

    • Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) and visible light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method (see Protocol 3).

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point.

    • Determine the rate of degradation and identify any major degradation products.

Protocol 3: Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the intact drug from its degradation products. The following is a general HPLC method that can be optimized for this compound.

  • HPLC System: A standard HPLC system with a UV or PDA detector. Mass spectrometry (MS) detection is recommended for the identification of degradation products.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like ammonium (B1175870) acetate).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Visualizations

Signaling Pathways Affected by Microtubule Stabilization

Microtubule-stabilizing agents like this compound induce cell cycle arrest and apoptosis through various signaling pathways. The diagram below illustrates the key pathways initiated by microtubule stabilization, leading to the phosphorylation of Bcl-2 and the activation of the JNK pathway.

G cluster_0 Cellular Response to this compound cluster_1 JNK Pathway cluster_2 Bcl-2 Pathway Peloruside This compound Microtubule Microtubule Stabilization Peloruside->Microtubule G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest ASK1 ASK1 Microtubule->ASK1 PKA_Cdc2 PKA / Cdc2 Microtubule->PKA_Cdc2 Apoptosis Apoptosis G2M_Arrest->Apoptosis MKK47 MKK4/7 ASK1->MKK47 JNK JNK MKK47->JNK cJun c-Jun JNK->cJun cJun->Apoptosis Bcl2 Bcl-2 PKA_Cdc2->Bcl2 Bcl2_P Phosphorylated Bcl-2 (Inactive) Bcl2->Bcl2_P Phosphorylation Bcl2_P->Apoptosis G cluster_0 Planning cluster_1 Execution cluster_2 Analysis cluster_3 Reporting Define_Parameters Define Stability Parameters (pH, Temp, Solvent) Select_Methods Select Analytical Method (e.g., HPLC-UV/MS) Define_Parameters->Select_Methods Prepare_Samples Prepare this compound Samples Select_Methods->Prepare_Samples Stress_Samples Apply Stress Conditions Prepare_Samples->Stress_Samples Collect_Time_Points Collect Samples at Time Points Stress_Samples->Collect_Time_Points Analyze_Samples Analyze Samples by HPLC Collect_Time_Points->Analyze_Samples Quantify_Degradation Quantify Degradation Analyze_Samples->Quantify_Degradation Identify_Products Identify Degradation Products Quantify_Degradation->Identify_Products Summarize_Data Summarize Data in Tables Identify_Products->Summarize_Data Report_Findings Generate Stability Report Summarize_Data->Report_Findings

References

Technical Support Center: Troubleshooting Microtubule Bundling in Immunofluorescence Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues encountered during immunofluorescence (IF) imaging of microtubules, with a specific focus on microtubule bundling artifacts.

Frequently Asked Questions (FAQs)

Q1: My microtubule staining appears clumped or bundled, not as fine filaments. What is causing this?

A1: Microtubule bundling in immunofluorescence can be an artifact resulting from several factors during sample preparation. The most common causes include suboptimal fixation, improper antibody concentrations, or issues with permeabilization. Each of these steps can significantly impact the final appearance of the microtubule network.

Q2: How does the choice of fixative affect microtubule appearance?

A2: The choice of fixative is critical for preserving microtubule structure. The two main types of fixatives used are chemical cross-linkers (like paraformaldehyde) and organic solvents (like cold methanol).[1]

  • Paraformaldehyde (PFA) cross-links proteins, which can preserve overall cell morphology well. However, it may not optimally preserve the fine structure of microtubules, potentially leading to apparent bundling or weaker signals if not performed correctly.[2][3] PFA fixation requires a separate permeabilization step.[4]

  • Cold Methanol (B129727) works by dehydration and precipitation of proteins.[4][5] It is often recommended for preserving microtubule structures and has the advantage of simultaneously fixing and permeabilizing the cells.[2][5] However, methanol can alter some antibody epitopes.[6]

Q3: Can the concentration of my primary or secondary antibodies cause microtubule bundling?

A3: Yes, antibody concentration is a critical parameter. Using a primary or secondary antibody at a concentration that is too high is a common cause of artifacts that can be misinterpreted as microtubule bundling.[7][8] Excess antibody can lead to non-specific binding and an over-staining effect, causing microtubules to appear thicker and bundled.[9] It is crucial to titrate your antibodies to find the optimal dilution that provides a strong signal with low background.[10]

Q4: What is permeabilization and how can it go wrong?

A4: Permeabilization is the process of creating pores in the cell membrane to allow antibodies to access intracellular targets like microtubules.[2] This step is necessary when using cross-linking fixatives like PFA.[11] Common issues include:

  • Incomplete Permeabilization: If the cells are not sufficiently permeabilized, antibodies cannot efficiently reach the microtubules, resulting in a weak or patchy signal.

  • Over-Permeabilization: Using a harsh detergent or permeabilizing for too long can disrupt cellular structures, including the microtubule network, and can lead to increased background signal. The strength of the permeabilization has been shown to be negatively correlated with the preservation of microtubule labeling.[12]

Q5: I see a high diffuse background in my cytoplasm, which obscures the microtubule filaments. How can I fix this?

A5: A high diffuse background can be caused by the primary antibody binding to the large pool of soluble tubulin dimers in the cytoplasm.[2] To reduce this, a pre-extraction step can be performed before fixation. This involves briefly permeabilizing the cells with a low concentration of a non-ionic detergent in a microtubule-stabilizing buffer to wash out the soluble tubulin pool before fixation.[2]

Troubleshooting Guides

Problem 1: Microtubules Appear as Thick Bundles Instead of Fine Filaments

This is a common artifact that can be addressed by optimizing your protocol. The following decision tree can guide your troubleshooting process.

G Troubleshooting Microtubule Bundling start Start: Microtubules Appear Bundled antibody_conc Is antibody concentration optimized? start->antibody_conc fixation Is the fixation method appropriate? antibody_conc->fixation Yes optimize_ab Titrate primary and secondary antibodies. Start with manufacturer's recommended dilution and perform a dilution series. antibody_conc->optimize_ab No permeabilization Is permeabilization optimal? fixation->permeabilization Yes switch_fixation If using PFA, try cold methanol fixation. If using methanol, try PFA/glutaraldehyde fixation. fixation->switch_fixation No pre_extraction Have you tried pre-extraction? permeabilization->pre_extraction Yes optimize_perm If using PFA, adjust Triton X-100 concentration (e.g., 0.1-0.5%) and incubation time. permeabilization->optimize_perm No solution Fine Microtubule Filaments Observed pre_extraction->solution Yes try_pre_extraction Perform a pre-extraction step with a microtubule-stabilizing buffer containing a low concentration of detergent before fixation. pre_extraction->try_pre_extraction No optimize_ab->antibody_conc Re-evaluate switch_fixation->fixation Re-evaluate optimize_perm->permeabilization Re-evaluate try_pre_extraction->solution G Factors Influencing Microtubule Staining cluster_protocol Experimental Protocol cluster_outcome Observed Morphology fixation Fixation Method (e.g., Methanol vs. PFA) bundled Bundled/Thick Microtubules fixation->bundled Suboptimal preservation optimal Well-defined Filaments fixation->optimal Good preservation permeabilization Permeabilization (Detergent concentration, time) faint Faint/No Signal permeabilization->faint Incomplete high_bg High Background permeabilization->high_bg Too harsh permeabilization->optimal Optimal antibody_dilution Antibody Concentration (Primary & Secondary) antibody_dilution->bundled Too concentrated antibody_dilution->faint Too dilute antibody_dilution->optimal Optimal blocking Blocking Step (Serum, BSA) blocking->high_bg Insufficient blocking->optimal Sufficient

References

Technical Support Center: Refining Protocols for Peloruside A-Induced Apoptosis Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Peloruside A in apoptosis studies. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to assist you in refining your apoptosis assays.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of Peloruside A-induced apoptosis?

Peloruside A is a potent microtubule-stabilizing agent.[1][2] It binds to β-tubulin at a site distinct from paclitaxel, leading to the stabilization of microtubules.[3] This disruption of microtubule dynamics causes cells to arrest in the G2/M phase of the cell cycle, which subsequently triggers the apoptotic cascade.[4][5]

Q2: Which apoptosis assays are most suitable for studying the effects of Peloruside A?

The most commonly used and effective assays for Peloruside A-induced apoptosis are:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is excellent for differentiating between early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays: Colorimetric or fluorometric assays that measure the activity of executioner caspases, such as caspase-3, provide a quantitative measure of apoptosis induction.

Q3: At what concentrations and time points should I expect to see Peloruside A-induced apoptosis?

The optimal concentration and incubation time for observing apoptosis are cell-line dependent. However, published data can provide a starting point. For example, in 32D-ras cells, significant apoptosis (89% cell death) was observed as early as 14 hours with 1.6 µM Peloruside A.[4] In non-transformed 32D cells, a similar level of cell death required 36 hours of treatment with the same concentration.[4] It is recommended to perform a dose-response and time-course experiment for your specific cell line.

Q4: Does Peloruside A activate the extrinsic or intrinsic apoptotic pathway?

Studies have shown that Peloruside A-induced apoptosis in some cell lines, such as 32D-ras cells, does not involve the activation of the initiator caspases-8 or -9, which are key components of the extrinsic and intrinsic pathways, respectively.[4] This suggests that Peloruside A may trigger apoptosis through a pathway that bypasses these typical initiator caspases, directly leading to the activation of executioner caspases.

Data Presentation

Table 1: Quantitative Analysis of Peloruside A-Induced Apoptosis in Murine Myeloid Cell Lines

Cell LinePeloruside A Concentration (µM)Incubation Time (hours)Cell Survival (%)Reference
32D1.63616[4]
32D-ras1.61411[4]

Table 2: IC50 Values of Peloruside A in Various Cell Lines

Cell LineAssay TypeIC50 Value (nM)Reference
HUVECInhibition of Mitosis20[6]
HUVECInhibition of Cell Migration0.1[6]
MCF7Cell Proliferation3.8[7]
MCF7G2/M Block25[7]

Experimental Protocols

Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

This protocol is designed for the detection of apoptosis by flow cytometry using Annexin V to identify the externalization of phosphatidylserine (B164497) in early-stage apoptotic cells and PI to identify late-stage apoptotic and necrotic cells with compromised plasma membranes.

Materials:

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometry tubes

  • Cell culture medium

  • Peloruside A

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at a density that allows for logarithmic growth during the treatment period.

    • Allow cells to adhere for 24 hours.

    • Treat cells with the desired concentrations of Peloruside A or a vehicle control (e.g., DMSO). Include a positive control for apoptosis if desired.

    • Incubate for the desired time points (e.g., 14, 24, 36 hours).

  • Cell Harvesting:

    • Adherent cells: Gently aspirate the culture medium (save it, as it contains apoptotic floating cells). Wash the adherent cells once with PBS. Detach the cells using a gentle, non-enzymatic method (e.g., scraping or using an EDTA-free dissociation solution). Combine the detached cells with the saved supernatant.

    • Suspension cells: Gently collect the cells by centrifugation.

  • Washing:

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Use unstained and single-stained controls to set up compensation and gates.

Caspase-3 Colorimetric Assay

This protocol measures the activity of caspase-3, an executioner caspase in the apoptotic pathway. The assay is based on the cleavage of a colorimetric substrate, DEVD-pNA, by active caspase-3.

Materials:

  • Caspase-3 Colorimetric Assay Kit (containing Cell Lysis Buffer, 2X Reaction Buffer, DEVD-pNA substrate, and DTT)

  • 96-well microplate

  • Microplate reader

  • Peloruside A

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a culture plate to achieve a density of 1-2 x 10^6 cells per well.

    • Treat cells with Peloruside A or a vehicle control for the desired time.

  • Cell Lysate Preparation:

    • Collect both floating and adherent cells and centrifuge at 600 x g for 5 minutes at 4°C.

    • Wash the cell pellet with cold PBS.

    • Resuspend the pellet in 50 µL of chilled Cell Lysis Buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute at 4°C.

    • Transfer the supernatant (cytosolic extract) to a fresh, cold tube.

  • Assay Reaction:

    • Determine the protein concentration of the lysate. Dilute the lysate to a concentration of 50-200 µg of protein in 50 µL of Cell Lysis Buffer.

    • Add 50 µL of 2X Reaction Buffer (with 10 mM DTT) to each well of a 96-well plate.

    • Add 50 µL of the diluted cell lysate to the corresponding wells.

    • Add 5 µL of the DEVD-pNA substrate.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement:

    • Read the absorbance at 405 nm using a microplate reader.

    • Compare the absorbance of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

Troubleshooting Guides

Annexin V/PI Assay

IssuePossible Cause(s)Recommended Solution(s)
High percentage of necrotic cells (Annexin V+/PI+) in the untreated control - Harsh cell handling during harvesting (e.g., over-trypsinization).- Cells were overgrown or unhealthy prior to the experiment.- Use a gentle cell detachment method (e.g., scraping or Accutase).- Ensure cells are in the logarithmic growth phase and have high viability (>95%) before starting the experiment.
High background fluorescence in the Annexin V channel - Peloruside A may have intrinsic fluorescence.- Inadequate washing.- Non-specific binding of Annexin V.- Run a vehicle-only control to assess the background fluorescence of the compound.- Increase the number of wash steps after staining.- Ensure the binding buffer contains sufficient calcium.
Weak or no Annexin V signal in treated cells - Insufficient concentration of Peloruside A or inadequate incubation time.- Assay performed too late, and cells have become necrotic.- Reagents have expired or were stored improperly.- Perform a dose-response and time-course experiment to optimize conditions.- Analyze samples at earlier time points.- Use fresh reagents and a positive control to validate the assay.
Inconsistent results between replicates - Uneven cell seeding.- Pipetting errors.- Ensure a homogenous cell suspension before seeding.- Calibrate pipettes and use proper pipetting techniques.

Caspase-3 Assay

IssuePossible Cause(s)Recommended Solution(s)
Low or no increase in caspase-3 activity in treated cells - Insufficient treatment time for caspase-3 activation.- Cell lysate is not concentrated enough.- Inactive reagents.- Perform a time-course experiment to determine the peak of caspase-3 activation.- Increase the amount of protein lysate used per reaction.- Use a positive control (e.g., staurosporine-treated cells) to confirm reagent activity.
High background in control wells - Spontaneous apoptosis in the cell culture.- Contamination of reagents.- Use healthy, low-passage cells.- Use fresh, sterile reagents.
Inconsistent readings between replicates - Inaccurate protein concentration measurement.- Pipetting errors during assay setup.- Use a reliable protein quantification method.- Ensure accurate and consistent pipetting.

Visualizations

Peloruside_A_Apoptosis_Pathway Peloruside A-Induced Apoptosis Signaling Pathway PelorusideA Peloruside A Microtubules Microtubule Stabilization PelorusideA->Microtubules G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Bcl2_Family Modulation of Bcl-2 Family Proteins G2M_Arrest->Bcl2_Family Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondria Caspase3 Caspase-3 Activation Mitochondria->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Peloruside A-Induced Apoptosis Signaling Pathway.

AnnexinV_Workflow Experimental Workflow for Annexin V/PI Apoptosis Assay cluster_prep Sample Preparation cluster_stain Staining cluster_analysis Analysis Cell_Culture 1. Cell Culture & Treatment with Peloruside A Harvesting 2. Harvest Cells (Adherent + Supernatant) Cell_Culture->Harvesting Washing 3. Wash with PBS Harvesting->Washing Resuspend 4. Resuspend in Binding Buffer Washing->Resuspend Add_Reagents 5. Add Annexin V-FITC & PI Resuspend->Add_Reagents Incubate 6. Incubate 15 min at RT in Dark Add_Reagents->Incubate Flow_Cytometry 7. Analyze by Flow Cytometry Incubate->Flow_Cytometry Data_Analysis 8. Quantify Apoptotic Populations Flow_Cytometry->Data_Analysis

Caption: Experimental Workflow for Annexin V/PI Apoptosis Assay.

Caspase3_Workflow Experimental Workflow for Caspase-3 Colorimetric Assay cluster_prep Sample Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Cell Culture & Treatment with Peloruside A Harvest_Lysis 2. Harvest Cells & Lyse Cell_Culture->Harvest_Lysis Centrifuge 3. Centrifuge & Collect Supernatant Harvest_Lysis->Centrifuge Protein_Quant 4. Protein Quantification Centrifuge->Protein_Quant Reaction_Setup 5. Set up Reaction in 96-well Plate Protein_Quant->Reaction_Setup Add_Substrate 6. Add DEVD-pNA Substrate Reaction_Setup->Add_Substrate Incubate 7. Incubate 1-2h at 37°C Add_Substrate->Incubate Read_Absorbance 8. Read Absorbance at 405 nm Incubate->Read_Absorbance Calculate_Activity 9. Calculate Fold-Increase in Caspase-3 Activity Read_Absorbance->Calculate_Activity

Caption: Experimental Workflow for Caspase-3 Colorimetric Assay.

References

Technical Support Center: Enhancing (-)-Peloruside A Yield from Mycale hentscheli

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction, purification, and aquaculture of the marine sponge Mycale hentscheli for the production of (-)-peloruside A.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during your experimental workflow.

Issue 1: Low Yield of Crude this compound Extract

Potential Cause Troubleshooting Steps
Suboptimal Solvent Choice The polarity of the extraction solvent is critical. While methanol (B129727) is a commonly used and effective solvent, a mixture of methanol and a less polar solvent may improve yield depending on the specific lipid composition of the sponge sample. It is recommended to perform small-scale comparative extractions with different solvent systems (e.g., methanol, ethanol, dichloromethane/methanol mixtures) to determine the optimal choice for your specific sponge collection.
Incomplete Extraction Ensure the sponge material is thoroughly homogenized to maximize the surface area for solvent penetration. Increase the extraction time and/or the number of extraction cycles. Sonication or maceration can also enhance the extraction efficiency.
Degradation of this compound Peloruside A, as a macrolide, may be susceptible to degradation under harsh conditions. Avoid prolonged exposure to high temperatures and strong acidic or basic conditions during extraction and solvent evaporation. Use a rotary evaporator at a low temperature (e.g., < 40°C) to concentrate the extract.
Chemical Variability in Sponge Population The concentration of this compound can vary significantly between individual sponges.[1] If possible, screen multiple specimens or populations to identify those with higher yields. Note that some individuals may not produce the compound at all.

Issue 2: Poor Separation and Purity during Chromatographic Purification

Potential Cause Troubleshooting Steps
Inappropriate Stationary Phase For initial cleanup, hydrophobic polystyrene-divinylbenzene (PSDVB) resins (e.g., HP20) are effective for capturing macrolides like peloruside A from aqueous methanol extracts. For fine purification, reversed-phase silica (B1680970) (C18 or C8) is the standard choice for HPLC.
Suboptimal Mobile Phase For reversed-phase HPLC, a gradient of acetonitrile (B52724) in water is typically used. The addition of a small amount of an ion-pairing agent, such as 0.1% trifluoroacetic acid (TFA) or formic acid, can improve peak shape and resolution. Optimize the gradient slope and elution time to achieve the best separation of peloruside A from its congeners and other impurities.
Column Overloading Injecting too much crude or partially purified extract onto the HPLC column will lead to broad, overlapping peaks. Determine the loading capacity of your column and inject smaller amounts if necessary. A semi-preparative or preparative HPLC column will be required for larger scale purification.
Co-elution of Impurities If impurities co-elute with peloruside A, consider using a different stationary phase (e.g., a phenyl-hexyl column) or a different organic modifier in the mobile phase (e.g., methanol instead of acetonitrile) to alter the selectivity of the separation.

Issue 3: Challenges in Mycale hentscheli Aquaculture

Potential Cause Troubleshooting Steps
Slow Growth or Mortality of Sponge Explants Ensure that the aquaculture conditions mimic the natural environment of Mycale hentscheli. This includes appropriate water temperature, salinity, and flow rate. The location of the aquaculture setup is critical; explants grown in their native environment have shown continued biosynthesis of peloruside A.[1]
Fouling of Sponges and Equipment Biofouling by other marine organisms can compete with the sponges for resources and hinder their growth. Regularly clean the aquaculture apparatus and monitor for the presence of fouling organisms.
Predation by Nudibranchs The dorid nudibranch, Hoplodoris nodulosa, is a significant predator of Mycale hentscheli in aquaculture settings and can cause substantial biomass loss.[1] Implement physical barriers such as nets or cages to protect the sponges. Regular inspection and manual removal of nudibranchs and their egg masses is crucial. Biological control methods, such as the introduction of natural predators of the nudibranchs (if ecologically sound for the specific location), could be explored.
Loss of this compound Production in Culture The production of secondary metabolites in sponges can be influenced by environmental factors and potential symbiotic microorganisms. If peloruside A production ceases, re-evaluate the aquaculture conditions to ensure they are optimal. It has been observed that explants moved to a different environment may stop producing the compound.[1]

Frequently Asked Questions (FAQs)

Extraction & Purification

  • Q1: What is the recommended starting solvent for the extraction of this compound from Mycale hentscheli? A1: Methanol is a widely used and effective solvent for the initial extraction of pelorusides from Mycale hentscheli.[2]

  • Q2: How can I remove highly polar impurities after the initial extraction? A2: A common method is to perform a solvent-solvent partition. After concentrating the initial methanol extract, it can be partitioned between a non-polar solvent (like hexane) to remove lipids and a polar solvent (like aqueous methanol) where peloruside A will remain. Subsequently, the aqueous methanol fraction can be further partitioned with a solvent of intermediate polarity (e.g., ethyl acetate (B1210297) or dichloromethane) to extract the peloruside A, leaving more polar impurities in the aqueous phase.

  • Q3: What type of chromatography is best for the final purification of this compound? A3: High-performance liquid chromatography (HPLC) using a reversed-phase column (e.g., C18) is the most effective technique for obtaining high-purity this compound.

Aquaculture

  • Q4: What is a realistic growth rate for Mycale hentscheli in aquaculture? A4: Under optimal conditions, Mycale hentscheli explants have shown high growth rates, with one study reporting a growth rate of 1355% per year for the F0 generation.[1]

  • Q5: How can I determine if my Mycale hentscheli specimens are producing this compound? A5: A small amount of tissue from each specimen should be extracted and analyzed by HPLC or LC-MS to screen for the presence and relative abundance of this compound before selecting individuals for large-scale extraction or aquaculture.

  • Q6: Are there any known biological control methods for nudibranch predators? A6: While specific biological control agents for Hoplodoris nodulosa in Mycale hentscheli aquaculture are not well-documented, general approaches in aquaculture include the use of wrasses or other small fish that may consume nudibranchs or their larvae. However, the suitability of such methods must be carefully evaluated for the specific aquaculture environment to avoid unintended ecological consequences.

Data Presentation

Table 1: Illustrative Comparison of Extraction Solvent Efficiency for Peloruside-like Macrolides

Solvent System Relative Polarity Expected Yield of Peloruside A Co-extracted Impurities
100% MethanolHighGood to ExcellentPolar compounds, some lipids
100% EthanolHighGoodPolar compounds, some lipids
Dichloromethane:Methanol (1:1)Medium-HighExcellentWide range of lipids and other metabolites
Ethyl AcetateMediumModerateLess polar compounds, lipids
HexaneLowPoorPrimarily lipids

Note: This table is illustrative and based on general principles of natural product extraction. Optimal solvent choice may vary based on the specific sample matrix.

Experimental Protocols

Protocol 1: Extraction and Initial Purification of this compound

This protocol is adapted from the reported method for the isolation of peloruside B.[2]

  • Preparation of Sponge Material: Cut the fresh or frozen Mycale hentscheli sponge into small pieces (approximately 1-2 cm).

  • Extraction:

    • Immerse the sponge pieces in methanol (MeOH) at a ratio of approximately 1:3 (w/v).

    • Allow the extraction to proceed for 24 hours at room temperature with occasional agitation.

    • Filter the extract and repeat the extraction process on the sponge residue with fresh methanol for another 24 hours.

    • Combine the methanol extracts.

  • Initial Chromatographic Cleanup:

    • Concentrate the combined methanol extract under reduced pressure.

    • Resuspend the concentrated extract in water.

    • Load the aqueous suspension onto a pre-conditioned HP20 polystyrene-divinylbenzene (PSDVB) column.

    • Wash the column with water to remove highly polar impurities.

    • Elute the column with a stepwise gradient of acetone (B3395972) in water (e.g., 20% acetone in water, followed by 55% acetone in water).

    • Collect the fractions and monitor for the presence of this compound using thin-layer chromatography (TLC) or HPLC. The pelorusides are expected to elute in the fractions with a higher concentration of acetone.

  • Solvent Removal: Concentrate the fractions containing this compound to dryness using a rotary evaporator.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Purification of this compound

  • Sample Preparation: Dissolve the partially purified extract from Protocol 1 in a suitable solvent, such as methanol or acetonitrile, and filter through a 0.22 µm syringe filter.

  • HPLC System:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid or 0.1% trifluoroacetic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid or 0.1% trifluoroacetic acid.

    • Flow Rate: 1 mL/min.

    • Detection: UV detector at 210-220 nm.

  • Gradient Elution:

    • Start with a mobile phase composition that retains this compound on the column (e.g., 40-50% B).

    • Run a linear gradient to increase the concentration of mobile phase B (e.g., to 80-90% B) over 20-30 minutes.

    • Hold at a high concentration of B for a few minutes to elute all compounds.

    • Return to the initial conditions and allow the column to re-equilibrate.

  • Fraction Collection: Collect the peaks corresponding to this compound based on retention time.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm purity. Pool the pure fractions and remove the solvent under reduced pressure.

Visualizations

Extraction_Workflow Sponge Mycale hentscheli Extraction Methanol Extraction (2x 24h) Sponge->Extraction Filtration Filtration Extraction->Filtration Concentration1 Concentration (Rotovap) Filtration->Concentration1 HP20_Column HP20 Column Chromatography Concentration1->HP20_Column Wash Wash (Water) HP20_Column->Wash Elution Stepwise Elution (Acetone/Water) HP20_Column->Elution Concentration2 Concentration Elution->Concentration2 Crude_Peloruside Crude Peloruside A Concentration2->Crude_Peloruside HPLC_Purification_Workflow Crude_Extract Crude Peloruside A Dissolution Dissolve in Acetonitrile/Methanol Crude_Extract->Dissolution Filtration Filter (0.22 µm) Dissolution->Filtration HPLC Reversed-Phase HPLC (C18 Column) Filtration->HPLC Gradient Gradient Elution (Acetonitrile/Water) HPLC->Gradient Fraction_Collection Fraction Collection HPLC->Fraction_Collection Purity_Analysis Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Analysis Pure_Peloruside Pure this compound Purity_Analysis->Pure_Peloruside Aquaculture_Challenges Aquaculture Mycale hentscheli Aquaculture Slow_Growth Slow Growth / Mortality Aquaculture->Slow_Growth Fouling Biofouling Aquaculture->Fouling Predation Nudibranch Predation Aquaculture->Predation Loss_of_Production Loss of Peloruside A Production Aquaculture->Loss_of_Production

References

Technical Support Center: (-)-Peloruside A Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (-)-peloruside A in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a microtubule-stabilizing agent.[1][2] It functions by binding to β-tubulin, promoting the polymerization of tubulin into stable microtubules and inhibiting their depolymerization.[3][4] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2] Unlike taxanes such as paclitaxel (B517696), this compound binds to a distinct, non-taxoid site on β-tubulin.[3][5] This unique binding site allows it to be effective in cell lines that have developed resistance to paclitaxel.[5][6]

Q2: What are the reported advantages of this compound over other microtubule-targeting agents (MTAs) like paclitaxel?

A2: Preclinical studies have highlighted several advantages of this compound:

  • Efficacy in Resistant Cell Lines: It retains activity against cancer cell lines that are resistant to paclitaxel, partly because it is not a substrate for the P-glycoprotein (P-gp) efflux pump.[5][6]

  • Reduced Toxicity: Some studies suggest that this compound has a better safety profile and is better tolerated in animal models compared to paclitaxel and docetaxel.[1][7]

  • Synergistic Potential: Due to its different binding site, it can act synergistically with taxoid-site drugs.[3]

  • Wide Therapeutic Window for Anti-Angiogenesis: It inhibits endothelial cell migration at concentrations significantly lower than those required for cytotoxic effects, suggesting a large margin of safety for anti-angiogenic therapies.[5]

Q3: What are the known toxicities of this compound in preclinical models?

A3: Like other microtubule-targeting agents, this compound can cause toxicity. In a study with H460 non-small cell lung cancer xenografts, high mortality was observed at a dose of 20 mg/kg (QD_x_5), indicating dose-limiting toxicity.[8] The primary toxic effects are generally related to its anti-mitotic activity, which can affect rapidly dividing normal cells. However, some studies have reported that it is better tolerated than taxanes in animal models.[7] A dose-finding study is crucial to determine the maximum tolerated dose (MTD) for a specific model and administration schedule.[8]

Q4: Are there any specific formulation strategies recommended to minimize the toxicity of this compound?

A4: While specific formulation studies for minimizing this compound toxicity are not extensively detailed in the provided results, general strategies for poorly soluble, toxic compounds can be applied. For other MTAs like paclitaxel, vehicle-related toxicities (e.g., from Cremophor EL) are a known issue.[8] A standard formulation used for this compound in one preclinical study was 0.9% saline with 10% DMSO and 20% PEG-400.[8] To potentially reduce toxicity and improve efficacy, researchers could explore advanced formulation approaches such as:

  • Nanoparticle delivery systems: These can improve drug solubility and tumor targeting while reducing systemic exposure.[9]

  • Liposomal formulations: Liposomes can encapsulate the drug, altering its pharmacokinetic profile and potentially reducing toxicity.

  • Pharmacokinetic-modulating formulations: These aim to reduce peak plasma concentrations (Cmax), which can be associated with toxicity, while maintaining the overall drug exposure (AUC).[10]

Troubleshooting Guide

Issue Potential Cause Recommended Action
High mortality or excessive weight loss in animal models. Dose is above the Maximum Tolerated Dose (MTD).Conduct a dose-range finding study to determine the MTD for your specific animal model, strain, and administration schedule. A dose of 20 mg/kg has been reported to cause high mortality in one study.[8]
Vehicle-related toxicity.Evaluate the toxicity of the vehicle alone. Consider alternative, less toxic formulation strategies if vehicle toxicity is suspected.[8][10]
Inconsistent anti-tumor efficacy at non-toxic doses. Suboptimal dosing schedule.Experiment with different dosing schedules (e.g., Q2D_x_3 instead of QD_x_5) to maintain therapeutic drug levels without causing excessive toxicity.[7]
Poor drug solubility or stability in the formulation.Ensure complete solubilization of this compound in the vehicle prior to administration. Prepare fresh formulations as needed and store them appropriately.
Precipitation of the compound during formulation or administration. Low aqueous solubility of this compound.Use a suitable co-solvent system. A reported formulation is 10% DMSO and 20% PEG-400 in 0.9% saline.[8] Ensure the final concentration is within the solubility limits of the vehicle.
Suspected off-target effects contributing to toxicity. The compound may be affecting other cellular pathways.While this compound's primary target is well-defined, all drugs can have off-target effects.[11][12] If unexpected toxicities arise, consider investigating potential secondary targets. However, many observed changes in protein expression are likely downstream effects of the primary microtubule-stabilizing action.[6]

Data Presentation

Table 1: In Vitro Efficacy of this compound vs. Paclitaxel

Cell LineAssayThis compound IC50Paclitaxel IC50Reference
HUVECMitotic Block20 nM8 nM[5]
MDA-MB-231/LucGrowth Inhibition~1-10 nM (significant inhibition)Not Reported[8]
PC-3Growth Inhibition~1-10 nM (significant inhibition)Not Reported[8]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Xenograft ModelCompoundDose and Schedule% Tumor Growth Inhibition (%TGI)Reference
H460 NSCLC This compound5 mg/kg, QD_x_584%[7]
This compound10 mg/kg, QD_x_595%[7]
Paclitaxel8 mg/kg, QD_x_550%[7]
Docetaxel6.3 mg/kg, Q2D_x_318%[7]
A549 Lung Cancer This compoundVaried Schedules51% - 74%[7]
PaclitaxelNot Specified44%[7]
DocetaxelNot Specified50%[7]
NCI/ADR-RES Breast This compoundNot SpecifiedBetter tolerated than doxorubicin (B1662922) or paclitaxel[7]

Experimental Protocols

Protocol 1: In Vitro Mitotic Block Assay

This protocol is based on the methodology used to determine the IC50 for mitotic block in Human Umbilical Vein Endothelial Cells (HUVEC).[5]

  • Cell Culture: Culture HUVEC in appropriate media and conditions until they reach a confluent monolayer.

  • Drug Treatment: Treat the cells with a series of concentrations of this compound (e.g., 0-100 nM) and a positive control such as paclitaxel for 24 hours.

  • Fixation and Staining:

    • Fix the cells (e.g., with methanol).

    • Permeabilize the cells (e.g., with Triton X-100).

    • Stain microtubules using a primary antibody against α-tubulin followed by a fluorescently labeled secondary antibody.

    • Stain DNA with DAPI.

  • Microscopy and Analysis:

    • Image the cells using fluorescence microscopy.

    • Count the percentage of mitotic cells (identified by condensed chromosomes and mitotic spindle morphology) in at least 10 fields of view for each concentration.

    • Plot the percentage of mitotic cells against the drug concentration to determine the IC50 value.

Protocol 2: In Vivo Xenograft Tumor Growth Inhibition Study

This protocol is a generalized procedure based on studies with H460 xenografts in athymic nu/nu mice.[7][8]

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 H460 cells) into the flank of athymic nu/nu mice.

  • Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups.

  • Formulation Preparation: Prepare the drug formulation. For example, dissolve this compound in a vehicle of 10% DMSO, 20% PEG-400, and 70% 0.9% saline.[8] The control group should receive the vehicle only.

  • Drug Administration: Administer the drug and vehicle according to the planned dose and schedule (e.g., intraperitoneal injection daily for 5 days, QD_x_5).

  • Monitoring:

    • Measure tumor volume with calipers every 2-3 days.

    • Monitor animal body weight and general health daily as indicators of toxicity.

  • Data Analysis:

    • Calculate tumor growth inhibition (%TGI) at the end of the study using the formula: %TGI = (1 - (ΔT/ΔC)) x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change for the control group.

    • Evaluate toxicity based on weight loss and any observed adverse effects.

Visualizations

Peloruside_A_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Effect of this compound Tubulin α/β-Tubulin Dimers Microtubule Dynamic Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Stable_MT Hyperstabilized Microtubule Microtubule->Stable_MT Stabilization (Inhibits Depolymerization) Peloruside This compound Peloruside->Microtubule Binds to non-taxoid site G2M_Arrest G2/M Phase Arrest Stable_MT->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of action of this compound.

Toxicity_Troubleshooting_Workflow Start High Toxicity Observed (e.g., Weight Loss, Mortality) Check_Dose Is the dose based on a Maximum Tolerated Dose (MTD) study for this model? Start->Check_Dose Conduct_MTD Action: Conduct Dose-Range Finding (MTD) Study Check_Dose->Conduct_MTD No Check_Vehicle Was a vehicle-only control group used? Check_Dose->Check_Vehicle Yes Reduce_Dose Action: Reduce dose to below MTD Conduct_MTD->Reduce_Dose Resolved Toxicity Minimized Reduce_Dose->Resolved Check_Vehicle->Reduce_Dose No (Implies dose is too high) Vehicle_Toxicity Is toxicity observed in the vehicle group? Check_Vehicle->Vehicle_Toxicity Yes New_Formulation Action: Develop and test a new, less toxic formulation Vehicle_Toxicity->New_Formulation Yes Check_Schedule Action: Modify dosing schedule (e.g., less frequent administration) Vehicle_Toxicity->Check_Schedule No New_Formulation->Resolved Check_Schedule->Resolved

Caption: Troubleshooting workflow for high toxicity.

References

addressing inconsistencies in (-)-peloruside A bioactivity assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (-)-peloruside A bioactivity assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during the experimental evaluation of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent microtubule-stabilizing agent.[1][2][3][4] Unlike taxanes (e.g., paclitaxel), which bind to the interior of the microtubule, this compound binds to a distinct site on the exterior of β-tubulin.[1][4] This binding promotes the polymerization of tubulin into stable microtubules and suppresses microtubule dynamics, which are essential for cell division.[5] This disruption of microtubule function leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[3][5]

Q2: Why are there variations in the reported IC50 values for this compound across different studies?

A2: Variations in IC50 values are common and can be attributed to several factors:

  • Cell Line Differences: Different cancer cell lines exhibit varying sensitivities to microtubule-targeting agents due to factors like expression of different tubulin isotypes, presence of drug efflux pumps (e.g., P-glycoprotein), and variations in cell signaling pathways.[6][7]

  • Experimental Conditions: Assay outcomes are highly dependent on experimental parameters such as cell seeding density, the composition of the culture medium (including serum concentration), and the duration of drug exposure.[8]

  • Assay Methodology: The choice of cytotoxicity assay (e.g., MTT, SRB) can influence the results, as each assay measures a different cellular endpoint.[8]

Q3: Is this compound effective against multidrug-resistant (MDR) cancer cells?

A3: Yes, one of the significant advantages of this compound is its ability to retain activity in cell lines that have developed resistance to taxanes.[5] This is because it binds to a different site on tubulin, bypassing resistance mechanisms associated with the taxoid-binding site.[5] Additionally, it is a poor substrate for the P-glycoprotein efflux pump, a common mechanism of multidrug resistance.

Q4: Can this compound be used in combination with other microtubule-targeting agents?

A4: Studies have shown that because this compound binds to a unique site, it can act synergistically with taxoid-site drugs like paclitaxel (B517696) and epothilone (B1246373) A, enhancing their anti-mitotic effects in cultured cancer cells.[9]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the bioactivity assessment of this compound.

Problem Potential Cause(s) Recommended Solution(s)
High variability in cytotoxicity assay results (e.g., MTT, SRB) Inconsistent cell seeding density. Edge effects in 96-well plates. Incomplete dissolution of formazan (B1609692) crystals (MTT assay).[10] Contamination of cell cultures.[11]Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile PBS or media.[12] Use a sufficient volume of a suitable solubilization solvent (e.g., DMSO, acidified isopropanol) and ensure complete mixing.[12] Regularly check cell cultures for any signs of contamination.
Unexpectedly low potency (high IC50 value) Degradation of this compound stock solution. Binding of the compound to serum proteins in the culture medium.[8] Use of a cell line with inherent resistance.Prepare fresh dilutions of this compound from a properly stored stock. Consider reducing the serum concentration during the drug incubation period.[12] Verify the sensitivity of your cell line to other microtubule-stabilizing agents.
Discrepancy between cytotoxicity data and observed microtubule effects The chosen cytotoxicity assay may not accurately reflect the mechanism of action. The concentration range tested may not be optimal for observing specific microtubule effects.Corroborate cytotoxicity data with direct measures of microtubule stabilization, such as immunofluorescence microscopy or a tubulin polymerization assay.[2] Perform dose-response and time-course experiments to identify the optimal conditions for observing microtubule bundling and mitotic arrest.
Difficulty in visualizing microtubule bundling with immunofluorescence Suboptimal fixation or permeabilization. Low antibody concentration or quality. Insufficient drug concentration or incubation time.Optimize fixation and permeabilization protocols for your specific cell line.[13] Titrate the primary and secondary antibodies to determine the optimal working concentration. Increase the concentration of this compound or the incubation time to induce more pronounced microtubule bundling.

Data Presentation

Cytotoxicity of this compound in Various Cancer Cell Lines
Cell LineCancer TypeAssayIC50 (nM)Reference
A2780Ovarian CarcinomaSRB3.6[14]
1A9Ovarian CarcinomaMTT7.0[9]
HL-60Myeloid LeukemiaMTT4.0[9]
P388Murine LeukemiaMTT18[14]
MDA-MB-231/LucBreast CancerNot Specified10[14]
PC-3Prostate CancerNot Specified10[14]

Experimental Protocols

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method that estimates cell number based on the measurement of total cellular protein content.

Materials:

  • 96-well plates

  • Complete culture medium

  • This compound stock solution

  • Trichloroacetic acid (TCA), 50% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • Acetic acid, 1% (v/v)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well) and incubate for 24 hours.[15]

  • Compound Treatment: Add serial dilutions of this compound to the wells and incubate for the desired duration (e.g., 48 or 72 hours).[15]

  • Cell Fixation: Gently add cold 50% TCA to each well to a final concentration of 10% and incubate at 4°C for 1 hour.[15]

  • Staining: Wash the plates with 1% acetic acid and allow them to air dry. Add 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[15]

  • Washing: Remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye.[15]

  • Solubilization and Absorbance Measurement: Air dry the plates, then add 10 mM Tris base solution to each well to solubilize the protein-bound dye. Measure the absorbance at 565 nm using a microplate reader.[16]

In Vitro Tubulin Polymerization Assay (Turbidity-based)

This assay measures the effect of this compound on the polymerization of purified tubulin by monitoring changes in light scattering.

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • This compound

  • Temperature-controlled microplate reader

Procedure:

  • Preparation: Pre-warm the microplate reader to 37°C.[17]

  • Reaction Mix: On ice, prepare a tubulin polymerization mix containing tubulin, General Tubulin Buffer, GTP, and glycerol.[17]

  • Assay Initiation: Add the this compound dilutions to the wells of a pre-warmed 96-well plate. To start the reaction, add the cold tubulin polymerization mix to each well.[17]

  • Data Acquisition: Immediately place the plate in the 37°C microplate reader and measure the absorbance at 340 nm every 60 seconds for 60 minutes.[17]

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. An increase in absorbance indicates tubulin polymerization.

Immunofluorescence Staining for Microtubule Bundling

This method allows for the visualization of the effects of this compound on the cellular microtubule network.

Materials:

  • Cells cultured on glass coverslips

  • This compound

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., anti-α-tubulin)

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear counterstaining)

  • Antifade mounting medium

Procedure:

  • Cell Treatment: Treat cells grown on coverslips with the desired concentration of this compound for the appropriate duration.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.[18]

  • Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[18]

  • Blocking: Wash with PBS and block non-specific antibody binding with 1% BSA in PBS for 1 hour.[18]

  • Antibody Incubation: Incubate with the primary anti-α-tubulin antibody overnight at 4°C, followed by washing and incubation with the fluorescently labeled secondary antibody for 1 hour at room temperature.[18]

  • Counterstaining and Mounting: Wash the cells, counterstain the nuclei with DAPI, and mount the coverslips onto glass slides using an antifade mounting medium.[18]

  • Imaging: Visualize the cells using a fluorescence or confocal microscope. Look for characteristic microtubule bundling in the treated cells compared to the control.

Visualizations

Peloruside_A_Mechanism_of_Action cluster_0 Cellular Environment Tubulin_Dimers α/β-Tubulin Dimers Microtubule Dynamic Microtubule Tubulin_Dimers->Microtubule Polymerization Stabilized_Microtubule Stabilized Microtubule (Polymerization Enhanced) Tubulin_Dimers->Stabilized_Microtubule Microtubule->Tubulin_Dimers Depolymerization Mitotic_Spindle Mitotic Spindle Microtubule->Mitotic_Spindle Forms Peloruside_A This compound Peloruside_A->Tubulin_Dimers Binds to β-tubulin (non-taxoid site) Defective_Spindle Defective Mitotic Spindle Stabilized_Microtubule->Defective_Spindle Leads to G2M_Arrest G2/M Phase Arrest Defective_Spindle->G2M_Arrest Triggers Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Mechanism of action of this compound, leading to apoptosis.

Troubleshooting_Workflow Start Inconsistent Bioactivity Results Check_Reagents Check Compound Stability & Purity Start->Check_Reagents Check_Cells Verify Cell Line Identity & Health Start->Check_Cells Review_Protocol Review Assay Protocol Start->Review_Protocol Optimize_Assay Optimize Assay Parameters Review_Protocol->Optimize_Assay Seeding_Density Adjust Seeding Density Optimize_Assay->Seeding_Density No Incubation_Time Vary Incubation Time Optimize_Assay->Incubation_Time No Media_Composition Test Different Media/ Serum Concentrations Optimize_Assay->Media_Composition No Alternative_Assay Perform Alternative Assay (e.g., SRB instead of MTT) Optimize_Assay->Alternative_Assay If issues persist Consistent_Results Consistent Results Achieved Seeding_Density->Consistent_Results Yes Incubation_Time->Consistent_Results Yes Media_Composition->Consistent_Results Yes Alternative_Assay->Consistent_Results Yes

Caption: A workflow for troubleshooting inconsistent bioactivity assay results.

Assay_Influencing_Factors cluster_Compound Compound Properties cluster_Cell Cellular Factors cluster_Assay Assay Parameters Assay_Outcome Bioactivity Assay Outcome (e.g., IC50) Purity Purity & Stability Purity->Assay_Outcome Solubility Solubility in Media Solubility->Assay_Outcome Cell_Line Cell Line Type Cell_Line->Assay_Outcome Passage_Number Passage Number Passage_Number->Assay_Outcome Health Cell Health & Confluency Health->Assay_Outcome Assay_Type Choice of Assay (MTT, SRB, etc.) Assay_Type->Assay_Outcome Incubation_Time Drug Incubation Time Incubation_Time->Assay_Outcome Seeding_Density Initial Seeding Density Seeding_Density->Assay_Outcome Media Media Components (Serum, Phenol Red) Media->Assay_Outcome

Caption: Factors influencing the outcome of this compound bioactivity assays.

References

Validation & Comparative

(-)-Peloruside A vs. Paclitaxel: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the mechanisms, efficacy, and experimental evaluation of two potent microtubule-stabilizing agents.

This guide provides a detailed comparison of (-)-peloruside A and paclitaxel (B517696), two microtubule-stabilizing agents with significant potential in cancer chemotherapy. While both compounds ultimately lead to mitotic arrest and apoptosis, their distinct mechanisms of action, efficacy against resistant cancer cell lines, and potential side effect profiles warrant a thorough evaluation for researchers and drug development professionals. This document summarizes key experimental data, provides detailed protocols for comparative studies, and visualizes the underlying biological pathways and experimental workflows.

At a Glance: Key Differences and Similarities

FeatureThis compoundPaclitaxel
Source Marine Sponge (Mycale hentscheli)Pacific Yew Tree (Taxus brevifolia)
Binding Site on β-tubulin Non-taxoid siteTaxoid site
Efficacy in P-gp Overexpressing Cells Retains activityReduced activity (subject to efflux)
Efficacy in cells with Tubulin Mutations Retains activity in taxoid-site mutationsReduced activity
Synergy Synergistic with taxoid-site drugsSynergistic with non-taxoid site drugs
Primary Resistance Mechanism Alterations in non-taxoid binding site, βII and βIII tubulin isotype expressionP-glycoprotein (P-gp) mediated efflux, mutations in the taxoid binding site of β-tubulin

Data Presentation: A Quantitative Comparison

The following tables summarize the comparative efficacy of this compound and paclitaxel in various cancer cell lines and in vivo models.

Table 1: In Vitro Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeThis compound IC50 (nM)Paclitaxel IC50 (nM)Notes
H460Non-Small Cell Lung~6-60-Peloruside A is effective in the low nanomolar range[1].
A549Non-Small Cell Lung--Both drugs show efficacy, with peloruside A being superior in some xenograft models[2].
NCI/ADR-RESP-gp Overexpressing BreastEffectiveLess effectiveDemonstrates peloruside A's ability to overcome P-gp mediated resistance[2].
1A9Ovarian Carcinoma--Both drugs are effective, and show synergy when used in combination[3].
HL-60Myeloid Leukemia--Both drugs induce apoptosis and show synergistic effects[3].
MCF7Breast Adenocarcinoma3.8 (proliferation), 25 (G2/M block)-Peloruside A suppresses microtubule dynamics in a concentration-dependent manner[4].
HUVECEndothelial20 (mitosis), 0.1 (migration)8 (mitosis), 0.65 (migration)Peloruside A is a more potent inhibitor of cell migration at sub-toxic concentrations[5].

Note: IC50 values can vary depending on the specific experimental conditions (e.g., exposure time). The data presented here is a synthesis from multiple sources.

Table 2: In Vivo Efficacy (Tumor Growth Inhibition in Xenograft Models)

Tumor growth inhibition (TGI) is a key measure of a drug's effectiveness in a living organism.

Xenograft ModelCancer TypeTreatmentDosageTumor Growth Inhibition (%TGI)
H460Non-Small Cell LungThis compound5 mg/kg, QD×584%[2]
H460Non-Small Cell LungThis compound10 mg/kg, QD×595%[2]
H460Non-Small Cell LungPaclitaxel8 mg/kg, QD×550%[2]
A549Non-Small Cell LungThis compoundVaried schedules51% - 74%[2]
A549Non-Small Cell LungTaxanesVaried schedules44% - 50%[2]

These in vivo studies suggest that this compound can be more effective than paclitaxel at comparable or even lower doses in certain cancer models[2].

Mechanism of Action: A Tale of Two Binding Sites

Both this compound and paclitaxel are microtubule-stabilizing agents that interfere with the dynamic instability of microtubules, which are essential for mitotic spindle formation and cell division. This disruption leads to a prolonged G2/M phase cell cycle arrest and ultimately triggers apoptosis[6][7].

However, a critical distinction lies in their binding sites on the β-tubulin subunit of the microtubule polymer. Paclitaxel binds to the well-characterized "taxoid site"[2]. In contrast, this compound binds to a distinct, non-taxoid site on the exterior of β-tubulin[2]. This difference in binding has profound implications for their activity against resistant tumors.

Overcoming Paclitaxel Resistance

A major challenge in cancer chemotherapy is the development of drug resistance. Paclitaxel resistance often arises from two primary mechanisms:

  • P-glycoprotein (P-gp) Efflux: P-gp is a transmembrane pump that can actively transport a wide range of drugs, including paclitaxel, out of the cancer cell, thereby reducing its intracellular concentration and efficacy.

  • Tubulin Mutations: Mutations in the gene encoding β-tubulin can alter the taxoid binding site, preventing paclitaxel from effectively binding and stabilizing the microtubule.

This compound has shown significant promise in overcoming these resistance mechanisms. As it is not a substrate for P-gp, it retains its cytotoxic activity in cell lines that overexpress this efflux pump[2]. Furthermore, because it binds to a different site on β-tubulin, it remains effective against cancer cells with mutations in the taxoid binding site that confer resistance to paclitaxel[1]. The expression of βII and βIII tubulin isotypes has been implicated in resistance to peloruside A[4].

Synergistic Potential

The distinct binding sites of this compound and paclitaxel also open the door for combination therapies. Studies have shown that when used together, these two drugs can act synergistically, meaning their combined effect is greater than the sum of their individual effects[3]. This synergy could allow for lower, less toxic doses of each drug to be used while achieving a greater therapeutic outcome.

Signaling Pathway to Apoptosis

The stabilization of microtubules by either this compound or paclitaxel initiates a signaling cascade that culminates in programmed cell death, or apoptosis.

G Drug This compound or Paclitaxel Tubulin β-tubulin binding Drug->Tubulin MT Microtubule Stabilization Tubulin->MT Dynamics Suppression of Microtubule Dynamics MT->Dynamics Spindle Defective Mitotic Spindle Dynamics->Spindle G2M G2/M Phase Arrest Spindle->G2M Bcl2 Bcl-2 Phosphorylation (Inactivation) G2M->Bcl2 Bax Bax/Bak Activation Bcl2->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 1. Signaling pathway of microtubule stabilization-induced apoptosis.

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below.

In Vitro Microtubule Stabilization Assay

This assay measures the ability of a compound to promote the polymerization of tubulin into microtubules in a cell-free system.

G start Start prep_tubulin Prepare purified tubulin in polymerization buffer start->prep_tubulin add_gtp Add GTP to initiate polymerization prep_tubulin->add_gtp add_compound Add test compound (this compound or paclitaxel) or vehicle control add_gtp->add_compound incubate Incubate at 37°C add_compound->incubate measure Monitor microtubule polymerization (e.g., by turbidity at 350 nm) incubate->measure analyze Analyze data to determine extent of polymerization measure->analyze end End analyze->end

Figure 2. Workflow for an in vitro microtubule stabilization assay.

Protocol:

  • Reagent Preparation:

    • Prepare a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA).

    • Reconstitute purified tubulin in ice-cold polymerization buffer.

    • Prepare a stock solution of GTP (e.g., 10 mM).

    • Prepare stock solutions of this compound and paclitaxel in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a temperature-controlled spectrophotometer set to 37°C, add the polymerization buffer to a cuvette.

    • Add the tubulin solution to the cuvette.

    • Add the test compound or vehicle control.

    • Initiate the polymerization by adding GTP.

    • Immediately begin monitoring the change in absorbance at 350 nm over time. An increase in absorbance indicates microtubule polymerization.

  • Data Analysis:

    • Plot absorbance versus time to generate polymerization curves.

    • Compare the rate and extent of polymerization in the presence of the test compounds to the vehicle control.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells and, by extension, their viability and proliferation, to determine the cytotoxic effects of a compound.

G start Start seed_cells Seed cells in a 96-well plate and allow to attach overnight start->seed_cells treat_cells Treat cells with serial dilutions of This compound or paclitaxel seed_cells->treat_cells incubate Incubate for a defined period (e.g., 48-72 hours) treat_cells->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate to allow formazan (B1609692) crystal formation add_mtt->incubate_mtt solubilize Solubilize formazan crystals (e.g., with DMSO) incubate_mtt->solubilize measure Measure absorbance at ~570 nm solubilize->measure calculate Calculate cell viability and IC50 values measure->calculate end End calculate->end

Figure 3. Workflow for a cell viability (MTT) assay.

Protocol:

  • Cell Seeding:

    • Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and paclitaxel in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the drugs or a vehicle control.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition and Solubilization:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at approximately 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value for each compound.

Side Effects and Therapeutic Window

While paclitaxel is a highly effective anticancer drug, its clinical use is associated with significant side effects, including myelosuppression, peripheral neuropathy, and hypersensitivity reactions. Some of these toxicities are attributed to the drug vehicle, Cremophor EL, used to solubilize the poorly water-soluble paclitaxel[2].

Preclinical studies suggest that this compound may have a more favorable safety profile. In a xenograft study using a P-glycoprotein-overexpressing breast tumor model, peloruside A was better tolerated than doxorubicin (B1662922) or paclitaxel[2]. Furthermore, studies on endothelial cells indicate that peloruside A inhibits cell migration at concentrations 200-fold lower than those required to inhibit cell division, suggesting a potentially wider therapeutic window for anti-angiogenic applications compared to paclitaxel[5]. Paclitaxel inhibits cell migration at concentrations only 13-fold lower than its cytotoxic concentration[5]. This suggests that peloruside A could potentially be used at doses that inhibit angiogenesis with minimal toxicity to normally dividing cells[5].

Conclusion

This compound presents a compelling alternative to paclitaxel, particularly for the treatment of paclitaxel-resistant tumors. Its unique binding site on β-tubulin allows it to circumvent common resistance mechanisms, and it has demonstrated superior efficacy in some preclinical models. The potential for a wider therapeutic window and a more favorable side effect profile further enhances its appeal as a developmental candidate. The synergistic effects observed when combined with taxoid-site drugs suggest that combination therapies could be a promising strategy to enhance therapeutic efficacy and reduce toxicity. Further research, including clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in the clinical setting.

References

A Comparative Analysis of the Microtubule-Stabilizing Properties of (-)-Peloruside A and Laulimalide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the microtubule-stabilizing activities of two promising natural products, (-)-peloruside A and laulimalide (B1674552). Both compounds are potent antimitotic agents that induce microtubule polymerization and stabilization, leading to cell cycle arrest and apoptosis.[1][2] However, they achieve this through a distinct mechanism from the well-known taxanes, binding to a unique site on β-tubulin.[3][4][5] This guide synthesizes available experimental data to facilitate a direct comparison of their biochemical and cellular activities.

Mechanism of Action: A Shared, Non-Taxane Binding Site

This compound and laulimalide share a common or overlapping binding site on the exterior of the β-tubulin subunit, distinct from the taxane-binding pocket.[1][4][6] X-ray crystallography has revealed that they bind to a unique site and utilize their macrolide core structures to bridge two adjacent tubulin dimers across protofilaments.[3][5] This interaction allosterically stabilizes the M-loop of β-tubulin, which is crucial for establishing lateral contacts between protofilaments within a microtubule.[3][5] The shared binding site is further confirmed by competitive binding assays, where laulimalide acts as a competitive inhibitor of [³H]peloruside A binding to tubulin polymers.[7] Furthermore, cell lines that develop resistance to peloruside A exhibit cross-resistance to laulimalide.[4]

Quantitative Comparison of Bioactivity

The following table summarizes key quantitative data comparing the microtubule-stabilizing and cytotoxic activities of this compound and laulimalide. It is important to note that experimental conditions can influence these values.

ParameterThis compoundLaulimalideCell Line/SystemReference
Tubulin Binding
Apparent Kd0.35 µMNot directly determinedBovine brain tubulin polymer[7]
Apparent Ki9.3 µM (for a less active analogue)0.25 µMBovine brain tubulin polymer[7]
Cytotoxicity (IC50)
20 nMNot reported in this studyHuman endothelial cells[8]
Not reported in this studyLow nanomolar rangeA-10 cells[9]
10-15 fold less potent in resistant lines10-15 fold less potent in resistant linesA2780(1A9) human ovarian carcinoma[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further comparative studies.

In Vitro Microtubule Polymerization Assay (Fluorescence-Based)

This assay monitors the assembly of purified tubulin into microtubules in the presence of the test compounds.

Principle: A fluorescent reporter that preferentially binds to polymerized microtubules is used. The increase in fluorescence intensity is proportional to the extent of microtubule polymerization.[10]

Materials:

  • Purified tubulin protein (>97% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Fluorescent reporter dye (e.g., DAPI)

  • This compound and Laulimalide stock solutions in DMSO

  • Positive control (e.g., Paclitaxel) and negative control (e.g., Nocodazole)

  • Temperature-controlled microplate reader

Procedure:

  • Prepare a tubulin reaction mix on ice with a final concentration of 2 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter.[10]

  • Add 5 µL of 10x serial dilutions of this compound, laulimalide, controls, or vehicle (DMSO) to the wells of a pre-warmed 96-well plate.

  • Initiate the polymerization by adding 45 µL of the ice-cold tubulin reaction mix to each well.[10]

  • Immediately place the plate in the microplate reader pre-warmed to 37°C.

  • Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for 60-90 minutes.

Data Analysis:

  • Plot fluorescence intensity versus time to generate polymerization curves.

  • Determine the EC₅₀ value for each compound, which is the concentration required to achieve 50% of the maximal polymerization-stimulating effect.

Competitive Tubulin Binding Assay

This assay determines if the two compounds bind to the same site on tubulin.

Principle: The ability of unlabeled laulimalide to compete with and inhibit the binding of a radiolabeled version of peloruside A ([³H]peloruside A) to tubulin polymers is measured.

Materials:

  • [³H]peloruside A

  • Purified tubulin

  • Unlabeled this compound and laulimalide

  • Polymerization buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Polymerize purified tubulin in the presence of a stabilizing agent (e.g., paclitaxel) to form stable microtubules.

  • Incubate the pre-formed tubulin polymers with a fixed concentration of [³H]peloruside A and varying concentrations of unlabeled laulimalide or this compound.

  • After incubation, collect the tubulin polymers by filtration through glass fiber filters.

  • Wash the filters to remove unbound radioligand.

  • Measure the amount of bound [³H]peloruside A on the filters using a scintillation counter.

Data Analysis:

  • Plot the percentage of [³H]peloruside A binding against the concentration of the unlabeled competitor.

  • Calculate the Ki (inhibitory constant) for laulimalide, which reflects its binding affinity for the peloruside A binding site. A competitive inhibitor will decrease the apparent affinity of the radioligand.[7]

Cell Viability/Cytotoxicity Assay (MTT or SRB Assay)

This assay measures the concentration-dependent effect of the compounds on the proliferation of cancer cells.

Principle: The metabolic activity of viable cells is quantified using a colorimetric assay.

Materials:

  • Cancer cell line of interest (e.g., A2780 human ovarian carcinoma)

  • Complete cell culture medium

  • 96-well plates

  • This compound and Laulimalide stock solutions

  • MTT reagent or Sulforhodamine B (SRB) staining solution

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[11]

  • Treat the cells with serial dilutions of this compound or laulimalide for a specified period (e.g., 72 hours). Include a vehicle-only control.

  • After the incubation period, perform the MTT or SRB assay according to the manufacturer's protocol to determine the relative number of viable cells.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

Data Analysis:

  • Plot the percentage of cell viability against the drug concentration.

  • Calculate the IC₅₀ value for each compound, which is the concentration that inhibits cell growth by 50%.

Visualizing the Experimental Workflow and Signaling Pathway

The following diagrams, generated using the DOT language, illustrate the experimental workflow for comparing the compounds and their mechanism of action.

G cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays Tubulin_Polymerization_Assay Tubulin Polymerization Assay (EC50) Compound_Comparison Comparative Analysis of This compound vs. Laulimalide Tubulin_Polymerization_Assay->Compound_Comparison Potency to Promote Polymerization Competitive_Binding_Assay Competitive Binding Assay (Ki) Competitive_Binding_Assay->Compound_Comparison Binding Affinity and Competition Purified_Tubulin Purified Tubulin Purified_Tubulin->Tubulin_Polymerization_Assay Purified_Tubulin->Competitive_Binding_Assay Cytotoxicity_Assay Cytotoxicity Assay (IC50) Cytotoxicity_Assay->Compound_Comparison Anti-proliferative Activity Cell_Cycle_Analysis Cell Cycle Analysis (G2/M Arrest) Cell_Cycle_Analysis->Compound_Comparison Mechanism of Cellular Action Cancer_Cell_Lines Cancer Cell Lines Cancer_Cell_Lines->Cytotoxicity_Assay Cancer_Cell_Lines->Cell_Cycle_Analysis

Caption: Experimental workflow for comparing this compound and laulimalide.

G Peloruside_Laulimalide This compound Laulimalide Binding_Site Non-Taxane Site on β-Tubulin Peloruside_Laulimalide->Binding_Site Tubulin_Dimer αβ-Tubulin Dimer Microtubule Microtubule Tubulin_Dimer->Microtubule Polymerization Binding_Site->Tubulin_Dimer Binding_Site->Microtubule Stabilization of Lateral Contacts Stabilization Microtubule Stabilization Microtubule->Stabilization G2M_Arrest G2/M Cell Cycle Arrest Stabilization->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

References

Comparative Guide to the Structure-Activity Relationship (SAR) of (-)-Peloruside A Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Peloruside A, a natural product isolated from the marine sponge Mycale hentscheli, is a potent microtubule-stabilizing agent with significant anticancer activity.[1][2] Unlike taxanes, it binds to a unique site on β-tubulin, making it a promising candidate for overcoming taxane (B156437) resistance.[3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, supported by experimental data and detailed methodologies.

Quantitative Analysis of Biological Activity

The antiproliferative activity of this compound and its derivatives is a key indicator of their potential as anticancer agents. The following table summarizes the 50% inhibitory concentration (IC50) values obtained from cytotoxicity assays, providing a basis for comparing the potency of various analogues.

CompoundModificationCell LineIC50 (nM)Reference
This compound -HL-60 (human promyelocytic leukemia)19[4]
1A9 (human ovarian carcinoma)10 ± 4[5]
P388 (murine leukemia)18[5]
Peloruside B Demethylation at C3HL-6033 ± 10[5]
1A971 ± 6 (natural), 48 ± 11 (synthetic)[5]
Peloruside E Monomethyl at C10 (instead of gem-dimethyl)HL-6090[4]
Ring-opened Peloruside A Sodium borohydride (B1222165) reduction of the pyranose ring32D (murine leukocyte)~468 (26-fold increase from Peloruside A)[6]

Key Findings from SAR Studies:

  • The C3-hydroxyl group appears to be important for potent activity. Peloruside B, which lacks the methyl group at C3, shows a slight decrease in activity compared to peloruside A.[5]

  • The gem-dimethyl group at C10 contributes significantly to the cytotoxicity. Peloruside E, which has a single methyl group at this position, is less potent than peloruside A.[4]

  • The integrity of the pyranose ring is crucial for the biological activity of peloruside A. Opening of this ring leads to a dramatic reduction in potency.[6]

Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the biological activity of this compound derivatives.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Microtubule Stabilization Assay

This assay assesses the ability of compounds to promote the polymerization of tubulin into stable microtubules.

Principle: The assay often utilizes a fluorescent reporter that binds to tubulin. Upon polymerization into microtubules, the fluorescence intensity increases. Stabilizing agents will enhance and maintain this fluorescence.

Protocol:

  • Tubulin Preparation: Purified tubulin is prepared in a polymerization buffer.

  • Compound Incubation: The tubulin solution is incubated with various concentrations of the this compound derivatives or a control compound (e.g., paclitaxel) at 37°C to induce polymerization.

  • Fluorescence Measurement: The fluorescence is monitored over time using a fluorometer. An increase in fluorescence indicates microtubule polymerization.

  • Data Analysis: The rate and extent of polymerization are calculated from the fluorescence readings. The concentration of the compound required to achieve a certain level of microtubule polymerization can be determined.

Visualizing the Mechanism of Action

The following diagrams illustrate the key concepts related to the mechanism of action of this compound.

Mechanism of Microtubule Stabilization by this compound cluster_0 Microtubule Dynamics cluster_1 Peloruside A Intervention Alpha-beta Tubulin Dimers Alpha-beta Tubulin Dimers Microtubule Microtubule Alpha-beta Tubulin Dimers->Microtubule Polymerization Microtubule->Alpha-beta Tubulin Dimers Depolymerization Stabilized Microtubule Stabilized Microtubule Microtubule->Stabilized Microtubule Stabilization Peloruside A Peloruside A Peloruside A->Microtubule Binds to unique site on beta-tubulin Apoptosis Apoptosis Stabilized Microtubule->Apoptosis Leads to

Caption: Mechanism of this compound-induced microtubule stabilization and apoptosis.

Experimental Workflow for SAR Studies Start Start Synthesis of Derivatives Synthesis of Derivatives Start->Synthesis of Derivatives Cytotoxicity Screening (MTT Assay) Cytotoxicity Screening (MTT Assay) Synthesis of Derivatives->Cytotoxicity Screening (MTT Assay) Microtubule Stabilization Assay Microtubule Stabilization Assay Synthesis of Derivatives->Microtubule Stabilization Assay Determine IC50 values Determine IC50 values Cytotoxicity Screening (MTT Assay)->Determine IC50 values Compare Potency Compare Potency Determine IC50 values->Compare Potency Microtubule Stabilization Assay->Compare Potency Establish SAR Establish SAR Compare Potency->Establish SAR End End Establish SAR->End

Caption: Workflow for the structure-activity relationship (SAR) studies of this compound derivatives.

References

Comparative Efficacy of (-)-Peloruside A and Other Marine-Derived Anticancer Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the preclinical efficacy of (-)-peloruside A against other notable marine-derived anticancer agents: Eribulin (B193375) (Halaven®), Trabectedin (B1682994) (Yondelis®), and the marine-inspired drug Cytarabine (Ara-C). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, comparative cytotoxicity, and in vivo effectiveness, supported by experimental data and detailed protocols.

Introduction to the Anticancer Agents

This compound is a polyketide isolated from the New Zealand marine sponge Mycale hentscheli. It is a microtubule-stabilizing agent that promotes tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2] Notably, this compound binds to a unique, non-taxoid site on β-tubulin, suggesting it may overcome resistance mechanisms associated with taxane-based chemotherapies.[3][4]

Eribulin (Halaven®) is a synthetic macrocyclic ketone analog of halichondrin B, a natural product isolated from the marine sponge Halichondria okadai. It functions as a microtubule-destabilizing agent by inhibiting microtubule growth, which also leads to G2/M cell cycle arrest and apoptosis.[5] Beyond its antimitotic activity, eribulin has been shown to affect the tumor microenvironment, including vascular remodeling.[6]

Trabectedin (Yondelis®) is a tetrahydroisoquinoline alkaloid originally isolated from the Caribbean tunicate Ecteinascidia turbinata. Its mechanism is distinct from microtubule-targeting agents; it binds to the minor groove of DNA, inducing DNA damage. This interaction interferes with DNA repair pathways, modulates transcription, and affects the tumor microenvironment.[7][8][9][10]

Cytarabine (Ara-C) is a synthetic pyrimidine (B1678525) nucleoside analog, inspired by nucleosides first discovered in a marine sponge. It is an antimetabolite that, in its active triphosphate form, inhibits DNA polymerase and is incorporated into DNA, leading to chain termination and halting DNA replication and repair, primarily during the S phase of the cell cycle.[11][12][13]

Comparative In Vitro Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC50) values of the selected marine-derived agents across various human cancer cell lines. These values indicate the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Lower IC50 values are indicative of higher potency.

Cell LineCancer TypeThis compound (nM)Eribulin (nM)Trabectedin (nM)Cytarabine (µM)
HL-60 Promyelocytic Leukemia7 ± 4---
MCF7 Breast Adenocarcinoma3.8---
H460 Non-Small Cell Lung----
A549 Non-Small Cell Lung----
1A9 Ovarian Carcinoma< 40---
HUVEC Endothelial20 (mitosis)8 (mitosis)--
MDA-MB-231 Triple-Negative Breast----
MDA-MB-468 Triple-Negative Breast----
MX-1 Breast----
NCI-H295R Adrenocortical Carcinoma--0.15-
MUC-1 Adrenocortical Carcinoma--0.80-
HAC-15 Adrenocortical Carcinoma--0.50-
U87 Glioblastoma----

Note: Direct comparative IC50 values across all four drugs in the same study are limited. The data presented is compiled from various sources and experimental conditions may differ.

Comparative In Vivo Efficacy

The antitumor activity of these agents has been evaluated in various preclinical xenograft models. The table below summarizes key findings from these studies, including the model, dosing regimen, and observed tumor growth inhibition (TGI).

AgentCancer ModelDosing RegimenKey Efficacy Results
This compound H460 NSCLC Xenograft5 and 10 mg/kg, i.p., QD x 584% and 95% TGI, respectively. More effective than paclitaxel (B517696) (50% TGI) and docetaxel (B913) (18% TGI).[14][15]
A549 NSCLC XenograftVaried schedulesTGI ranging from 51% to 74%, superior to taxanes (44-50% TGI).[14][15]
Eribulin MX-1 & MDA-MB-231 Breast Cancer Xenografts0.3 mg/kgSignificant antitumor activity observed 5-6 days post-treatment.[6]
DSRCT PDX Model-Less effective than Trabectedin, with a maximum TVI of 66%.[16]
Trabectedin DSRCT PDX ModelOptimal dosesMost effective single agent with a maximum TVI of 82%.[16]
Malignant Pleural Mesothelioma Xenograft0.15 mg/kg, i.v., single doseSignificant reduction in tumor weight compared to control.[13][17][18]
Cytarabine U87 Glioblastoma Xenograft60 mg/kg, two cyclesSignificant reduction in relative tumor volume.
AML Xenograft Model-Prolonged median survival compared to control.

Mechanisms of Action and Signaling Pathways

The distinct mechanisms of action of these four agents are visualized in the following diagrams, created using Graphviz.

Peloruside_A_Pathway cluster_0 Microtubule Dynamics cluster_1 Cell Cycle Progression Peloruside_A This compound beta_Tubulin β-Tubulin (Non-Taxoid Site) Peloruside_A->beta_Tubulin Binds to Microtubule_Stabilization Microtubule Stabilization beta_Tubulin->Microtubule_Stabilization Promotes Spindle_Assembly_Checkpoint Spindle Assembly Checkpoint (SAC) (MAD2, BUBR1) Microtubule_Stabilization->Spindle_Assembly_Checkpoint Activates G2M_Arrest G2/M Phase Arrest Spindle_Assembly_Checkpoint->G2M_Arrest Induces Apoptosis Apoptosis G2M_Arrest->Apoptosis Leads to

Caption: Mechanism of action of this compound.

Eribulin_Pathway cluster_0 Microtubule Dynamics cluster_1 Cellular Effects Eribulin Eribulin Tubulin_Vinca Tubulin (Vinca Domain) Eribulin->Tubulin_Vinca Binds to PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Eribulin->PI3K_AKT_mTOR Inhibits Microtubule_Destabilization Microtubule Growth Inhibition Tubulin_Vinca->Microtubule_Destabilization Causes G2M_Arrest G2/M Phase Arrest Microtubule_Destabilization->G2M_Arrest Induces Apoptosis Apoptosis G2M_Arrest->Apoptosis Leads to

Caption: Mechanism of action of Eribulin.

Trabectedin_Pathway cluster_0 Downstream Effects Trabectedin Trabectedin DNA_Minor_Groove DNA Minor Groove Trabectedin->DNA_Minor_Groove Binds to DNA_Adduct DNA Adduct Formation DNA_Minor_Groove->DNA_Adduct Transcription_Modulation Transcription Modulation DNA_Adduct->Transcription_Modulation DNA_Repair_Inhibition DNA Repair Pathway Inhibition (e.g., NER, HR) DNA_Adduct->DNA_Repair_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Transcription_Modulation->Cell_Cycle_Arrest DNA_Repair_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of Trabectedin.

Cytarabine_Pathway cluster_0 DNA Synthesis Inhibition cluster_1 Cellular Outcome Cytarabine Cytarabine (Ara-C) Ara_CTP Ara-CTP (Active Metabolite) Cytarabine->Ara_CTP Metabolized to DNA_Polymerase DNA Polymerase Ara_CTP->DNA_Polymerase Inhibits DNA_Incorporation Incorporation into DNA Ara_CTP->DNA_Incorporation S_Phase_Arrest S Phase Arrest DNA_Polymerase->S_Phase_Arrest Chain_Termination DNA Chain Termination DNA_Incorporation->Chain_Termination Chain_Termination->S_Phase_Arrest Apoptosis Apoptosis S_Phase_Arrest->Apoptosis

Caption: Mechanism of action of Cytarabine.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of the compounds on cancer cell lines and to calculate the IC50 values.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • 96-well plates

  • Test compounds (this compound, Eribulin, Trabectedin, Cytarabine)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the medium from the wells and add 100 µL of fresh medium containing various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • After the incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with the test compounds.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the test compounds at desired concentrations for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization, collect both adherent and floating cells, and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer, acquiring data for at least 10,000 events per sample.

  • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

Objective: To detect and quantify apoptosis (early and late) and necrosis in cells treated with the test compounds.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compounds as described for the cell cycle analysis.

  • Harvest the cells, including any floating cells, and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour of staining.

  • Use appropriate software to analyze the dot plots and quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Conclusion

This compound demonstrates potent anticancer activity, comparable and in some cases superior to established agents, particularly in its efficacy against taxane-resistant models. Its unique mechanism of action, targeting a non-taxoid site on β-tubulin, makes it a promising candidate for further preclinical and clinical investigation. Eribulin, Trabectedin, and Cytarabine each possess distinct and potent anticancer properties, highlighting the rich chemical diversity and therapeutic potential of marine-derived compounds. The data and protocols presented in this guide are intended to facilitate further research and development in this critical area of oncology.

References

Unlocking Synergistic Potential: A Comparative Guide to (-)-Peloruside A in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

New research reveals that the marine-derived microtubule stabilizer, (-)-peloruside A, demonstrates significant synergistic effects when combined with other chemotherapy drugs, particularly those from the taxane (B156437) family like paclitaxel (B517696) and epothilone (B1246373) A. This guide provides an objective comparison of this compound's performance in combination therapies, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

This compound, a potent antimitotic agent, operates by stabilizing microtubules, a critical component of the cellular cytoskeleton involved in cell division. Its mechanism is similar to that of widely used cancer drugs like paclitaxel. However, this compound binds to a distinct, non-taxoid site on β-tubulin.[1][2] This unique binding site opens the possibility of synergistic interactions when paired with taxoid-site binding agents, potentially leading to more effective cancer treatments with reduced drug resistance.

Quantitative Analysis of Synergistic Effects

Studies have consistently shown that combining this compound with taxoid-site drugs leads to a synergistic enhancement of antiproliferative and antimitotic activities.[2][3] The synergy is typically quantified using the Combination Index (CI) method, where a CI value less than 1 indicates synergy, a value equal to 1 suggests an additive effect, and a value greater than 1 signifies antagonism.

While the primary research articles confirm statistically significant synergy, the specific quantitative data from these studies is not publicly available in the searched resources. The following tables are therefore presented as a template for researchers to populate with their own experimental data when investigating these drug combinations.

Table 1: Antiproliferative Activity (IC50, nM) of this compound in Combination with Paclitaxel

Cell LineDrugIC50 (nM) - Single AgentIC50 (nM) - CombinationCombination Index (CI)
1A9 (Ovarian) This compoundData not availableData not availableData not available
PaclitaxelData not availableData not availableData not available
HL-60 (Leukemia) This compoundData not availableData not availableData not available
PaclitaxelData not availableData not availableData not available

Table 2: Antiproliferative Activity (IC50, nM) of this compound in Combination with Epothilone A

Cell LineDrugIC50 (nM) - Single AgentIC50 (nM) - CombinationCombination Index (CI)
1A9 (Ovarian) This compoundData not availableData not availableData not available
Epothilone AData not availableData not availableData not available
HL-60 (Leukemia) This compoundData not availableData not availableData not available
Epothilone AData not availableData not availableData not available

Visualizing the Mechanism and Workflow

To better understand the underlying mechanisms and experimental procedures, the following diagrams are provided.

G cluster_tubulin β-Tubulin Subunit cluster_drugs Microtubule Stabilizing Drugs Peloruside_Site Peloruside A Binding Site Microtubule_Stabilization Enhanced Microtubule Stabilization (Synergistic Effect) Peloruside_Site->Microtubule_Stabilization Promotes Polymerization Taxoid_Site Taxoid Binding Site Taxoid_Site->Microtubule_Stabilization Promotes Polymerization Peloruside_A This compound Peloruside_A->Peloruside_Site Paclitaxel Paclitaxel / Epothilone A Paclitaxel->Taxoid_Site G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Stabilization->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Mechanism of synergistic microtubule stabilization.

cluster_assays Assessment of Synergistic Effects start Cell Culture (e.g., 1A9, HL-60) treatment Drug Treatment (Single agents and combinations in various concentrations) start->treatment incubation Incubation (e.g., 48-72 hours) treatment->incubation mtt Antiproliferative Activity (MTT Assay) incubation->mtt flow Cell Cycle Arrest (Flow Cytometry) incubation->flow western Microtubule Stabilization (Tubulin Polymerization Assay) incubation->western data_analysis Data Analysis (Calculation of IC50 and Combination Index) mtt->data_analysis flow->data_analysis western->data_analysis

Caption: Experimental workflow for synergy validation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate the design and execution of similar studies.

Antiproliferative Activity (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of this compound, the other chemotherapy drug (e.g., paclitaxel), and their combinations at fixed ratios. Include untreated and vehicle-only controls.

  • Incubation: Incubate the plates for a period of 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values for each treatment.

Cell Cycle Analysis (Flow Cytometry)

This method is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Cell Treatment: Treat cells with the drugs, as described for the MTT assay, for a specified duration (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) to permeabilize the cell membrane.

  • Staining: Stain the cells with a DNA-binding fluorescent dye, such as propidium (B1200493) iodide (PI), in the presence of RNase to ensure only DNA is stained.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in each cell.

  • Data Analysis: Generate DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase indicates mitotic arrest.

Microtubule Stabilization (Tubulin Polymerization Assay)

This assay assesses the extent of microtubule polymerization within the cells by separating the soluble (unpolymerized) tubulin from the polymerized microtubules.

  • Cell Treatment and Lysis: After drug treatment, lyse the cells in a microtubule-stabilizing buffer.

  • Fractionation: Separate the soluble and polymerized tubulin fractions by centrifugation. The supernatant contains the soluble tubulin, and the pellet contains the polymerized microtubules.

  • Protein Quantification: Determine the protein concentration of both fractions.

  • Western Blotting:

    • Separate the proteins from both fractions by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody specific for β-tubulin.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities for β-tubulin in the soluble and pellet fractions. An increase in the proportion of tubulin in the pellet fraction of treated cells compared to control cells indicates an increase in microtubule polymerization.

Conclusion

The synergistic interaction between this compound and taxoid-site microtubule stabilizing agents presents a promising avenue for the development of more effective cancer combination therapies. By targeting the same cellular structure at different binding sites, these drug combinations can achieve a more potent antimitotic effect. The provided protocols and conceptual frameworks offer a solid foundation for researchers to further explore and validate these synergistic effects in various cancer models, with the ultimate goal of translating these findings into improved clinical outcomes.

References

Differential Effects of (-)-Peloruside A on Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic effects of (-)-peloruside A across various cancer cell lines, with a particular focus on its performance relative to the well-established microtubule-stabilizing agent, paclitaxel (B517696). This compound, a natural product isolated from the marine sponge Mycale hentscheli, has demonstrated potent anticancer activity by a mechanism similar to taxanes, but with key differences that make it a compound of significant interest for overcoming drug resistance.

Overview of this compound's Mechanism of Action

This compound exerts its cytotoxic effects by stabilizing microtubules, which are essential components of the cellular cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[1][2] Unlike paclitaxel, which binds to the taxoid-binding site on the interior of the β-tubulin subunit, this compound binds to a distinct, non-taxoid site on the exterior of β-tubulin.[3][4] This unique binding site allows this compound to retain activity against cancer cell lines that have developed resistance to paclitaxel through mechanisms such as β-tubulin mutations or overexpression of drug efflux pumps like P-glycoprotein.[2][5] By stabilizing microtubules, this compound disrupts the dynamic instability of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis (programmed cell death).[1][2]

Comparative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in various human cancer cell lines, with comparative data for paclitaxel where available. The data highlights the potent, low nanomolar activity of this compound across a range of tumor types.

Cell LineCancer TypeThis compound IC50 (nM)Paclitaxel IC50 (nM)Reference
Lung Cancer
A549Non-Small Cell Lung Carcinoma6 - 60-[2]
H460Non-Small Cell Lung Carcinoma--[4]
Breast Cancer
MCF7Adenocarcinoma3.8-[6]
Ovarian Cancer
1A9Carcinoma16-[4]
A2780Carcinoma--
Leukemia
HL-60Promyelocytic Leukemia7-[4]
Endothelial Cells
HUVECHuman Umbilical Vein Endothelial Cells20 (mitotic block)8 (mitotic block)[7]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Proliferation Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of this compound by measuring the metabolic activity of cells.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of this compound on cell cycle progression.

  • Cell Treatment: Cells are treated with this compound at various concentrations for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing a DNA-binding fluorescent dye (e.g., propidium (B1200493) iodide) and RNase A.

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

  • Data Analysis: The percentage of cells in different phases of the cell cycle (G1, S, and G2/M) is quantified using cell cycle analysis software. An accumulation of cells in the G2/M phase is indicative of a mitotic block.[8]

Microtubule Polymerization Assay

This assay assesses the ability of this compound to promote the assembly of tubulin into microtubules.

  • Cell Lysis: Cells treated with this compound are lysed in a microtubule-stabilizing buffer.

  • Centrifugation: The cell lysates are centrifuged to separate the soluble (unpolymerized) tubulin fraction (supernatant) from the insoluble (polymerized) microtubule fraction (pellet).

  • Western Blotting: The proteins in the supernatant and pellet fractions are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific for β-tubulin.

  • Analysis: An increase in the amount of β-tubulin in the pellet fraction of drug-treated cells compared to control cells indicates microtubule stabilization.[8]

Visualizing Experimental and Signaling Pathways

The following diagrams illustrate the experimental workflow for assessing the effects of this compound and its proposed signaling pathway.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Mechanistic Assays cluster_data Data Analysis & Interpretation start Seed Cancer Cells treat Treat with this compound start->treat mtt MTT Assay treat->mtt flow Flow Cytometry (Cell Cycle) treat->flow western Microtubule Polymerization Assay treat->western ic50 Determine IC50 Values mtt->ic50 cell_cycle_analysis Analyze Cell Cycle Distribution flow->cell_cycle_analysis polymer_analysis Quantify Microtubule Polymerization western->polymer_analysis

Experimental workflow for assessing this compound effects.

signaling_pathway cluster_microtubule Microtubule Dynamics cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptosis peloruside This compound tubulin β-Tubulin (non-taxoid site) peloruside->tubulin Binds to stabilization Microtubule Stabilization tubulin->stabilization dynamics Suppression of Microtubule Dynamics stabilization->dynamics spindle Mitotic Spindle Disruption dynamics->spindle g2m G2/M Phase Arrest spindle->g2m apoptosis Induction of Apoptosis g2m->apoptosis cell_death Cancer Cell Death apoptosis->cell_death

Signaling pathway of this compound leading to apoptosis.

References

A Comparative Analysis of In Vivo Antitumor Activity: (-)-Peloruside A vs. Epothilones

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of microtubule-stabilizing agents for cancer therapy, (-)-peloruside A and the epothilones represent two distinct and promising classes of natural products. While both exert their cytotoxic effects by disrupting microtubule dynamics, their differing binding sites on β-tubulin give rise to unique pharmacological profiles. This guide provides a comparative overview of their in vivo antitumor activities, supported by experimental data, to inform researchers and drug development professionals.

Mechanism of Action: A Shared Pathway with Distinct Interactions

Both this compound and epothilones are microtubule-stabilizing agents that promote the polymerization of tubulin and inhibit its depolymerization. This leads to the formation of overly stable and non-functional microtubules, which in turn disrupts the mitotic spindle, causing cell cycle arrest at the G2/M phase and ultimately inducing apoptosis (cell death)[1][2].

The key difference lies in their binding sites on the β-tubulin subunit. Epothilones bind to the taxoid site, the same site as paclitaxel[3]. In contrast, this compound binds to a novel, non-taxoid site on the exterior of β-tubulin[4]. This distinction is significant as it suggests that this compound may be active against tumors that have developed resistance to taxanes and epothilones through mechanisms involving the taxoid binding site.

Microtubule_Stabilizer_Pathway Signaling Pathway of Microtubule-Stabilizing Agents cluster_0 Drug Action cluster_1 Cellular Target & Process Peloruside_A This compound Tubulin β-Tubulin Subunit Peloruside_A->Tubulin Binds to non-taxoid site Epothilones Epothilones Epothilones->Tubulin Binds to taxoid site Microtubule_Stabilization Microtubule Stabilization Tubulin->Microtubule_Stabilization Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Stabilization->Mitotic_Spindle_Disruption G2M_Arrest G2/M Phase Arrest Mitotic_Spindle_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Figure 1: Signaling pathway of microtubule-stabilizing agents.

In Vivo Antitumor Activity: Quantitative Comparison

While direct head-to-head in vivo studies are limited, a comparison can be drawn from separate studies utilizing similar xenograft models.

This compound: In Vivo Efficacy

Studies have demonstrated the potent in vivo antitumor activity of this compound in various human tumor xenograft models in athymic nu/nu mice. Notably, in a study comparing its efficacy against standard chemotherapeutic agents, peloruside A showed superior tumor growth inhibition in non-small cell lung cancer models[1][5][6][7].

Tumor ModelDrug/Dose/ScheduleTumor Growth Inhibition (%TGI)Reference
H460 (Non-Small Cell Lung Cancer) This compound / 5 mg/kg / QD x 5, i.p.84%[1]
This compound / 10 mg/kg / QD x 5, i.p.95%[1]
Paclitaxel / 8 mg/kg / QD x 5, i.p.50%[1]
Docetaxel / 6.3 mg/kg / Q2D x 3, i.v.18%[1]
A549 (Non-Small Cell Lung Cancer) This compound / 5 mg/kg / QD x 5, i.p.51%[1]
This compound / 10 mg/kg / Q2D x 3, i.p.74%[1]
Paclitaxel / 10 mg/kg / Q2D x 3, i.p.44%[1]
Docetaxel / 10 mg/kg / Q2D x 3, i.v.50%[1]
NCI/ADR-RES (P-glycoprotein-overexpressing Breast Cancer) This compound / 10 mg/kg / Q2D x 3, i.p.45%[1]
Epothilones: In Vivo Efficacy

Epothilone B (patupilone) and its analogues have also shown significant in vivo antitumor effects across a range of xenograft models, including those resistant to conventional chemotherapy[2][8].

Tumor ModelDrug/Dose/ScheduleOutcomeReference
DU 145 (Prostate Cancer) Epothilone B / 4 mg/kg / single admin.Transient tumor regression[8]
Epothilone B / 2.5 mg/kg / weekly x 2Stable disease followed by regression[8]
PC-3M (Prostate Cancer) Epothilone B / 5 mg/kg / weeklyProtracted growth inhibition[8]
PC-3M (Orthotopic Prostate Cancer) Epothilone B / 4 or 5 mg/kg / weeklyImpaired primary tumor growth, abrogated metastases, and enhanced survival[8]
Multiple Myeloma (Orthotopic) Epothilone BSlowed tumor growth and prolonged median survival[2]

Experimental Protocols

The following provides a generalized experimental workflow for assessing the in vivo antitumor activity of novel compounds, based on methodologies reported in the cited literature[1][8][9][10].

In_Vivo_Workflow Experimental Workflow for In Vivo Antitumor Activity Assessment Start Start Cell_Culture 1. Tumor Cell Line Culture (e.g., H460, A549, DU 145) Start->Cell_Culture Implantation 2. Subcutaneous Implantation of Cells into Immunocompromised Mice (e.g., athymic nu/nu) Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring (to ~50-100 mm³) Implantation->Tumor_Growth Randomization 4. Randomization of Mice into Control and Treatment Groups Tumor_Growth->Randomization Treatment 5. Drug Administration (i.p. or i.v.) - this compound - Epothilone - Vehicle Control Randomization->Treatment Monitoring 6. Monitoring - Tumor Volume Measurement - Body Weight - Signs of Toxicity Treatment->Monitoring Endpoint 7. Study Endpoint - Euthanasia - Tumor Excision and Analysis Monitoring->Endpoint Data_Analysis 8. Data Analysis (e.g., %TGI calculation) Endpoint->Data_Analysis End End Data_Analysis->End

Figure 2: General experimental workflow for in vivo studies.

Key Methodological Details
  • Animal Models: Athymic nu/nu mice are commonly used as they are immunocompromised and can accept human tumor xenografts[1][8].

  • Tumor Cell Implantation: Human cancer cell lines (e.g., H460, A549, DU 145) are cultured and then implanted subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated.

  • Drug Administration: Once tumors reach a specified size (e.g., 50-100 mm³), the animals are randomized into treatment and control groups. The drugs are typically administered intraperitoneally (i.p.) or intravenously (i.v.) according to a predetermined schedule.

  • Efficacy and Toxicity Assessment: The primary efficacy endpoint is often the inhibition of tumor growth (%TGI), calculated by comparing the change in tumor volume in treated groups to the control group. Toxicity is assessed by monitoring body weight changes and observing the general health of the animals.

Conclusion

Both this compound and epothilones demonstrate potent in vivo antitumor activity. The available data suggests that this compound may offer advantages in terms of efficacy, particularly against certain tumor types, and has the potential to overcome resistance mechanisms that affect taxoid-site binding agents like the epothilones. However, it is important to note the absence of direct comparative in vivo studies. Future head-to-head preclinical trials would be invaluable for a more definitive comparison of their therapeutic indices and to guide the selection of the most promising candidates for further clinical development. The distinct binding site of this compound also opens up possibilities for combination therapies with taxoid-site binders, a strategy that warrants further investigation.

References

A Comparative Analysis of Peloruside A and Zampanolide: Two Marine-Derived Microtubule Stabilizers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Peloruside A and zampanolide (B1247547) are potent, marine-derived natural products that have garnered significant interest in the field of oncology for their ability to act as microtubule-stabilizing agents (MSAs).[1] Like the clinically successful taxanes, they disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis, making them promising candidates for cancer chemotherapy.[2][3] However, despite sharing a common overall effect, their molecular mechanisms of action, binding sites on tubulin, and activity profiles exhibit critical differences. This guide provides a detailed comparative analysis of peloruside A and zampanolide, supported by experimental data, to inform further research and drug development efforts.

Mechanism of Action and Tubulin Binding Site: A Tale of Two Sites

The most fundamental difference between peloruside A and zampanolide lies in their interaction with the tubulin heterodimer.

Peloruside A binds non-covalently to a unique site on the exterior of β-tubulin.[4][5] This site is distinct from the well-characterized taxoid-binding pocket where drugs like paclitaxel (B517696) bind.[6][7][8] Structural and biochemical studies have shown that peloruside A shares its binding site with another marine macrolide, laulimalide (B1674552).[4][8][9] By binding to this novel site, peloruside A allosterically stabilizes the M-loop of β-tubulin, a key region for lateral contacts between protofilaments, thereby promoting microtubule stability.[9] This distinct binding site is a key reason for its activity in paclitaxel-resistant cell lines with taxoid-site mutations.[7][8]

Zampanolide , in contrast, binds to the taxoid site on β-tubulin, the same pocket occupied by paclitaxel and epothilones.[3][10][11] However, its binding is unique as it forms a covalent bond with β-tubulin, specifically with residues Asparagine-228 (N228) and Histidine-229 (H229).[11] This irreversible interaction leads to a persistent stabilization of the microtubule.[12][13] Similar to other taxoid-site agents, zampanolide's mechanism also involves inducing a conformational change in the M-loop, promoting the assembly-prone state of tubulin.[11][12][14]

G cluster_tubulin β-Tubulin Subunit cluster_drugs Microtubule Stabilizing Agents cluster_effects Mechanism & Effect Tubulin β-Tubulin TaxoidSite Taxoid Site (M-Loop Region) PelorusideSite Peloruside/Laulimalide Site (Exterior) Stabilization Microtubule Stabilization TaxoidSite->Stabilization PelorusideSite->Stabilization ZMP Zampanolide ZMP->TaxoidSite Covalent Binding NoSynergy No Synergy ZMP->NoSynergy PA Peloruside A PA->PelorusideSite Non-covalent Binding Synergy Synergistic Effect PA->Synergy PTX Paclitaxel (Taxoid-site binder) PTX->TaxoidSite Non-covalent Binding PTX->Synergy PTX->NoSynergy

Caption: Distinct binding sites and interactions of Peloruside A and Zampanolide.

Quantitative Comparison of Biological Activity

Both compounds exhibit potent cytotoxic and antiproliferative effects at low nanomolar concentrations across a range of cancer cell lines.

Table 1: Antiproliferative Activity (IC50/GI50 in nM)

Cell LineCancer TypePeloruside AZampanolidePaclitaxel (for comparison)Reference(s)
1A9Ovarian Carcinoma~1.5 - 53.6 - 23.3~2 - 4[10][15]
HL-60Promyelocytic Leukemia~3 - 74 (16h treatment)~3 - 5[15][16]
H460Non-Small Cell Lung~6 - 60Not Reported~6 - 60[17][18]
A549Non-Small Cell Lung~10 - 204.3~5 - 10[18][19]
MCF7Breast Adenocarcinoma3.8Not Reported~2 - 5[20]
NCI/ADR-RESBreast (P-gp+)~20Not Reported>1000[18]
PC3Prostate CarcinomaNot Reported3.51.6[19]

Note: Values are approximate and can vary based on experimental conditions (e.g., exposure time).

Table 2: In Vitro Microtubule Polymerization

ParameterPeloruside AZampanolidePaclitaxel (for comparison)Reference(s)
Binding Type Non-covalentCovalentNon-covalent[4][11]
Binding Site Unique non-taxoid siteTaxoid siteTaxoid site[4][11]
Critical Conc. (Ccrit) 11 µMPotent polymerization4 µM[21][22]

The critical concentration (Ccrit) is the minimum tubulin concentration required for polymerization. A lower value indicates a more potent stabilizing agent in vitro. Peloruside A appears less potent than paclitaxel in this specific cell-free assay.[21][22] Zampanolide is a potent inducer of tubulin assembly, comparable to paclitaxel.[3][12]

Effects on Microtubule Dynamics and Cell Cycle

Both agents effectively suppress the dynamic instability of microtubules, which is essential for mitotic spindle formation and function. This suppression leads to a potent block in the G2/M phase of the cell cycle.[2][3][23]

  • Peloruside A has been shown to be an exceptionally potent inhibitor of endothelial cell migration at concentrations 200 times lower than those needed to inhibit cell division, suggesting a large potential therapeutic window for anti-angiogenic applications.[6] It significantly reduces the growth and shortening rates of microtubules and increases the time they spend in a paused state.[6][20]

  • Zampanolide also induces G2/M arrest and the formation of abnormal microtubule bundles in interphase cells and multiple asters in mitotic cells.[3][12] Its covalent binding suggests a more persistent, potentially irreversible suppression of microtubule dynamics compared to non-covalent binders.[13][24]

Activity in Drug-Resistant Cancer Models

A key advantage of both compounds is their ability to overcome common mechanisms of drug resistance that limit the efficacy of taxanes.

  • Peloruside A is a poor substrate for the P-glycoprotein (P-gp) drug efflux pump, a major cause of multidrug resistance (MDR).[7][17][21] It therefore retains high activity in cancer cells that overexpress P-gp. Furthermore, because it does not bind to the taxoid site, it remains effective against cells with tubulin mutations that confer resistance to paclitaxel.[7][8][17]

  • Zampanolide also demonstrates potent activity against resistant cancer cells.[10][25] Its ability to overcome P-gp-mediated resistance may be attributed to its covalent binding mechanism; once bound to tubulin, it is no longer a substrate for the efflux pump.[10][11] This covalent interaction also allows it to retain efficacy in some taxane-resistant models.[13][24]

Drug Interactions: Synergy vs. Additivity

The distinct binding sites of these agents lead to different interaction profiles with other MSAs.

  • Peloruside A and Taxoid-Site Drugs: Because peloruside A and paclitaxel bind to different sites, they can occupy the tubulin polymer simultaneously. This co-binding leads to a synergistic enhancement of microtubule stabilization and cytotoxicity.[4][15][26] This suggests a strong potential for combination therapies.

  • Zampanolide and Other MSAs: As zampanolide binds to the taxoid site, it competes with other drugs that bind there, such as paclitaxel and epothilone. Consequently, it does not show synergy with these agents.[10][25]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the comparison of peloruside A and zampanolide.

1. Cell Viability/Cytotoxicity Assay (e.g., MTT or SRB Assay) This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Methodology:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a range of concentrations of peloruside A, zampanolide, or a control drug for a specified period (e.g., 48-72 hours).

    • After incubation, the drug-containing medium is removed.

    • For an MTT assay, MTT reagent is added and incubated, allowing viable cells to convert it into formazan (B1609692) crystals. The crystals are then solubilized.

    • For an SRB assay, cells are fixed with trichloroacetic acid, washed, and stained with sulforhodamine B dye. The bound dye is then solubilized.

    • The absorbance of the resulting colored solution is measured using a microplate reader.

    • The IC50 (or GI50) value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.[10]

2. In Vitro Microtubule Polymerization Assay This cell-free assay directly measures a compound's ability to promote the assembly of purified tubulin into microtubules.

  • Methodology:

    • Purified tubulin protein is prepared in a polymerization buffer (e.g., PEM buffer) and kept on ice to prevent spontaneous polymerization.

    • The tubulin solution is added to a cuvette containing the test compound (peloruside A or zampanolide) and GTP.

    • The cuvette is placed in a spectrophotometer equipped with a temperature controller, and the temperature is raised to 37°C to initiate polymerization.

    • The increase in light scattering (turbidity) due to microtubule formation is monitored over time by measuring the absorbance at 340 nm.

    • The rate and extent of polymerization are analyzed to determine the compound's stabilizing effect. The critical concentration (Ccrit) can be determined by finding the x-intercept of a plot of the polymerization plateau value versus a range of tubulin concentrations.[21][22]

3. Cell Cycle Analysis by Flow Cytometry This technique is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

  • Methodology:

    • Cells are treated with the test compounds for a defined period (e.g., 16-24 hours).

    • Both adherent and floating cells are harvested, washed, and fixed in cold ethanol.

    • Fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye, such as propidium (B1200493) iodide (PI).

    • The DNA content of individual cells is measured using a flow cytometer.

    • The resulting data is analyzed to generate a histogram showing the percentage of cells in the G2/M phase, which is expected to increase upon treatment with microtubule-stabilizing agents.[15][16]

G cluster_assays Comparative Assays cluster_endpoints Endpoints & Data Analysis Start Cancer Cell Lines Treatment Treat with Peloruside A or Zampanolide (Dose-Response) Start->Treatment Cytotoxicity Cell Viability Assay (e.g., MTT/SRB) Treatment->Cytotoxicity CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle IC50 Determine IC50 / GI50 Cytotoxicity->IC50 G2M Quantify G2/M Arrest CellCycle->G2M TubulinPoly In Vitro Tubulin Polymerization Assay Ccrit Measure Polymerization Rate & Ccrit TubulinPoly->Ccrit BindingAssay Competitive Binding Assay Site Identify Binding Site (Taxoid vs. Non-Taxoid) BindingAssay->Site PurifiedTubulin Purified Tubulin PurifiedTubulin->TubulinPoly Add Compound + GTP PurifiedTubulin->BindingAssay Add Compound + Competitor (e.g., Paclitaxel)

Caption: Experimental workflow for comparing Peloruside A and Zampanolide.

Conclusion

Peloruside A and zampanolide are both highly potent microtubule-stabilizing agents with significant anticancer potential. However, they are distinguished by fundamental differences in their molecular interactions with tubulin.

  • Peloruside A is a non-covalent binder to a unique, non-taxoid site, which allows it to synergize with taxanes and effectively bypass common taxane (B156437) resistance mechanisms. Its exceptional anti-migratory properties at sub-cytotoxic concentrations also suggest its potential as an anti-angiogenic agent.[6][15]

  • Zampanolide is a covalent binder to the taxoid site, a mechanism that confers persistent activity and allows it to overcome resistance mediated by drug efflux pumps and some tubulin mutations.[10][11]

These distinct profiles suggest that each compound, or analogues thereof, could be developed for different therapeutic niches. The synergy of peloruside A with existing drugs makes it an attractive candidate for combination therapies, while the covalent and persistent action of zampanolide offers a novel strategy for treating highly resistant tumors. Further preclinical and clinical investigation is warranted for both of these promising marine-derived compounds.

References

A Comparative Guide to the Mechanisms of Action of Taxane and Non-Taxane Microtubule Stabilizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the distinct mechanisms of action of taxane (B156437) and non-taxane microtubule-stabilizing agents. By presenting supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows, this document aims to be a valuable resource for researchers in oncology and cell biology.

Introduction

Microtubules are dynamic cytoskeletal polymers essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic instability, characterized by phases of polymerization and depolymerization, is critical for their function. Consequently, microtubules are a key target for anticancer drug development. Microtubule-stabilizing agents exert their cytotoxic effects by suppressing microtubule dynamics, leading to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis.[1]

This guide focuses on two major classes of microtubule stabilizers: taxanes and non-taxanes. While both classes ultimately lead to microtubule stabilization, they exhibit distinct molecular mechanisms of action, binding sites on the tubulin dimer, and downstream cellular effects. Understanding these differences is crucial for the rational design of novel therapeutics and for overcoming mechanisms of drug resistance.

Comparative Analysis of Mechanisms of Action

Taxanes and non-taxanes, despite their shared function as microtubule stabilizers, interact with tubulin and microtubules in fundamentally different ways.

Taxanes , such as paclitaxel (B517696) and docetaxel, are diterpenoid compounds that bind to a specific pocket on the β-tubulin subunit, located on the luminal side of the microtubule.[2] This binding promotes the assembly of tubulin dimers into microtubules and inhibits their depolymerization, effectively freezing the microtubule in a hyper-stable state.[3] Docetaxel generally exhibits a higher affinity for β-tubulin compared to paclitaxel.[4]

Non-taxane stabilizers are a more structurally diverse group of compounds that achieve microtubule stabilization through various mechanisms.

  • Epothilones (e.g., epothilone (B1246373) A and B) are macrolides that bind to the same or an overlapping site as taxanes on β-tubulin.[5][6] They mimic the biological effects of paclitaxel, inducing tubulin polymerization and microtubule stability.[6] However, they can be effective in taxane-resistant cancer cells, suggesting subtle differences in their interaction with tubulin.[7]

  • Discodermolide , a polyketide isolated from a marine sponge, also binds to the taxane site on β-tubulin, but with a higher affinity than paclitaxel.[8][9] It is a potent promoter of tubulin assembly and can induce a cell senescence phenotype in addition to mitotic arrest.[10][11]

  • Laulimalide and Peloruside A , marine-derived macrolides, represent a distinct class of non-taxane stabilizers. They bind to a novel site on the exterior of the microtubule, distant from the taxane-binding pocket.[12][13] Their unique binding site allows them to act synergistically with taxanes to promote microtubule assembly.[14] Cryo-electron microscopy studies have revealed that peloruside regularizes the microtubule lattice by acting on lateral contacts between protofilaments, whereas taxanes can induce structural heterogeneity.[15][16]

These distinct binding modes and their effects on the microtubule lattice structure underscore the nuanced differences between these classes of stabilizers and provide a basis for developing novel therapeutic strategies, including combination therapies.

Quantitative Data Comparison

The following tables summarize key quantitative data comparing the activity of representative taxane and non-taxane microtubule stabilizers. It is important to note that these values are compiled from various studies and experimental conditions may differ. For direct comparison, these agents should be evaluated side-by-side in the same experimental setup.[12]

Compound ClassCompoundBinding Affinity (Kd or Ki)Tubulin Polymerization (EC50)Cell Viability (IC50)Reference
Taxane Paclitaxel~10 nM (Kd)[16]~1.1 µM[7]Low nanomolar range[1][1][7][16]
Docetaxel16 nM (Ki)[5]0.36 µM[7]Generally in the low nanomolar range[1][1][5][7]
Non-Taxane Epothilone A8 ± 3 x 10³ M⁻¹ (Kb for unassembled tubulin)[3]-Low nanomolar range[3]
Discodermolide2.0 ± 0.7 x 10⁴ M⁻¹ (Kb for unassembled tubulin)[3]More potent than paclitaxel[11]Potent, often in the low nanomolar range[9][3][9][11]
Laulimalide1.9 ± 0.2 x 10⁷ M⁻¹ (Kb)[17]-5–12 nM[18][17][18]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the effects of these compounds.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the effect of compounds on the polymerization of purified tubulin in real-time by monitoring the increase in fluorescence of a dye that binds to polymerized microtubules.[4]

Materials:

  • Purified tubulin (>99% pure)

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • Guanosine triphosphate (GTP)

  • Glycerol (B35011)

  • Fluorescent reporter dye (e.g., DAPI)

  • Test compounds (taxane and non-taxane stabilizers)

  • 96-well, black, clear-bottom plates

  • Fluorescence plate reader with temperature control

Procedure:

  • Prepare a 2 mg/mL solution of purified tubulin in ice-cold polymerization buffer.

  • Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10%.

  • Add the fluorescent reporter dye to the tubulin solution according to the manufacturer's instructions.

  • Dispense the tubulin mixture into the wells of a pre-chilled 96-well plate.

  • Add the test compounds at various concentrations to the respective wells. Include vehicle control (e.g., DMSO) and a positive control (e.g., paclitaxel).

  • Immediately transfer the plate to a fluorescence plate reader pre-warmed to 37°C.

  • Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 60-90 minutes) at appropriate excitation and emission wavelengths for the chosen dye.

  • Plot fluorescence intensity versus time to generate polymerization curves.

  • Calculate the rate and extent of polymerization. The EC50 value, the concentration of the compound that induces 50% of the maximal polymerization rate, can be determined from a dose-response curve.

Competitive Microtubule Binding Assay

This assay quantifies the affinity of a test compound for the microtubule binding site by measuring its ability to displace a known fluorescently or radioactively labeled ligand.[5][7]

Materials:

  • Pre-formed, taxol-stabilized microtubules

  • Labeled ligand (e.g., [³H]paclitaxel or a fluorescent taxane analog)

  • Unlabeled test compounds

  • Wash buffer

  • Scintillation counter or fluorescence detector

Procedure:

  • Incubate a fixed concentration of pre-formed microtubules with a fixed concentration of the labeled ligand in the presence of varying concentrations of the unlabeled test compound.

  • Allow the binding reaction to reach equilibrium.

  • Separate the microtubules (with bound ligand) from the unbound ligand. This can be achieved by centrifugation through a glycerol cushion or by filtration.

  • Quantify the amount of labeled ligand bound to the microtubules in each sample.

  • Plot the amount of bound labeled ligand as a function of the concentration of the unlabeled test compound.

  • Determine the IC50 value, the concentration of the test compound that displaces 50% of the labeled ligand.

  • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.

Cellular Microtubule Stabilization Assay (Nocodazole Washout)

This immunofluorescence-based assay assesses the ability of a compound to stabilize microtubules within intact cells against depolymerization induced by a microtubule-destabilizing agent like nocodazole (B1683961).[15][19]

Materials:

  • Adherent cell line (e.g., HeLa, A549)

  • Cell culture medium

  • Test compounds

  • Nocodazole

  • Fixative (e.g., cold methanol (B129727) or paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Primary antibody against α-tubulin or β-tubulin

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Treat cells with various concentrations of the test compound for a specified duration (e.g., 1-4 hours).

  • Add nocodazole to the medium to a final concentration that induces microtubule depolymerization (e.g., 10 µM) and incubate for a period sufficient to depolymerize the microtubule network (e.g., 2-4 hours).

  • Wash out the nocodazole-containing medium and replace it with fresh medium containing the test compound.

  • Allow microtubules to regrow for a defined period (e.g., 15-30 minutes).

  • Fix, permeabilize, and stain the cells for tubulin and nuclei.

  • Acquire images using a fluorescence microscope.

  • Analyze the images to quantify the extent of microtubule polymer remaining in the cells. Increased microtubule polymer in the presence of the test compound compared to the control indicates microtubule stabilization.

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows described in this guide.

Taxane_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Taxane Taxane Tubulin α/β-Tubulin Dimers Taxane->Tubulin Binds to β-tubulin Stabilized_MT Hyper-stabilized Microtubule Taxane->Stabilized_MT Promotes assembly & inhibits disassembly Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Abnormal_Spindle Abnormal Mitotic Spindle Stabilized_MT->Abnormal_Spindle Mitotic_Spindle Mitotic Spindle Bcl2 Bcl-2 Abnormal_Spindle->Bcl2 Mitotic Arrest Phospho_Bcl2 Phospho-Bcl-2 Bcl2->Phospho_Bcl2 Phosphorylation Caspase_Cascade Caspase Cascade Phospho_Bcl2->Caspase_Cascade Initiates Apoptosis Apoptosis Caspase_Cascade->Apoptosis NonTaxane_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NonTaxane Non-Taxane Stabilizer Tubulin α/β-Tubulin Dimers NonTaxane->Tubulin Binds to distinct sites (taxane or non-taxane pocket) Stabilized_MT Stabilized Microtubule NonTaxane->Stabilized_MT Promotes stability Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Abnormal_Spindle Abnormal Mitotic Spindle Stabilized_MT->Abnormal_Spindle Mitotic_Spindle Mitotic Spindle Cell_Cycle_Arrest G2/M Arrest Abnormal_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Tubulin_Polymerization_Assay_Workflow start Start prepare_reagents Prepare Tubulin, Buffer, GTP, and Test Compounds start->prepare_reagents dispense_tubulin Dispense Tubulin Mix into 96-well Plate prepare_reagents->dispense_tubulin add_compounds Add Test Compounds and Controls dispense_tubulin->add_compounds incubate Incubate at 37°C in Fluorescence Plate Reader add_compounds->incubate measure_fluorescence Measure Fluorescence Over Time incubate->measure_fluorescence analyze_data Plot Fluorescence vs. Time and Calculate Polymerization Rate measure_fluorescence->analyze_data end End analyze_data->end

References

Safety Operating Guide

(-)-peloruside A proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of (-)-peloruside A is critical for laboratory safety and environmental protection. As a potent cytotoxic and antimitotic agent, this compound and all associated materials must be handled as hazardous waste. The following procedures provide a comprehensive guide for researchers, scientists, and drug development professionals to ensure the safe disposal of this marine-derived macrolide.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including a lab coat, safety goggles, and nitrile gloves. All handling of solid this compound or concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of aerosols or dust. An emergency spill kit appropriate for cytotoxic agents should be readily available.

Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below. Understanding these properties is essential for safe handling and disposal.

PropertyValue
Molecular Formula C₂₇H₄₈O₁₁
Molecular Weight 548.7 g/mol [1][2]
Appearance Solid (presumed)
Solubility Described as having "improved aqueous solubility" compared to other similar agents, though specific quantitative data is not readily available.[3] It is soluble in organic solvents such as methanol.[4]
Biological Activity Potent microtubule-stabilizing agent, antimitotic, and cytotoxic.[1][2][3][5][6][7] Induces cell cycle arrest in the G2-M phase and apoptosis.[1]
Hazard Classification Due to its cytotoxic nature, this compound should be classified as a hazardous substance, likely falling under categories such as "toxic" or "cytotoxic."[5]

Disposal Protocol for this compound and Contaminated Waste

The following step-by-step protocol outlines the proper disposal procedures for this compound and all materials that have come into contact with it.

Step 1: Waste Segregation

Proper segregation of waste at the source is the most critical step to ensure safe disposal. All waste contaminated with this compound must be segregated from general laboratory waste and other chemical waste streams.

  • Solid Waste: This includes unused or expired solid this compound, contaminated lab supplies (e.g., pipette tips, microfuge tubes, weighing paper), and contaminated PPE (gloves, disposable lab coats).

  • Liquid Waste: This includes stock solutions, experimental solutions containing this compound, and the first rinse of any contaminated glassware.

  • Sharps Waste: Needles, syringes, and any other sharp objects contaminated with this compound must be segregated into a designated cytotoxic sharps container.

Step 2: Container Selection and Labeling

All waste containers must be compatible with the waste type, properly sealed to prevent leakage, and clearly labeled.

  • Solid and Liquid Waste Containers: Use rigid, leak-proof containers specifically designated for cytotoxic waste. These are often color-coded, typically with a yellow body and a purple lid.[5][7] The container must be clearly labeled with "Cytotoxic Waste," the biohazard symbol, and the name of the primary hazardous component, "this compound."

  • Sharps Containers: Use a puncture-proof sharps container that is also designated for cytotoxic waste, following the same color-coding and labeling requirements.[5][7]

Step 3: Waste Accumulation and Storage

Waste should be accumulated in the designated containers at the point of generation (e.g., in the laboratory where the work is performed).

  • Keep waste containers closed except when adding waste.

  • Do not overfill containers. Fill to no more than three-quarters of their capacity.

  • Store waste containers in a secure, designated area away from general traffic. This area should be clearly marked as a hazardous waste accumulation area.

Step 4: Decontamination of Work Surfaces and Glassware
  • Work Surfaces: Decontaminate all surfaces in the chemical fume hood and any other potentially contaminated areas with a suitable solvent (e.g., 70% ethanol), followed by a laboratory-grade detergent and water. All cleaning materials (e.g., paper towels, wipes) must be disposed of as solid cytotoxic waste.

  • Glassware: Reusable glassware should be triple-rinsed with a suitable solvent before being washed with detergent and water. The initial solvent rinse must be collected and disposed of as liquid cytotoxic waste.

Step 5: Final Disposal

The final disposal of cytotoxic waste must be handled by a licensed hazardous waste disposal company.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Ensure that all containers are properly sealed and labeled before they are transported out of the laboratory.

  • The primary method for the disposal of cytotoxic waste is high-temperature incineration.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

cluster_generation Waste Generation Point cluster_disposal Final Disposal Path start Generate Waste Containing This compound is_sharp Is the waste a sharp? start->is_sharp is_liquid Is the waste liquid? is_sharp->is_liquid No sharps_container Place in Purple-Lidded Cytotoxic Sharps Container is_sharp->sharps_container Yes solid_waste Solid Waste (PPE, contaminated labware) is_liquid->solid_waste No liquid_container Collect in Labeled, Leak-Proof Cytotoxic Liquid Waste Container is_liquid->liquid_container Yes solid_container Place in Labeled Cytotoxic Solid Waste Container solid_waste->solid_container storage Store in Secure Designated Hazardous Waste Area sharps_container->storage liquid_container->storage solid_container->storage pickup Arrange for Pickup by Licensed Hazardous Waste Vendor storage->pickup incineration High-Temperature Incineration pickup->incineration

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling (-)-peloruside A

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS.

This guide provides critical safety and logistical information for the handling and disposal of (-)-peloruside A, a potent antimitotic and cytotoxic agent. Adherence to these procedures is essential to ensure personnel safety and mitigate environmental contamination.

This compound is a microtubule-stabilizing agent isolated from the marine sponge Mycale hentscheli[1][2][3]. Due to its cytotoxic properties at nanomolar concentrations, it must be handled with the same precautions as other potent antineoplastic agents[3].

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent exposure through skin contact, inhalation, or ingestion.

PPE ComponentSpecification
Gloves Double gloving with chemotherapy-rated, powder-free nitrile gloves is required. Gloves should comply with ASTM D6978-05 standards and be changed regularly, or immediately upon contamination[4][5].
Gown A disposable, lint-free, low-permeability gown with long sleeves, tight-fitting cuffs, and a back closure must be worn[4][6].
Eye and Face Protection A full-face shield is preferred to protect against splashes. At a minimum, safety goggles in conjunction with a fluid-resistant surgical mask must be worn[4][6].
Respiratory Protection A NIOSH-approved N95 or N100 respirator is necessary when there is a risk of generating aerosols or handling the compound as a powder[6].
Additional Protection A cap and shoe covers should be worn to minimize the risk of contamination[4].

Operational Plan: Handling and Preparation

All handling of this compound should occur within a certified biological safety cabinet (BSC) or a chemical fume hood to minimize aerosol exposure.

Preparation Protocol:

  • Designated Area: All work with this compound must be conducted in a designated area with restricted access.

  • Donning PPE: Before entering the designated area, don all required PPE in the correct order.

  • Surface Preparation: Cover the work surface with a disposable, absorbent, plastic-backed pad to contain any spills.

  • Reconstitution and Dilution: If working with a powdered form, carefully reconstitute it. Use syringes and needles with Luer-Lok™ fittings to prevent accidental disconnection.

  • Labeling: All containers holding this compound must be clearly labeled with the compound name and hazard symbols.

  • Post-Handling: After handling, wipe down all surfaces in the work area. Remove PPE in a manner that avoids self-contamination, disposing of it in the appropriate waste stream. Wash hands thoroughly with soap and water.

Emergency Procedures

In Case of Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention[7].

  • Eye Contact: Flush eyes with a large volume of water for a minimum of 15 minutes, holding the eyelids open. Seek immediate medical attention[7].

  • Inhalation: Move to an area with fresh air. If breathing is difficult, seek immediate medical attention[7].

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention[8].

Spill Management:

  • Evacuate: Alert others in the area and evacuate non-essential personnel.

  • Contain: Cordon off the spill area.

  • PPE: Don appropriate PPE, including a respirator.

  • Clean-up: For small spills, use an absorbent material to soak up the liquid or carefully sweep up the powder. For larger spills, follow established institutional procedures for hazardous material cleanup.

  • Decontaminate: Clean the spill area with an appropriate deactivating agent or detergent and water.

  • Dispose: All materials used for spill cleanup must be disposed of as cytotoxic waste.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous cytotoxic waste and disposed of in accordance with institutional and regulatory guidelines.

Waste Segregation and Disposal:

Waste TypeDisposal Container
Sharps (needles, syringes, glassware)Place in a designated, puncture-resistant, black RCRA (Resource Conservation and Recovery Act) sharps container for cytotoxic waste. Do not recap needles[9].
Contaminated PPE and Consumables Place in a dedicated, leak-proof, and clearly labeled yellow chemotherapy waste container or bag[10]. This includes gloves, gowns, absorbent pads, and pipette tips.
Liquid Waste Collect in a sealed, leak-proof container that is clearly labeled as "Cytotoxic Waste." Do not mix with other chemical waste streams[9].
Unused or Expired Compound Dispose of as hazardous chemical waste according to institutional and local regulations. This may involve incineration at a licensed facility. Do not discharge into the sewer system[9][11].

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling (in BSC/Fume Hood) cluster_cleanup Cleanup & Disposal prep_area 1. Designate Work Area don_ppe 2. Don Full PPE prep_area->don_ppe prep_surface 3. Prepare Work Surface don_ppe->prep_surface handle_compound 4. Reconstitute/Aliquot This compound prep_surface->handle_compound labeling 5. Label All Containers handle_compound->labeling decontaminate 6. Decontaminate Work Area labeling->decontaminate dispose_waste 7. Segregate & Dispose of Cytotoxic Waste decontaminate->dispose_waste doff_ppe 8. Doff PPE dispose_waste->doff_ppe wash_hands 9. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: A stepwise workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.